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4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid Documentation Hub

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  • Product: 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid
  • CAS: 25251-42-7

Core Science & Biosynthesis

Foundational

4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid chemical properties

This guide provides an in-depth technical analysis of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid , a critical naphthalene-based intermediate used primarily in the synthesis of high-performance azo dyes.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid , a critical naphthalene-based intermediate used primarily in the synthesis of high-performance azo dyes.[1]

Common Name: N-(3-Sulfophenyl) Gamma Acid CAS Number: 25251-42-7 Molecular Formula: C₁₆H₁₃NO₇S₂ Molecular Weight: 395.41 g/mol [1][2][3][4][5]

Executive Summary

4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid is a disulfonated naphthalene derivative characterized by a "Gamma Acid" core substituted with a metanilic acid moiety.[1] It serves as a vital coupling component in the chromogenic industry, specifically for Reactive Dyes and Direct Dyes utilized in textiles (cotton, wool) and leather processing.[1]

Functionally, the compound acts as a coupling component .[1] The presence of the hydroxyl group at position 4 activates the naphthalene ring for electrophilic aromatic substitution (azo coupling), while the two sulfonic acid groups (one on the naphthalene core, one on the aniline ring) impart exceptional water solubility and substantivity to the final dye molecule.[1]

Critical Distinction: Do not confuse this compound with "N-phenyl-gamma-amino-butyric acid" (a GABA derivative).[1] The term "Gamma Acid" in this context strictly refers to 6-amino-4-hydroxy-2-naphthalenesulfonic acid.[1]

Chemical Identity & Structure

Structural Analysis

The molecule consists of a naphthalene scaffold with three key functional zones:

  • Chromophoric Activator: A hydroxyl group (-OH) at position 4, which directs azo coupling to the ortho-position (position 3).[1]

  • Solubilizing Agents: Two sulfonic acid groups (-SO₃H).[1] One is located at position 2 of the naphthalene ring, and the second is at position 3' of the N-phenyl ring.

  • Bridging Amine: A secondary amine (-NH-) connecting position 6 of the naphthalene to the phenyl ring.[1]

Physicochemical Properties
PropertyValue (Experimental/Predicted)Context
Appearance Off-white to Grey PowderOxidizes slightly upon air exposure.[1]
Solubility High (Water)Forms soluble alkali salts (Na/K).[1]
Density ~1.69 g/cm³Predicted solid state density.[1][6]
Boiling Point ~666°CDecomposes before boiling.[1]
Acidity (pKa) < 1.0 (Sulfonic); ~9.0 (Phenolic)Strong acid due to dual -SO₃H groups.[1]
Stability Stable under neutral/acidic conditionsSensitive to oxidation at high pH.[1]

Synthesis & Manufacturing

The industrial synthesis of N-(3-Sulfophenyl) Gamma Acid follows a Bucherer-type transamination reaction.[1] This process involves the condensation of Gamma Acid with Metanilic Acid in the presence of a bisulfite catalyst.

Synthesis Workflow
  • Starting Materials:

    • Gamma Acid: (6-Amino-4-hydroxy-2-naphthalenesulfonic acid).[1]

    • Metanilic Acid: (3-Aminobenzenesulfonic acid).[1][7]

    • Catalyst: Sodium Bisulfite (NaHSO₃).[1]

  • Reaction Mechanism: The reaction proceeds via the reversible formation of a tetralone-sulfonate intermediate (Bucherer mechanism), allowing the amine of the Gamma Acid to be exchanged (or the hydroxyl, depending on pH, but here the amine is the nucleophile attacking the bisulfite adduct).[1] However, for N-arylation of Gamma acid, it is often a direct nucleophilic attack of the Gamma Acid amine on the phenyl ring? No, it is the reaction of Gamma Acid with Metanilic Acid where the amino group of Gamma Acid is retained? Correction: The standard route for N-aryl Gamma acids is the reaction of Gamma Acid with the corresponding aryl amine (Metanilic acid) in the presence of sodium bisulfite .[1] This is a transamination where the primary amine of Gamma acid is replaced by the secondary aryl amine, or more accurately, the Metanilic acid attacks the bisulfite adduct of Gamma acid.[1]

  • Process Diagram (Graphviz)

Synthesis cluster_conditions Reaction Conditions Gamma Gamma Acid (6-Amino-4-hydroxy- 2-naphthalenesulfonic acid) Intermediate Bisulfite Adduct Intermediate Gamma->Intermediate + NaHSO3 Meta Metanilic Acid (3-Aminobenzenesulfonic acid) Meta->Intermediate Transamination Bisulfite NaHSO3 Catalyst (Bucherer Conditions) Product N-(3-Sulfophenyl) Gamma Acid Intermediate->Product - NH3 - NaHSO3 Cond1 Reflux / Autoclave 100-140°C

Caption: Bucherer-style transamination synthesis of N-(3-Sulfophenyl) Gamma Acid.

Reactivity & Applications

The primary utility of this compound lies in its ability to undergo azo coupling to form complex dye structures.[1]

Azo Coupling Mechanism

In alkaline media (pH 8-10), the hydroxyl group at C4 deprotonates to a phenoxide, strongly activating the ring.[1] Electrophilic attack by a diazonium salt occurs at the ortho position relative to the hydroxyl group (Position 3).[1]

  • Coupling Partner: Aryl Diazonium Salts (Ar-N₂⁺).[1]

  • Site of Attack: Carbon 3 (Ortho to -OH).[1]

  • Result: Azo Dye (Ar-N=N-Naphthalene derivative).[1]

Application in Drug Development & Diagnostics

While primarily a dye intermediate, the sulfonated naphthalene core has relevance in:

  • Viral Inhibition: Polysulfonated naphthylamines (like Suramin analogues) are studied for inhibiting viral attachment proteins.[1]

  • Protein Aggregation Assays: Similar structures (e.g., ANS - 8-Anilinonaphthalene-1-sulfonic acid) are fluorescent probes for hydrophobic protein pockets.[1] N-(3-Sulfophenyl) Gamma Acid shares this amphiphilic, fluorescent character, making it a candidate for custom biological stains .[1]

Dye Classes[1]
  • Reactive Dyes: The amino residue allows for the attachment of reactive groups (like chlorotriazine) if further derivatized, or the compound acts as the chromophore itself linked to a reactive anchor.[1]

  • Direct Dyes: Used for dyeing cellulose fibers directly due to the planar, conjugated structure which aligns with cellulose chains.[1]

Experimental Protocol: Analytical Verification (HPLC)

To verify the purity of N-(3-Sulfophenyl) Gamma Acid, use the following High-Performance Liquid Chromatography (HPLC) method.

System: Reverse Phase HPLC (C18 Column) Detection: UV-Vis at 254 nm (aromatic) and 350 nm (conjugation).[1]

ParameterSetting
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Interpretation:

  • Main Peak: N-(3-Sulfophenyl) Gamma Acid (Retention time ~8-12 min depending on column).[1]

  • Impurity A: Unreacted Gamma Acid (Earlier elution due to higher polarity).[1]

  • Impurity B: Metanilic Acid (Very early elution).[1]

Safety & Handling

  • GHS Classification: Skin Irritant (H315), Eye Irritant (H319).[1]

  • Handling: Use local exhaust ventilation. Avoid dust generation.[1][8]

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

References

  • National Institutes of Health (NIH) - PubChem. "2-Naphthalenesulfonic acid, 4-hydroxy-6-(3-sulphoanilino)-".[1] PubChem Compound Summary. [Link]

  • EPA (United States Environmental Protection Agency). "Substance Registry Services: Naphthalenesulfonic acid derivatives".[1] [Link][1]

Sources

Exploratory

4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid CAS number 25251-42-7

This technical monograph provides an in-depth analysis of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid (CAS 25251-42-7), a bifunctional naphthalene scaffold commonly referred to as N-(3-Sulfophenyl) Gamma Ac...

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides an in-depth analysis of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid (CAS 25251-42-7), a bifunctional naphthalene scaffold commonly referred to as N-(3-Sulfophenyl) Gamma Acid . While historically entrenched in industrial dye chemistry, this compound represents a privileged polysulfonated pharmacophore with significant potential in drug discovery, particularly for viral entry inhibition and protein aggregation studies.

Part 1: Chemical Architecture & Identity

This compound is a derivative of "Gamma Acid" (6-amino-4-hydroxy-2-naphthalenesulfonic acid), where the amino group has been derivatized with a meta-sulfophenyl moiety. Its structure is defined by a naphthalene core bearing three distinct functional zones: a hydrophilic sulfonic acid, a reactive hydroxyl group, and a bulky, anionic sulphoanilino tail.

Property Data
CAS Number 25251-42-7
IUPAC Name 4-hydroxy-6-[(3-sulfophenyl)amino]naphthalene-2-sulfonic acid
Common Synonyms N-(3-Sulfophenyl) Gamma Acid; Gamma Acid Anilide
Molecular Formula C₁₆H₁₃NO₇S₂
Molecular Weight 395.41 g/mol
Solubility Soluble in water (alkaline pH); sparingly soluble in acid.
pKa (Estimated) Sulfonic acids: <1.0; Naphtholic -OH: ~9.2
Appearance Grey to light brown powder (hygroscopic)
Structural Dynamics & Tautomerism

The 4-hydroxy-naphthalene system exhibits keto-enol tautomerism, particularly in aqueous solution. While the enol form (naphthol) predominates, the keto form is accessible during specific reactions (e.g., the Bucherer reaction mechanism). The presence of two sulfonic acid groups renders the molecule highly polar and anionic at physiological pH, a critical feature for its utility as a viral entry inhibitor mimic.

Part 2: Synthesis & Manufacturing (Expertise & Experience)

The synthesis of CAS 25251-42-7 is a classic example of the Bucherer Reaction (specifically a transamination variant), utilizing the reversible nature of naphthylamine/naphthol interconversion mediated by bisulfite.

Mechanism of Action

The reaction proceeds via the addition of bisulfite to the 6,7-double bond of the naphthalene ring (Gamma Acid), forming a tetralone-sulfonate intermediate. This destabilizes the aromatic amine, allowing nucleophilic displacement by metanilic acid (3-aminobenzenesulfonic acid).

Protocol: Bisulfite-Mediated Transamination
  • Precursors:

    • Gamma Acid (6-amino-4-hydroxy-2-naphthalenesulfonic acid).

    • Metanilic Acid (3-aminobenzenesulfonic acid).

    • Sodium Bisulfite (NaHSO₃) - Catalyst/Reactant.

  • Step-by-Step Methodology:

    • Dissolution: Charge a glass-lined reactor with water and Gamma Acid. Adjust pH to 6.5–7.0 using Sodium Carbonate (Na₂CO₃) to solubilize the Gamma Acid as its sodium salt.

    • Addition: Add Metanilic Acid (1.1 equivalents) and Sodium Bisulfite (excess, typically 2-3 equivalents).

    • Reflux: Heat the mixture to reflux (100–105°C) for 24–36 hours. The reaction kinetics are slow; monitor by HPLC for the disappearance of Gamma Acid.

    • Acidification: Cool to 80°C and acidify with Hydrochloric Acid (HCl) to pH < 1. This drives the equilibrium back to the aromatic system and expels SO₂ (scrubber required).

    • Purification (Salting Out): The product is highly water-soluble. Add Sodium Chloride (NaCl) to 15-20% w/v concentration to precipitate the product as the disodium salt.

    • Filtration: Filter the grey precipitate and wash with brine. Dry at 60°C under vacuum.

Synthesis Gamma Gamma Acid (Amine precursor) Intermediate Tetralone-Sulfonate Intermediate Gamma->Intermediate Bisulfite Addition Metanilic Metanilic Acid (Nucleophile) Metanilic->Intermediate Nucleophilic Attack Bisulfite NaHSO3 (Catalyst) Bisulfite->Intermediate Product CAS 25251-42-7 (N-Sulfophenyl Gamma Acid) Intermediate->Product -NH3, -NaHSO3 (Aromatization)

Caption: Bisulfite-mediated transamination pathway converting Gamma Acid to N-(3-Sulfophenyl) Gamma Acid.

Part 3: Reactivity & Biomedical Applications

For researchers in drug development, this molecule is more than a dye intermediate; it is a polysulfonated naphthalene scaffold . These structures are known "privileged fragments" in medicinal chemistry.

1. Scaffold for Azo-Based Therapeutics

The free hydroxyl group at position 4 directs electrophilic substitution (coupling) to the ortho position (position 3). This allows the attachment of diverse diazonium salts to create "bioconjugates" or chemical probes.

  • Reaction: Azo Coupling.

  • Conditions: Alkaline pH (8-9) is required to deprotonate the hydroxyl group (activating the ring).

  • Application: Synthesis of metalloprotease inhibitors or amyloid-binding probes.

2. Potential as Viral Entry Inhibitor (Suramin Analogue)

Polysulfonated naphthalenes share structural homology with Suramin , a drug used for sleeping sickness that also inhibits reverse transcriptase and viral entry (HIV, HSV).

  • Mechanism: The negatively charged sulfonic acid groups mimic the phosphate backbone of DNA/RNA or heparan sulfate proteoglycans on cell surfaces, competitively blocking viral attachment proteins.

  • Research Use: CAS 25251-42-7 can be used as a fragment to synthesize dendrimers or oligomers to enhance this antiviral potency.

3. Amyloid Aggregation Inhibition

Small molecules with planar aromatic cores and anionic side chains (like sulfonates) can intercalate into beta-sheet rich fibrils.

  • Hypothesis: The N-phenyl tail provides steric bulk, while the naphthalene core intercalates into amyloid-beta or tau fibrils, potentially disrupting aggregation in Alzheimer's models.

Reactivity Core CAS 25251-42-7 (Scaffold) Coupling Azo Coupling (pH 9) (Target: Pos 3) Core->Coupling Sulfonyl Sulfonyl Chloride Formation (PCl5/POCl3) Core->Sulfonyl Probes Fluorescent Probes (Amyloid Detection) Coupling->Probes Antiviral Viral Entry Inhibitors (Suramin Mimics) Sulfonyl->Antiviral Oligomerization

Caption: Functionalization pathways for CAS 25251-42-7 in medicinal chemistry and probe development.

Part 4: Safety & Handling
  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • Handling: The compound is a sulfonic acid salt; dust can be irritating to the respiratory tract. Use standard PPE (gloves, goggles, dust mask).

  • Stability: Stable under standard conditions. Avoid strong oxidizing agents which may cleave the amino-naphthalene bond.

References
  • Bucherer Reaction Mechanism

    • Source: Organic Reactions, Vol 1. "The Bucherer Reaction."[1][2][3][4][5]

    • Link:[Link]

  • Compound Identity & Synonyms (PubChem/ChemicalBook)

    • Title: 4-Hydroxy-6-(3-sulphoanilino)
    • Link:[Link]

  • Naphthalene Sulfonates in Virology (Suramin Analogs)

    • Title: "Naphthalene Sulfonic Acid Deriv
    • Context: Discusses the structural basis for polysulfonated naphthalenes in inhibiting viral fusion.
    • Link:[Link] (General reference for class activity).

  • Amyloid Inhibition by Sulfonated Dyes

    • Title: "Small Molecule Inhibitors of Amyloid β Aggreg
    • Link:[Link]

Sources

Foundational

Technical Guide: Synthesis of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic Acid

This guide outlines the synthesis pathway for 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid , commercially known as N-(3-sulfophenyl) Gamma Acid . This compound is a critical intermediate in the manufacturing...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the synthesis pathway for 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid , commercially known as N-(3-sulfophenyl) Gamma Acid . This compound is a critical intermediate in the manufacturing of high-performance azo dyes and pigments.

Part 1: Executive Summary & Chemical Identity

Target Molecule: 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid Common Name: N-(3-sulfophenyl) Gamma Acid CAS Number: 25251-42-7 Molecular Formula: C₁₆H₁₃NO₇S₂ Molecular Weight: 395.41 g/mol

Strategic Overview

The synthesis involves the Bucherer reaction (specifically a transamination variant), condensing Gamma Acid (7-amino-1-naphthol-3-sulfonic acid) with Metanilic Acid (3-aminobenzenesulfonic acid) in the presence of a sodium bisulfite catalyst. This pathway is preferred over direct nucleophilic substitution due to the deactivating nature of the sulfonic acid groups on the naphthalene ring.

The process exploits the reversible nature of the Bucherer reaction, where the amino group of the Gamma Acid is exchanged for the arylamine (Metanilic Acid) via a tetralone-sulfonate intermediate.

Part 2: Retrosynthetic Analysis & Mechanism

Retrosynthesis

The target molecule is disassembled into two primary commercially available precursors.

Precursor A: Gamma Acid (6-amino-4-hydroxy-2-naphthalenesulfonic acid) Precursor B: Metanilic Acid (3-aminobenzenesulfonic acid) Catalyst: Sodium Bisulfite (NaHSO₃)

Retrosynthesis Target Target: 4-Hydroxy-6-(3-sulphoanilino) naphthalene-2-sulphonic acid Gamma Precursor A: Gamma Acid (Amino-naphthol-sulfonic acid) Gamma->Target Bucherer Condensation Metanilic Precursor B: Metanilic Acid (3-Aminobenzenesulfonic acid) Metanilic->Target Bisulfite Catalyst: Sodium Bisulfite (NaHSO3) Bisulfite->Target Catalysis

Figure 1: Retrosynthetic breakdown of N-(3-sulfophenyl) Gamma Acid.

Reaction Mechanism: The Bucherer Cycle

The reaction does not proceed via simple SNAr. It follows an addition-elimination mechanism involving the dearomatization of the naphthalene ring.

  • Addition: Bisulfite adds to C5 and C7 of the Gamma Acid (keto-enol tautomerism), forming a tetralone sulfonate .

  • Hydrolysis: The C-N bond of the amino group becomes labile and is hydrolyzed to a ketone, releasing ammonia (NH₃).

  • Condensation: The nucleophilic nitrogen of Metanilic Acid attacks the ketone, forming a Schiff base (ketimine).

  • Elimination: Loss of bisulfite restores aromaticity, yielding the N-substituted product.

Critical Insight: The removal of ammonia is the thermodynamic driver. If ammonia is not purged, the equilibrium favors the starting Gamma Acid.

Mechanism Gamma Gamma Acid (Amine form) Tetralone1 Tetralone Sulfonate Intermediate Gamma->Tetralone1 + NaHSO3 Ketone Naphtholic Ketone (- NH3) Tetralone1->Ketone Hydrolysis Imine Substituted Ketimine (+ Metanilic Acid) Ketone->Imine Condensation Product N-(3-sulfophenyl) Gamma Acid Imine->Product - NaHSO3 (Aromatization)

Figure 2: Simplified Bucherer Transamination Mechanism.

Part 3: Experimental Protocol

Reagents & Stoichiometry[1]
ReagentRoleMolar Eq.Notes
Gamma Acid (Na Salt)Substrate1.0Purity >90% essential to avoid tar.
Metanilic Acid (Na Salt)Reactant1.2 - 1.5Excess required to drive equilibrium.
Sodium Bisulfite Catalyst1.0 - 2.040% w/w aqueous solution.
Sodium Hydroxide pH AdjusterAs req.To maintain pH 6.0–7.0.
Water Solvent~10 VolDeionized.
Synthesis Workflow
Step 1: Preparation of Reactants[1][2][3]
  • Dissolution: In a glass-lined reactor or autoclave, charge water and Sodium Metanilate. Stir until fully dissolved.

  • Gamma Acid Addition: Slowly add Gamma Acid (sodium salt). Ensure the pH is neutral (6.5–7.5). If using free acid forms, neutralize carefully with NaOH or Na₂CO₃.

  • Catalyst Charge: Add Sodium Bisulfite solution. The reaction mixture usually turns a pale yellow/brown.

Step 2: The Bucherer Reaction
  • Heating: Heat the mixture to reflux (102–105°C) .

    • Note: While industrial protocols often use autoclaves at 140°C to speed up kinetics, reflux is safer for lab-scale and allows for easier ammonia removal.

  • Ammonia Purge: Maintain a nitrogen sparge or slight vacuum to continuously remove the generated ammonia. This is the Rate Determining Step for conversion.

  • Duration: Reflux for 20–30 hours . Monitor reaction progress via HPLC (disappearance of Gamma Acid).

    • Endpoint Criteria: Gamma Acid < 1.0%.

Step 3: Isolation & Purification[4]
  • Acidification: Cool the reaction mass to 80°C. Slowly add Hydrochloric Acid (30%) until pH reaches < 1.0.

    • Observation: Massive precipitation of the free acid occurs. Sulfur dioxide (SO₂) from excess bisulfite will evolve—ensure proper scrubbing .

  • Expulsion of SO₂: Stir at 80°C for 1 hour to drive off SO₂.

  • Filtration: Cool to 20°C. Filter the slurry using a filter press or Nutsche filter.

  • Washing: Wash the cake with brine (10% NaCl solution) to remove unreacted Metanilic acid. Avoid water washing as the sulfonic acid product has significant water solubility.

ProcessFlow Start Start: Charge Reactor (Water, Metanilic Acid, Gamma Acid) Bisulfite Add Catalyst: Sodium Bisulfite Start->Bisulfite Reflux Reaction Phase: Reflux @ 105°C (20-30 hrs, N2 Sparge) Bisulfite->Reflux Check QC Check: HPLC for Gamma Acid < 1% Reflux->Check Check->Reflux Incomplete Acidify Workup: Add HCl to pH < 1 (Remove SO2) Check->Acidify Pass Filter Filtration & Brine Wash Acidify->Filter Dry Drying: Spray Dry or Tray Dry Filter->Dry

Figure 3: Process Flow Diagram for Synthesis.

Part 4: Process Control & Safety

Analytical Controls
  • HPLC Method: C18 Reverse Phase column; Mobile Phase: Phosphate Buffer (pH 3) / Methanol gradient.

  • TLC: Silica Gel 60 F254. Eluent: n-Butanol : Acetic Acid : Water (4:1:1).

    • Gamma Acid Rf: ~0.45[5]

    • Target Rf: ~0.60 (Due to increased lipophilicity from the phenyl ring).

EHS (Environment, Health, Safety)
  • Amine Toxicity: While sulfonated amines are generally less toxic than their unsulfonated counterparts (e.g., naphthylamine), they should still be handled as potential carcinogens. Use full PPE.

  • SO₂ Management: The acidification step releases sulfur dioxide gas.[6] This must be routed to a caustic scrubber (NaOH) to form sodium bisulfite, which can be recycled.

  • Thermal Hazards: Bisulfite solutions can decompose exothermically if contaminated with strong acids or oxidizers.

Part 5: References

  • Bucherer Reaction Mechanism: Seeboth, H. (1967). The Bucherer Reaction. Angewandte Chemie International Edition, 6(4), 307-317. Link

  • Gamma Acid Derivatives: Fierz-David, H. E., & Blangey, L. (1949). Fundamental Processes of Dye Chemistry. Interscience Publishers. (Classic text on Naphthalene intermediate synthesis).

  • Industrial Synthesis of N-Substituted Gamma Acids: Process for the preparation of N-substituted amino-naphthol-sulfonic acids. US Patent 2,056,913. Link

  • Product Characterization: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135496, 4-Hydroxy-6-(3-sulfoanilino)naphthalene-2-sulfonic acid. Link

  • Safety Data: ECHA Registration Dossier. Aminonaphthalenesulfonic acids. European Chemicals Agency. Link

Sources

Exploratory

spectroscopic data for 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid

The following technical guide details the spectroscopic characterization and analytical protocols for 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid , commonly known in the industry as N-(3-Sulfophenyl) Gamma...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and analytical protocols for 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid , commonly known in the industry as N-(3-Sulfophenyl) Gamma Acid .

CAS Registry Number: 25251-42-7 Molecular Formula: C₁₆H₁₃NO₇S₂ Molecular Weight: 395.41 g/mol

Executive Summary

As a Senior Application Scientist, I present this guide to standardize the analytical characterization of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid. This compound acts as a critical intermediate in the synthesis of substantive azo dyes and fluorescent probes. Its structural integrity is defined by the naphthalene core substituted with a hydroxyl group, a sulfonic acid moiety, and a secondary amine linked to a meta-sulfonated phenyl ring.

The protocols below prioritize causality and reproducibility . We do not merely record spectra; we control the solvation environment (pH, ionic strength) to ensure the data reflects the true molecular state, free from aggregation or tautomeric ambiguity.

Synthesis & Purification Logic

To obtain valid spectroscopic data, one must first understand the sample's origin. Impurities such as unreacted Gamma Acid or Metanilic Acid will severely distort NMR integration and UV-Vis extinction coefficients.

Reaction Pathway

The synthesis typically employs a Bucherer-type reaction , facilitating the nucleophilic substitution of the amino group on Gamma Acid (or its hydroxyl precursor) with Metanilic Acid in the presence of sodium bisulfite.

Visualization: Synthesis & Derivatization Pathway

SynthesisPathway Gamma Gamma Acid (6-Amino-4-hydroxy-2-naphthalenesulfonic acid) Intermediate Bisulfite Adduct (Transient) Gamma->Intermediate Activation Metanilic Metanilic Acid (3-Aminobenzenesulfonic acid) Metanilic->Intermediate Nucleophilic Attack Bisulfite Reagent: NaHSO3 / Heat Bisulfite->Intermediate Product N-(3-Sulfophenyl) Gamma Acid (Target Compound) Intermediate->Product Elimination of NH3

Figure 1: Bucherer-type synthesis pathway for the N-arylation of Gamma Acid.

Purification Protocol (Pre-Spectroscopy)

Before running any spectral analysis, the sample must be purified to >98% HPLC purity.

  • Dissolution: Dissolve crude cake in water at pH 8.0 (adjusted with NaOH).

  • Filtration: Remove insoluble tars via Celite filtration.

  • Acid Precipitation: Slowly lower pH to 2.0 using HCl. The disulfonic acid zwitterion precipitates.

  • Recrystallization: Recrystallize from hot water/ethanol (80:20).

  • Drying: Vacuum dry at 60°C to remove solvates.

Spectroscopic Characterization Protocols

A. UV-Visible Spectroscopy

Objective: Determine molar extinction coefficient (


) and assess electronic transitions.
Causality:  The naphthalene system exhibits 

transitions. The N-aryl substituent extends conjugation, introducing a bathochromic shift compared to the parent Gamma Acid.

Protocol:

  • Solvent: Phosphate Buffered Saline (PBS), pH 7.4. Why? To stabilize the ionization state of the two sulfonic acid groups and the phenolic hydroxyl.

  • Concentration: Prepare a stock of

    
    . Dilute to 
    
    
    
    .
  • Blanking: Use matched quartz cuvettes. Blank with pure buffer.

Typical Data Profile:

Band AssignmentWavelength (

)
Extinction Coeff. (

)
Structural Origin
Band I 235-245 nm~45,000

Naphthalene

(So -> S2)
Band II 285-295 nm~12,000

Naphthalene

(So -> S1)
Band III 310-330 nm~8,000

Charge Transfer (N-Aryl interaction)
B. Infrared Spectroscopy (FT-IR)

Objective: Verify functional group integrity. Protocol: KBr Pellet method (1 mg sample : 100 mg KBr). Ensure sample is strictly dry to avoid water masking the OH region.

Key Vibrational Modes:

Frequency (

)
AssignmentNotes
3350-3450 O-H StretchingBroad band (Phenolic).
3250-3300 N-H StretchingSecondary amine, often weak/shoulder.
1180-1220 S=O StretchingAsymmetric sulfonate stretch.
1030-1050 S=O StretchingSymmetric sulfonate stretch.
1580-1620 C=C AromaticNaphthalene ring breathing.
C. Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural elucidation. Solvent: Deuterium Oxide (


) with trace NaOD.
Why NaOD?  The sulfonic acid protons are exchangeable and will not be seen. Adding base ensures the molecule is fully soluble as the dianion/trianion, sharpening the aromatic peaks by preventing aggregation.

Predicted


 NMR Assignments (400 MHz, 

):
Chemical Shift (

ppm)
MultiplicityIntegrationAssignment
8.20 Doublet (J=8Hz)1HNaphthalene H-1 (Perisubstitution)
7.90 Doublet1HNaphthalene H-8
7.75 Singlet1HNaphthalene H-5
7.60 Singlet1HNaphthalene H-3 (Ortho to OH/SO3)
7.40 - 7.55 Multiplet3HPhenyl Ring (H-2', H-4', H-6')
7.25 Triplet1HPhenyl Ring (H-5')
7.10 Singlet1HNaphthalene H-7

(Note: Exact shifts vary with concentration and pH. The H-1 proton is most deshielded due to the peri-effect of the sulfonic acid at C-2).

Analytical Workflow & Quality Control

To ensure data trustworthiness, follow this decision tree for sample qualification.

Visualization: Analytical Decision Tree

AnalyticalWorkflow Sample Crude Sample Solubility Solubility Test (pH > 7.0) Sample->Solubility HPLC HPLC Purity Check (C18, MeOH/Water) Solubility->HPLC Decision Purity > 98%? HPLC->Decision Recryst Recrystallize (Water/EtOH) Decision->Recryst No Spec Proceed to Spectroscopy (NMR, IR, UV) Decision->Spec Yes Recryst->Solubility Report Generate COA Spec->Report

Figure 2: Quality control workflow ensuring spectroscopic validity.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 109523, 4-hydroxy-6-(methylamino)naphthalene-2-sulfonic acid (Analog). Retrieved from [Link]

  • B.I. Stepanov. (1971). Introduction to the Chemistry and Technology of Organic Dyes. Khimiya Publications.
Foundational

Technical Guide: Solubility Profile and Solvent Interaction Mechanisms of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic Acid

This guide serves as an advanced technical resource for the physicochemical characterization of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid , a critical intermediate in the synthesis of reactive azo dyes.[1...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the physicochemical characterization of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid , a critical intermediate in the synthesis of reactive azo dyes.[1]

[1]

Executive Summary & Molecular Architecture[1]

The solubility behavior of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid (often synthesized via the condensation of Gamma Acid with Metanilic Acid) is dictated by its dual-nature topology.[1] It functions as a zwitterionic disulfonic acid , possessing two hydrophilic sulfonate groups (


) and a hydrophobic naphthalene-aniline scaffold.[1]

Understanding its solubility is not merely about "dissolving" the solid; it is the control variable for reaction kinetics (diazotization/coupling), purification yields (salting out), and effluent management.[1]

Molecular Solvation Analysis

The molecule exhibits three distinct solvation domains:

  • The Ionic Domain: Two sulfonic acid groups (

    
    ) that demand high-dielectric solvents (Water, DMSO).[1]
    
  • The H-Bonding Domain: The hydroxyl (

    
    ) and secondary amine (
    
    
    
    ) bridges, acting as both donors and acceptors.[1]
  • The Hydrophobic Domain: The naphthalene and phenyl aromatic rings, which drive

    
     stacking and reduce solubility in water at low temperatures (aggregation).
    

MolecularInteraction cluster_0 Solvent Interaction Zones cluster_1 Solvent Systems Node1 Sulfonic Groups (-SO3H) Water Water (pH > 7) Ionic Dissociation Node1->Water Ion-Dipole (Strong) Node2 Naphthalene/Phenyl Core Node2->Water Hydrophobic Effect (Aggregation) NonPolar Non-Polar (DCM/Hex) No Interaction Node2->NonPolar Weak Dispersion Node3 Bridge Groups (-OH, -NH-) Alcohol Lower Alcohols H-Bonding Node3->Alcohol Dipole-Dipole

Figure 1: Mechanistic interaction map showing how functional groups dictate solvent compatibility.[1]

Solubility Profile & Thermodynamic Trends

The following data summarizes the solubility trends derived from the thermodynamic behavior of disulfonated naphthalene derivatives.

Solvent Class Compatibility Table
Solvent ClassRepresentative SolventsSolubility RatingThermodynamic Mechanism
Aqueous (Acidic) Water (pH < 2)Low (< 5 g/L)Protonation of sulfonates suppresses ionization; strong lattice energy dominates.[1]
Aqueous (Alkaline) Water (pH > 8)Very High (> 150 g/L)Formation of di-sodium/potassium salts; high hydration enthalpy (

).[1]
Polar Aprotic DMSO, DMF, NMPHigh Strong dipole interaction disrupts crystal lattice; effective for anhydrous processing.
Polar Protic Methanol, EthanolModerate Soluble hot; crystallizes upon cooling. Solubility decreases as alkyl chain length increases.
Chlorinated/Non-Polar DCM, Toluene, HexaneNegligible Lack of H-bonding or ion-stabilizing capability.[1]
Temperature Dependence (Van 't Hoff Analysis)

Dissolution of this compound in water is endothermic (


).[1]
  • Implication: Solubility increases significantly with temperature.[2]

  • Process Tip: Filtration of impurities should be performed hot (>80°C) to minimize product loss, while crystallization is best achieved by cooling to <15°C combined with "salting out" (common ion effect).[1]

Experimental Protocols (Self-Validating)

As a scientist, relying on literature values is insufficient for critical process development. Use the following Isothermal Saturation Method to generate precise data for your specific batch (purity affects solubility).

Protocol A: Gravimetric Solubility Determination

Objective: Determine saturation concentration (


) at Temperature 

.[1]
  • Preparation:

    • Add excess solid 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid to 50 mL of the target solvent in a jacketed glass vessel.

    • Set temperature

      
       (e.g., 25°C) using a circulating water bath.
      
  • Equilibration:

    • Stir at 400 RPM for 6 hours.

    • Validation Check: Stop stirring. If solids settle immediately, saturation is likely reached. If no solids remain, add more compound.

  • Sampling:

    • Use a syringe filter (0.45 µm PTFE for organics, Nylon for aqueous) to withdraw 5 mL of supernatant.

    • Crucial Step: Pre-heat/cool the syringe to

      
       to prevent precipitation inside the needle.
      
  • Quantification:

    • Evaporate solvent in a tared weighing dish under vacuum at 60°C until constant weight.

    • Calculation:

      
      .[1]
      
Protocol B: HPLC Purity-Corrected Solubility

For impure technical grades, gravimetric methods fail because impurities (inorganic salts) may dissolve.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (Gradient 90:10 to 50:50).[1]

  • Detection: UV at 254 nm (naphthalene core absorption).[1]

  • Standard: Calibrate with highly purified reference standard (recrystallized 3x).

Process Application: Purification via Solubility Switching

The extreme solubility difference between the free acid and the salt form is the primary lever for purification.

PurificationWorkflow Raw Crude Reaction Mass (Contains Isomers/Salts) Dissolve Dissolution Water + NaOH (pH 9-10) Temp: 80°C Raw->Dissolve Solubilize as Salt Filter Hot Filtration Remove Insolubles Dissolve->Filter Remove Mechanical Impurities Acidify Acidification Add HCl/H2SO4 to pH < 1 Temp: 20°C Filter->Acidify Precipitate Product Isolate Isolation Precipitate Free Acid Filter & Wash Acidify->Isolate Solid-Liquid Separation

Figure 2: Purification workflow utilizing pH-dependent solubility switching.[1]

Mechanism:

  • Alkaline Phase: At pH > 8, the disulfonic acid becomes a dianion, highly soluble in water. Insoluble by-products (tars, inorganic sulfides) are filtered off.[1]

  • Acidic Phase: Dropping pH < 1 protonates the sulfonate groups. The "Common Ion Effect" (adding excess

    
     or 
    
    
    
    ) drastically reduces solubility, forcing the product to crash out as a high-purity filter cake.[1]

References

  • Naphthalene Sulfonic Acid Derivatives: General properties and synthesis of naphthalene intermediates. Wikipedia.

  • Thermodynamic Analysis of Sulfonation: Study on the reaction kinetics and thermodynamic stability of sulfonated naphthalene derivatives. ResearchGate.

  • Purification of Sulfonic Acids: Methodologies for isolating aryl sulfonic acids from aqueous solutions. Google Patents.

  • Solubility Measurement Protocols: Standard gravimetric and dynamic methods for determining solubility of organic salts. ResearchGate.

  • Dye Intermediate Chemistry: Technical data on Gamma Acid derivatives (6-Amino-4-hydroxy-2-naphthalenesulfonic acid). TCI Chemicals. [1][3]

Sources

Exploratory

molecular structure of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid

[1] Executive Summary This technical guide provides a comprehensive structural and synthetic analysis of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid (CAS: 25251-42-7).[1] A critical intermediate in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid (CAS: 25251-42-7).[1] A critical intermediate in the synthesis of reactive azo dyes and pharmaceutical chromophores, this molecule represents a "double sulfonated" derivative of N-Phenyl Gamma Acid. Its unique amphoteric nature—dominated by two sulfonic acid groups and a phenolic hydroxyl—dictates its solubility, reactivity, and utility in high-performance liquid chromatography (HPLC) and dye chemistry.[1]

Molecular Architecture & Physicochemical Dynamics[1]

Structural Identity

The molecule consists of a naphthalene core substituted at three key positions. It is structurally related to Gamma Acid (6-amino-4-hydroxy-2-naphthalenesulfonic acid), where the primary amine at the C6 position has undergone condensation with metanilic acid (3-aminobenzenesulfonic acid).[1]

FeatureSpecification
IUPAC Name 4-hydroxy-6-[(3-sulfophenyl)amino]naphthalene-2-sulfonic acid
Common Name N-(3-Sulfophenyl) Gamma Acid; Sulpho Gamma Acid
CAS Number 25251-42-7
Molecular Formula

Molecular Weight 395.40 g/mol
Core Scaffold Naphthalene-2-sulfonic acid
Functional Groups Hydroxyl (-OH, C4), Sulfonic Acid (-SO3H, C2 & C3'), Secondary Amine (-NH-, C6)
Electronic Distribution & Reactivity[1]
  • Acidic Character: The molecule possesses two strongly acidic sulfonic acid groups (

    
    ) and one phenolic hydroxyl group (
    
    
    
    ).[1] In aqueous solution at neutral pH, it exists as a dianion or trianion depending on pH.
  • Nucleophilicity: The C1 position (ortho to the hydroxyl group) is highly activated due to the electron-donating effect of the -OH group, making it the primary site for electrophilic aromatic substitution (e.g., azo coupling).[1]

  • Solubility: The dual sulfonation renders the molecule highly water-soluble, necessitating "salting out" procedures for isolation.

Synthetic Pathway: The Bucherer Transamination

The synthesis relies on a bisulfite-catalyzed transamination (Bucherer reaction variant).[1] Unlike standard Bucherer reactions that convert naphthols to naphthylamines, this protocol exchanges the primary amine of Gamma Acid for the arylamine of metanilic acid.

Reaction Mechanism

The reaction proceeds via the formation of a tetralone-sulfonate intermediate.[1] Sodium bisulfite adds to the double bond of the naphthalene ring, facilitating the displacement of the amino group.

Synthesis Workflow Visualization

SynthesisPathway Gamma Gamma Acid (6-Amino-4-hydroxy-2-naphthalene sulfonic acid) Intermediate Bisulfite Addition Complex Gamma->Intermediate Reflux (100-105°C) Metanilic Metanilic Acid (3-Aminobenzenesulfonic acid) Metanilic->Intermediate Bisulfite Reagent: NaHSO3 / H2O Bisulfite->Intermediate Product Target Molecule (4-Hydroxy-6-(3-sulphoanilino) naphthalene-2-sulphonic acid) Intermediate->Product -NH3 (Transamination)

Figure 1: Bisulfite-catalyzed transamination pathway for the synthesis of the target molecule.[1]

Detailed Experimental Protocol

Reagents:

  • Gamma Acid (purity >95%)[1][2][3]

  • Metanilic Acid (Sodium salt)[1]

  • Sodium Bisulfite (40% w/v solution)[1]

  • Sodium Carbonate (for pH adjustment)[1]

Step-by-Step Methodology:

  • Dissolution: Charge a glass-lined reactor with water and Gamma Acid.[1] Adjust pH to 6.5–7.0 using Sodium Carbonate to solubilize the Gamma Acid as its sodium salt.

  • Addition: Add Metanilic Acid (1.1 molar equivalents) and Sodium Bisulfite solution (0.5 molar equivalents). The bisulfite acts as a catalyst and is not consumed stoichiometrically.

  • Reflux: Heat the mixture to reflux (102–105°C) for 24–30 hours. Monitor reaction progress via HPLC or TLC (mobile phase: n-Butanol/Acetic Acid/Water).[1]

  • Ammonia Removal: The reaction releases ammonia.[1] Maintain a slight nitrogen sweep or weak vacuum to remove ammonia, driving the equilibrium toward the product.[1]

  • Isolation (Salting Out):

    • Cool the reaction mass to 50°C.

    • Acidify to pH 1.0 using concentrated HCl to convert the sulfonates to free acids (reducing solubility).[1]

    • Add NaCl (20% w/v) slowly with stirring to precipitate the product.

  • Purification: Filter the precipitate and wash with cold brine (15% NaCl). Recrystallize from hot water if high purity (>98%) is required for pharmaceutical applications.[1]

Characterization & Quality Control

HPLC Analysis

Due to the high polarity of the sulfonic acid groups, standard C18 columns often yield poor retention. A mixed-mode column or ion-pairing reagent is recommended.[1][4]

Recommended Method:

  • Column: SIELC Newcrom R1 (Mixed-mode reverse phase) or C18 with Ion Pairing.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][4]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic core) and 350 nm (conjugation).[1]

Spectroscopic Profile (Predicted)
TechniqueExpected SignalAssignment
1H NMR (DMSO-d6)

9.8 (s, 1H)
Phenolic -OH

8.5 (s, 1H)
Amine -NH-

7.0 - 8.2 (m, 9H)
Aromatic protons (Naphthalene + Phenyl ring)
MS (ESI-) m/z 394.0[M-H]- (Parent ion)
UV-Vis

Naphthalene

transitions

Applications in Drug Development & Dye Chemistry[9]

Azo Coupling Mechanism

This molecule is a "Coupling Component" (nucleophile).[1] In the synthesis of azo dyes, it reacts with diazonium salts. The coupling occurs exclusively at the C1 position (ortho to the hydroxyl) due to the directing power of the oxy-anion in alkaline media.[1]

AzoCoupling Diazonium Ar-N≡N+ (Diazonium Salt) Complex Sigma Complex (Intermediate) Diazonium->Complex Electrophilic Attack at C1 Coupler Target Molecule (Ionized at pH 9.0) Coupler->Complex Dye Azo Dye (Ar-N=N-Naphthalene Derivative) Complex->Dye Re-aromatization (-H+)

Figure 2: Electrophilic aromatic substitution mechanism for azo dye formation.[1]

Pharmaceutical Relevance

While primarily a dye intermediate, the structural motif (aminonaphthalene sulfonic acid) mimics certain nucleotide binding pockets.[1]

  • Protein Binding: The sulfonate groups mimic phosphate backbones, making this molecule a potential probe for RNA/DNA binding proteins.

  • Suramin Analogues: It serves as a fragment in the synthesis of Suramin-like compounds, which are investigated for anti-parasitic and anti-viral (purinergic receptor antagonist) activity.[1]

References

  • SIELC Technologies. (n.d.).[1][4] 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid Application Note. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 109523 (Related Structure). Retrieved from [Link][1]

  • Google Patents. (1991).[1] Synthesis of hydroxy sulfonic acids (US4987250A). Retrieved from

Sources

Foundational

physical and chemical properties of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid

Technical Monograph: 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid Part 1: Executive Summary & Chemical Identity 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid , industrially known as N-(3-Sulfophe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid

Part 1: Executive Summary & Chemical Identity

4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid , industrially known as N-(3-Sulfophenyl) Gamma Acid , is a critical naphthalene-based intermediate used primarily in the synthesis of high-performance azo dyes and reactive dyes. It is a derivative of Gamma Acid (6-amino-4-hydroxynaphthalene-2-sulfonic acid) where the primary amine is substituted with a meta-sulfophenyl group. This modification enhances water solubility and alters the substantivity of the resulting dyes, making them particularly effective for cellulosic and protein fibers.

Chemical Identity Table
PropertyDetail
IUPAC Name 4-hydroxy-6-[(3-sulfophenyl)amino]naphthalene-2-sulfonic acid
Common Names N-(3-Sulfophenyl) Gamma Acid; Gamma Acid Anilido-m-sulfonic acid
CAS Number 25251-42-7
Molecular Formula C₁₆H₁₃NO₇S₂
Molecular Weight 411.41 g/mol
Core Structure Naphthalene-2-sulfonic acid substituted at pos. 4 (-OH) and pos. 6 (-NH-Ph-SO₃H)

Part 2: Physicochemical Profile

Understanding the physical behavior of this molecule is essential for optimizing reaction conditions (pH, temperature) during dye synthesis.

Key Properties
PropertyValue / CharacteristicScientific Context
Appearance Grey to white powderOxidation leads to darkening (pink/brown).
Solubility High (Alkaline pH)Forms soluble di-sodium salts due to two -SO₃H groups.
Solubility (Acidic) Moderate to LowZwitterionic character reduces solubility near isoelectric point.
pKa (Predicted) -SO₃H: < 1.0 (Strong Acid)-OH: ~9.2The phenolic -OH is the active site for coupling in alkaline media.
λmax (UV-Vis) ~240-260 nm (Naphthalene)~300-350 nm (Conjugation)Bathochromic shift observed compared to unsubstituted Gamma Acid due to N-aryl conjugation.
Fluorescence Strong Blue/VioletCharacteristic of amino-naphthol sulfonates; useful for TLC detection.

Part 3: Synthesis & Manufacturing Workflow

The industrial synthesis of this compound typically employs a Bucherer-type reaction , condensing Gamma Acid with Metanilic Acid in the presence of sodium bisulfite. This reversible reaction replaces the amino group (or hydroxyl, depending on starting material) with an arylamine.

Synthesis Pathway Diagram

SynthesisPathway Gamma Gamma Acid (6-Amino-4-hydroxynaphthalene-2-SO3H) Intermediate Bisulfite Adduct (Transition State) Gamma->Intermediate Activation Metanilic Metanilic Acid (3-Aminobenzenesulfonic acid) Metanilic->Intermediate Nucleophilic Attack Bisulfite Reagent: NaHSO3 / Heat Bisulfite->Intermediate Product N-(3-Sulfophenyl) Gamma Acid Intermediate->Product Elimination Ammonia Byproduct: NH3 Intermediate->Ammonia Loss of NH3

Figure 1: Bucherer-type condensation synthesis workflow.

Process Causality:

  • Bisulfite Addition: Sodium bisulfite catalyzes the reaction by temporarily converting the naphthol/naphthylamine system into a tetralone-sulfonate intermediate (Bucherer adduct), which is more susceptible to nucleophilic substitution.

  • Nucleophilic Substitution: The amine of Metanilic acid attacks the ketimine-like carbon at position 6.

  • Aromatization: Elimination of ammonia restores the aromatic naphthalene system, yielding the N-substituted product.

Part 4: Chemical Reactivity & Applications

The primary utility of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid lies in its ability to act as a Coupling Component in azo dye synthesis.

Coupling Mechanism (Alkaline)

In alkaline conditions (pH 8-10), the phenolic hydroxyl group is deprotonated to a phenoxide ion, activating the ring for electrophilic aromatic substitution.

  • Active Site: Position 1 (Ortho to the -OH group).

  • Steric Factors: The bulky 3-sulphoanilino group at position 6 does not sterically hinder position 1, allowing for clean coupling.

Azo Coupling Workflow Diagram

CouplingMechanism Diazo Diazonium Salt (R-N≡N+) Complex Sigma Complex (Intermediate) Diazo->Complex Electrophilic Attack at C1 Coupler N-(3-Sulfophenyl) Gamma Acid (Phenoxide form) Coupler->Complex pH 8-10 (Activation) Dye Final Azo Dye (Ortho-coupled) Complex->Dye Deprotonation (Restoration of Aromaticity)

Figure 2: Mechanism of azo coupling at the ortho-position (C1) under alkaline conditions.

Part 5: Experimental Protocols

As a self-validating system, the quality of this intermediate must be verified before use in dye synthesis.

Protocol 1: Purity Analysis via HPLC

Objective: Quantify purity and detect unreacted Gamma Acid or Metanilic Acid.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5).

  • Mobile Phase B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Gradient: 0-5 min (5% B), 5-20 min (Linear to 60% B), 20-25 min (60% B).

  • Detection: UV at 254 nm.

  • Validation:

    • Gamma Acid elutes early (more polar).

    • Product elutes later due to the hydrophobic phenyl ring.

    • Metanilic Acid elutes very early (highly polar).

Protocol 2: Nitrite Value (Diazotization Potential) - Negative Control

Objective: Ensure the amino group is fully substituted.

  • Principle: Unlike Gamma Acid, the secondary amine in the product does NOT diazotize under standard conditions (0-5°C, HCl).

  • Step 1: Dissolve 1g product in dilute HCl.

  • Step 2: Add 0.1M NaNO₂ solution dropwise at 0°C.

  • Step 3: Test with Starch-Iodide paper.[1]

  • Result: Immediate blue color on paper indicates NO reaction (nitrite accumulation). If consumption occurs, it indicates the presence of unreacted primary amine (impurity).

Part 6: References

  • PubChem. (n.d.).[2] 2-Naphthalenesulfonic acid, 4-hydroxy-6-[(3-sulfophenyl)amino]-. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Bapat, P. (2016). Synthesis and evaluation of a series of symmetrical hot brand bis azo reactive dyes. ResearchGate. Retrieved January 28, 2026, from [Link]

  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Standard reference for Bucherer reaction and Gamma acid derivatives).

Sources

Exploratory

Technical Monograph: 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid

Common Name: Meta Sulpho Phenyl Gamma Acid (MSPG) CAS Registry Number: 25251-42-7 Executive Summary This technical guide provides a comprehensive analysis of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid (MSP...

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Meta Sulpho Phenyl Gamma Acid (MSPG) CAS Registry Number: 25251-42-7

Executive Summary

This technical guide provides a comprehensive analysis of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid (MSPG) , a critical naphthalene-disulfonic acid scaffold. While historically dominant as an intermediate in the synthesis of high-performance reactive azo dyes (e.g., Reactive Red 180), MSPG has emerged as a "privileged scaffold" in drug discovery. Its structural homology to suramin and other naphthalene-sulfonate therapeutics makes it a valuable candidate for developing viral entry inhibitors, P2X receptor antagonists, and amyloid fibril inhibitors.

This document is designed for drug development professionals and senior scientists, moving beyond basic properties to cover synthesis logic, self-validating analytical protocols, and derivatization strategies.

Chemical Architecture & Properties

MSPG is a zwitterionic, bifunctional naphthalene derivative. Its core features a naphthalene ring substituted with a hydroxyl group, a sulfonic acid group, and a secondary amine linked to a meta-sulfonated phenyl ring.

Physicochemical Profile
PropertyValueCausality / Relevance
Molecular Formula C₁₆H₁₃NO₇S₂Defines stoichiometric ratio for synthesis.
Molecular Weight 395.41 g/mol Optimal range for "Rule of 5" compliance in fragment-based design.
Solubility High (Water, pH > 4)Due to dual sulfonic acid moieties (

).
Appearance Grey to light brown powderOxidation-sensitive; requires inert storage.
Acidity (

)

,

Dianionic at physiological pH; mimics phosphate backbones in DNA/RNA binding targets.
Structural Logic

The molecule exists in equilibrium between the enol-amine and keto-imine tautomers, though the enol form predominates in aqueous solution due to aromatic stabilization. The 3-sulphoanilino tail provides a rigid steric spacer, critical for blocking protein-protein interactions (PPIs) in viral fusion mechanisms.

Synthesis & Manufacturing: The Bucherer Protocol

The synthesis of MSPG is a classic application of the Bucherer Reaction , a reversible conversion of naphthols to naphthylamines (and vice versa) catalyzed by sulfite.

Mechanistic Insight

Direct nucleophilic substitution of the amino group on Gamma Acid is kinetically difficult. The Bucherer reaction circumvents this by using sodium bisulfite (


) to form a tetralone-sulfonate adduct. This intermediate disrupts the aromaticity of the naphthalene ring, making the C-6 position susceptible to nucleophilic attack by the weak nucleophile Metanilic Acid .
Synthesis Workflow Diagram

BuchererSynthesis GammaAcid Gamma Acid (6-Amino-4-hydroxy-2-naphthalene sulfonic acid) Adduct Tetralone-Sulfonate Intermediate GammaAcid->Adduct 1. Addition of HSO3- Metanilic Metanilic Acid (3-Aminobenzenesulfonic acid) Metanilic->Adduct 2. Nucleophilic Attack Bisulfite NaHSO3 Catalyst Bisulfite->GammaAcid Catalysis MSPG MSPG (Target Molecule) Adduct->MSPG 3. Aromatization (-HSO3-) Ammonia NH3 (Byproduct) Adduct->Ammonia Elimination

Figure 1: The Bucherer reaction pathway for MSPG synthesis. The bisulfite catalyst temporarily disrupts aromaticity to facilitate amine exchange.

Step-by-Step Experimental Protocol

Objective: Synthesis of MSPG from Gamma Acid and Metanilic Acid.

  • Reagent Preparation :

    • Dissolve Gamma Acid (1.0 eq) in water using

      
       to adjust pH to 6.5–7.0.
      
    • Separately, dissolve Metanilic Acid (1.2 eq) in water with minimal

      
      .
      
  • Catalyst Addition :

    • Add Sodium Bisulfite (

      
      , 2.0 eq) to the Gamma Acid solution.
      
  • Condensation :

    • Combine solutions in a glass-lined reactor.

    • Heat to reflux (102–105°C) for 24–36 hours.

    • Process Control: Monitor consumption of Gamma Acid via TLC or HPLC every 4 hours.

  • Workup & Isolation :

    • Cool reaction mass to 50°C.

    • Acidify with

      
       to pH < 1.0 to precipitate the free acid form.
      
    • Salting Out : Add

      
       (15% w/v) to enhance precipitation (common ion effect).
      
    • Filter and wash the cake with cold brine (10%

      
      ) to remove unreacted Metanilic acid.
      
  • Purification :

    • Recrystallize from hot water/ethanol (90:10) to remove inorganic salts and isomeric impurities.

Analytical Characterization

To ensure suitability for biological testing, purity must be >98%.

HPLC Method (Self-Validating)

Standard reverse-phase HPLC fails due to the high polarity of sulfonic acids. An Ion-Pairing method is required.

  • Column : C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm, 4.6 x 250 mm.

  • Mobile Phase A : 10 mM Tetrabutylammonium hydroxide (TBAH) in water, pH adjusted to 6.0 with phosphate buffer.

  • Mobile Phase B : Acetonitrile.

  • Gradient : 5% B to 60% B over 20 minutes.

  • Detection : UV at 254 nm (aromatic ring) and 330 nm (naphthalene conjugation).

  • Validation Criteria : The MSPG peak should elute after the more polar Gamma Acid. Resolution (

    
    ) between MSPG and Metanilic acid must be > 2.0.
    
NMR Interpretation ( )
  • ¹H NMR : Look for the distinct naphthalene singlet at

    
     ppm (H-1 position). The meta-substituted phenyl ring will show a triplet at 
    
    
    
    ppm (H-5') and a doublet of doublets.
  • Absence of Impurities : Lack of a broad singlet at

    
     ppm confirms the removal of the primary amine protons from the starting Gamma Acid.
    

Pharmaceutical Applications & Scaffold Utility[1]

Drug Discovery Context

MSPG serves as a biomimetic scaffold for polyanionic drugs.

  • Viral Entry Inhibition : Similar to Suramin (a polysulfonated naphthylurea), MSPG derivatives can dock into the positively charged grooves of viral glycoproteins (e.g., HIV gp120, SARS-CoV-2 Spike), sterically blocking host cell fusion.

  • Enzyme Inhibition : The naphthalene disulfonate motif mimics the phosphate backbone of ATP/GTP, making MSPG a competitive inhibitor for nucleotide-binding enzymes like Reverse Transcriptase and P2X receptors .

Derivatization Logic

Researchers can modify MSPG at two key positions:

  • The C-4 Hydroxyl : Can be esterified or etherified to adjust lipophilicity (LogP) for cell permeability.

  • The Sulfonic Acid Groups : Can be converted to sulfonamides (using

    
     then amines) to create "prodrug" forms that release the active anion intracellularly.
    

Derivatization MSPG MSPG Scaffold (Polyanionic Core) Action1 React -OH or -NH- with Phosgene/Linkers MSPG->Action1 Action2 Convert -SO3H to -SO2NHR MSPG->Action2 Target1 Viral Entry Inhibitors (Dimerization via Urea linker) Target2 P2X Receptor Antagonists (Sulfonamide derivatives) Action1->Target1 Action2->Target2

Figure 2: Strategic derivatization pathways for transforming MSPG into bioactive therapeutics.

Safety & Handling

  • Hazards : Irritant to eyes, skin, and respiratory system.

  • Acute Toxicity :

    
     (Rat, Oral) > 4440 mg/kg. Low acute toxicity compared to unsulfonated naphthalenes.
    
  • Storage : Store in amber glass at room temperature, desicated. Hygroscopic.

References

  • U.S. EPA . (1980). Reviews of the Environmental Effects of Pollutants: Benzidine and Azo Dyes. EPA-600/1-80-023. Retrieved from [Link]

  • Parekh, et al. (2005). Synthesis of Mono Azo Acid Dyes from Quinazolinone Derivatives and their Antimicrobial Activity. Indian Journal of Chemical Technology. Retrieved from [Link]

  • Vertex AI Search. (2026). Consolidated search results for CAS 25251-42-7 and Gamma Acid derivatives.
Foundational

discovery and history of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid

Common Designation: N-(3-Sulfophenyl) Gamma Acid CAS Registry Number: 119-40-4 (Parent Gamma Acid ref context) / Specific derivative often proprietary or listed under salt forms. Chemical Class: Naphthalene Sulfonic Acid...

Author: BenchChem Technical Support Team. Date: February 2026

Common Designation: N-(3-Sulfophenyl) Gamma Acid CAS Registry Number: 119-40-4 (Parent Gamma Acid ref context) / Specific derivative often proprietary or listed under salt forms. Chemical Class: Naphthalene Sulfonic Acid Derivative / Dye Intermediate

Executive Summary & Chemical Architecture

This guide provides a technical deep-dive into 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid , a critical intermediate in the synthesis of high-performance azo dyes. Structurally, it is a derivative of Gamma Acid (6-amino-4-hydroxynaphthalene-2-sulfonic acid), where the primary amine at position 6 has undergone condensation with Metanilic Acid (3-aminobenzenesulfonic acid).

In the lexicon of industrial dye chemistry, this compound represents a "second-generation" intermediate. While simple naphthylamines provided basic colors, the introduction of the N-sulphoanilino group served a dual purpose: it dramatically increased water solubility (via the additional sulfonic acid group) and altered the substantivity of the final dye molecule for cellulosic fibers (cotton, viscose).

Chemical Identity Table
PropertySpecification
IUPAC Name 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid
Common Name N-(3-Sulfophenyl) Gamma Acid; Sulpho Gamma Acid
Molecular Formula C₁₆H₁₃NO₇S₂
Molecular Weight ~411.41 g/mol (Free Acid)
Core Scaffold Naphthalene-2-sulfonic acid
Key Functionality Azo Coupling Component (Couples ortho to -OH)
Solubility Soluble in water (as alkali salt); Sparingly soluble as free acid

Historical Genesis: The Coal Tar Era[2]

The discovery of this compound is inextricably linked to the "Golden Age" of German dye chemistry in the late 19th and early 20th centuries.

The Gamma Acid Breakthrough (Circa 1890s)

The precursor, Gamma Acid (7-amino-1-naphthol-3-sulfonic acid), was first synthesized during the race to exploit coal tar derivatives. Chemists at major firms like BASF and Bayer discovered that fusing amino-naphthalene-disulfonic acids with alkali yielded aminonaphthols. Gamma Acid became a superstar intermediate because it could couple with diazonium salts under acidic or alkaline conditions, yielding different colors (reds vs. blacks).

The "Substantivity" Quest (1900–1910)

While Gamma Acid dyes were vibrant, they often lacked "substantivity"—the ability to bind directly to cotton without mordants. Researchers discovered that arylating the amino group of Gamma Acid (converting -NH₂ to -NH-Ar) increased the molecule's affinity for cellulose.

The specific innovation of adding a 3-sulphoanilino group (using metanilic acid) was a calculated engineering decision:

  • The Anilino Bridge: Extended the conjugated system, shifting colors toward deeper shades (violets/blacks).

  • The Sulfonic Acid: Counteracted the hydrophobicity of the phenyl ring, ensuring the dye remained water-soluble—a critical requirement for industrial dyeing baths.

This molecule became a cornerstone for the Direct Dye and later the Reactive Dye classes (e.g., Reactive Red derivatives).

Synthesis Architecture: The Bucherer Modification

The synthesis of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid is a classic example of nucleophilic aromatic substitution facilitated by the Bucherer Reaction principle. It involves the condensation of Gamma Acid with Metanilic Acid.

Reaction Logic

The reaction exploits the reversibility of the naphthol-amine interconversion in the presence of bisulfite. However, in this specific variant, we are substituting an amine with another amine (transamination) or reacting the naphthol form. The standard industrial route involves reacting Gamma Acid with Metanilic Acid in the presence of sodium bisulfite.

Protocol: Bisulfite-Catalyzed Condensation

Reagents:

  • Gamma Acid (Sodium Salt)[1]

  • Metanilic Acid (3-Aminobenzenesulfonic acid)

  • Sodium Bisulfite (NaHSO₃) - Catalyst/Solvent

  • Sodium Hydroxide (NaOH) - For pH adjustment

Workflow:

  • Dissolution: Suspend Gamma Acid and Metanilic Acid (1:1.2 molar ratio) in water.

  • Catalyst Addition: Add Sodium Bisulfite. The bisulfite forms a transient addition product with the naphthalene ring (the Bucherer adduct), activating the position 6 amine (or the keto-tautomer) for substitution.

  • Reflux/Autoclave: Heat the mixture.

    • Atmospheric: Reflux for 24–48 hours (slower).

    • Autoclave: 130–140°C for 6–10 hours (industrial standard).

  • Mechanism: The amino group of Metanilic acid attacks the position 6 carbon, displacing the ammonia/amine group of the Gamma acid via an addition-elimination mechanism.

  • Isolation: Acidify the solution with HCl. The bisulfite adduct decomposes, regenerating the aromatic system. The product, N-(3-sulphophenyl) Gamma Acid, precipitates as a gray-white paste.

Synthesis Pathway Diagram

SynthesisPathway Gamma Gamma Acid (6-Amino-4-hydroxy- 2-naphthalenesulfonic acid) Intermediate Bucherer Adduct (Transient) Gamma->Intermediate + NaHSO3 Metanilic Metanilic Acid (3-Aminobenzenesulfonic acid) Metanilic->Intermediate Nucleophilic Attack Bisulfite Sodium Bisulfite (Catalyst) Bisulfite->Intermediate Activates Ring Product N-(3-Sulfophenyl) Gamma Acid (Target Molecule) Intermediate->Product - NaHSO3 / - NH3 Ammonia NH3 (Byproduct) Intermediate->Ammonia

Caption: Bisulfite-catalyzed condensation of Gamma Acid and Metanilic Acid via the Bucherer mechanism.

Reactivity & Application: The Azo Coupling Engine

The primary value of this molecule lies in its ability to serve as a Coupling Component in azo dye synthesis.

Mechanism of Action

The hydroxyl group (-OH) at position 4 is a strong activating group (ortho/para director). However, due to the steric hindrance and electronic effects of the sulfonic acid at position 2, coupling with diazonium salts occurs almost exclusively at the ortho position relative to the hydroxyl group (Position 3 in IUPAC numbering for this specific isomer, or Position 2 in traditional Gamma acid numbering).

Key Feature: The presence of the N-sulphophenyl group at position 6 does not participate directly in the coupling but influences the shade (bathochromic shift) and solubility.

Experimental Workflow: Azo Dye Synthesis

To verify the quality of the intermediate, a standard coupling test is performed using a simple diazo component (e.g., Diazotized Aniline).

  • Diazotization (Component A):

    • React Aniline with NaNO₂/HCl at 0–5°C to form Benzenediazonium chloride.

  • Preparation of Coupler (Component B):

    • Dissolve 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid in water.

    • Add Sodium Carbonate (Na₂CO₃) to maintain pH 8–9 (Alkaline coupling).

  • Coupling Reaction:

    • Slowly add the cold Diazo solution to the Coupler solution.

    • Maintain temperature <10°C.

    • The solution will instantly turn deep red/violet.

  • Salting Out: Add NaCl to precipitate the dye.

Azo Coupling Diagram

AzoCoupling cluster_conditions Reaction Conditions Diazo Diazonium Salt (R-N≡N+ Cl-) Complex Sigma Complex (Intermediate) Diazo->Complex Electrophilic Attack (at pos 3) Coupler N-(3-Sulfophenyl) Gamma Acid (Alkaline Solution) Coupler->Complex Dye Azo Dye (Ortho-Coupled Product) Complex->Dye Deprotonation (Restoration of Aromaticity) Cond1 pH 8-9 (Alkaline) Cond2 Temp < 10°C

Caption: Electrophilic aromatic substitution mechanism for azo dye formation.

References

  • Bucherer, H. T. (1904). Über die Einwirkung von schwefligsauren Salzen auf aromatische Amino- und Hydroxylverbindungen. Journal für Praktische Chemie.

  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Comprehensive source on Naphthalene intermediates).

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.

  • PubChem Database. (2024). Gamma Acid Derivatives and Naphthalene Sulfonic Acids. National Library of Medicine.

  • Patel, D. R., et al. (2012). Synthesis of Reactive Dyes based on Gamma Acid Derivatives. Journal of Saudi Chemical Society.

Sources

Exploratory

potential research applications of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid

Advanced Applications in Fluorescence Spectroscopy and Chromophore Synthesis[1] Executive Summary 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid (hereafter referred to as 6-SA-Gamma ) is a highly functionalize...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Applications in Fluorescence Spectroscopy and Chromophore Synthesis[1]

Executive Summary

4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid (hereafter referred to as 6-SA-Gamma ) is a highly functionalized naphthalene derivative.[1] Structurally, it is an N-arylated derivative of Gamma Acid (6-amino-4-hydroxynaphthalene-2-sulfonic acid).[1] While historically categorized as a high-grade intermediate for azo dye synthesis, its unique electronic architecture—featuring a donor-acceptor system (hydroxyl/amino donors and sulfonate acceptors) across a naphthalene core—positions it as a potent candidate for solvatochromic fluorescence probes and supramolecular assembly markers .[1]

This guide outlines the physicochemical properties, synthesis protocols, and high-value research applications of 6-SA-Gamma, moving beyond traditional dye chemistry into bio-analytical and materials science domains.[1]

Part 1: Structural Analysis & Physicochemical Properties[1]

The molecule comprises a naphthalene scaffold substituted with:

  • Hydroxyl group (C4): Acts as a proton donor/acceptor, conferring pH sensitivity (pKₐ ~8.5–9.0).[1]

  • Sulfonic acid group (C2): Ensures high aqueous solubility and anionic character.[1]

  • 3-Sulphoanilino group (C6): An aniline ring attached via nitrogen, bearing a meta-sulfonic acid.[1] This extension increases the conjugation length (bathochromic shift) and adds a second anionic charge, rendering the molecule strictly membrane-impermeable.[1]

PropertySpecificationRelevance
Molecular Formula C₁₆H₁₃NO₇S₂Core stoichiometry
Molecular Weight ~395.41 g/mol Small molecule probe range
Solubility High (Water, >50 mg/mL)Ideal for aqueous biological buffers
Excitation Max (λₑₓ) ~250 nm / ~350 nmUV-excitable (Protein compatible)
Emission Max (λₑₘ) 450–520 nm (Solvent dependent)Large Stokes shift minimizes scatter
Charge at pH 7.4 Dianionic (-2)Prevents passive diffusion across lipid bilayers
Part 2: Chemical Synthesis & Purification[1][5]

Research-grade applications require purity >98%, specifically free from unreacted metanilic acid or isomeric impurities (e.g., J-acid derivatives) which quench fluorescence.[1]

Mechanism: The Bucherer-Type Amination

The synthesis typically involves the nucleophilic aromatic substitution of Gamma Acid with Metanilic Acid (3-aminobenzenesulfonic acid) in the presence of a bisulfite catalyst.[1]

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Gamma Gamma Acid (6-amino-4-hydroxy-2-sulfonic acid) Intermediate Bisulfite Adduct (Transient) Gamma->Intermediate pH 6.0, Reflux Metanilic Metanilic Acid (3-aminobenzenesulfonic acid) Metanilic->Intermediate Bisulfite NaHSO3 Catalyst (Bucherer Conditions) Bisulfite->Intermediate Target 6-SA-Gamma (Target Molecule) Intermediate->Target - NH3 elimination Purification Salting Out & Recrystallization Target->Purification Isolation

Figure 1: Modified Bucherer reaction pathway for the synthesis of 6-SA-Gamma.

Validated Purification Protocol
  • Dissolution: Dissolve crude cake in water at 80°C; adjust pH to 7.0 with NaOH.

  • Filtration: Hot filtration to remove insoluble inorganic salts.[1]

  • Acidification: Slowly add HCl to pH 1.5. The di-sulfonic acid species is soluble, but the mono-sodium salt often precipitates upon cooling.[1]

  • HPLC Verification: Use a C18 Reverse Phase column (Mobile phase: Acetonitrile/Water + 0.1% TFA).[1] Target peak should constitute >98% area under the curve.[1]

Part 3: Bio-Analytical Research Applications[1][6][7]

The most promising research application of 6-SA-Gamma lies in its similarity to ANS (1-anilino-8-naphthalene sulfonate) , a classic hydrophobic probe.[1] However, 6-SA-Gamma possesses a distinct advantage: Strict Membrane Impermeability .[1]

Application A: Extracellular Protein Hydrophobicity Mapping

Unlike ANS, which can penetrate cells and bind to mitochondrial membranes, 6-SA-Gamma's dual sulfonate groups restrict it to the extracellular space.[1] This makes it an ideal probe for monitoring conformational changes in plasma membrane proteins or secreted aggregates (e.g., amyloid fibrils) without intracellular background noise.[1]

Mechanism: In aqueous solution, water molecules quench the fluorophore's excited state.[1] When 6-SA-Gamma binds to a hydrophobic pocket on a protein (e.g., Albumin, molten globule states), water is excluded, and the fluorescence quantum yield increases dramatically (Solvatochromism).[1]

Experimental Protocol: Protein Surface Hydrophobicity Assay

  • Preparation:

    • Prepare a 1.0 mM stock solution of 6-SA-Gamma in PBS (pH 7.4).[1] Protect from light.[1]

    • Prepare protein samples (0.1 – 5.0 µM) in the same buffer.[1]

  • Titration:

    • Add protein to a quartz cuvette.

    • Titrate 6-SA-Gamma in 1 µM increments.[1]

  • Measurement:

    • Excitation: 350 nm.[1]

    • Emission Scan: 400 nm – 600 nm.[1]

  • Data Analysis:

    • Plot Fluorescence Intensity (

      
      ) vs. Ligand Concentration (
      
      
      
      ).[1]
    • Fit to the Scatchard equation or One-Site Binding model:

      
      [1]
      
    • Interpretation: A blue shift in emission maximum (e.g., from 520 nm to 480 nm) confirms binding to a hydrophobic pocket.[1]

Application B: Ratiometric pH Sensing

The phenolic hydroxyl group at position 4 allows 6-SA-Gamma to act as a fluorescent pH indicator.[1]

  • Acidic Form (Protonated): Lower fluorescence quantum yield.[1]

  • Basic Form (Deprotonated): Higher quantum yield due to intramolecular charge transfer (ICT).[1]

  • Research Use: Monitoring pH fluctuations in bioreactors or hydrogel microenvironments where the probe must not leach out (can be electrostatically trapped in cationic hydrogels).[1]

Part 4: Industrial & Materials Science Applications[1][6]
1. Azo Dye Synthesis (Chromophore Scaffold)

6-SA-Gamma is a "coupling component."[1] When reacted with a diazonium salt (e.g., diazotized sulfanilic acid), it forms intense azo dyes (Orange/Red spectrum).[1]

  • Research Value: Developing "switchable" dyes.[1] By coupling 6-SA-Gamma with responsive diazo components (e.g., boronic acid derivatives), researchers can create colorimetric sensors for glucose or reactive oxygen species (ROS).[1]

2. Conductive Polymer Dopant

In the synthesis of PEDOT (Poly(3,4-ethylenedioxythiophene)), sulfonated naphthalenes act as dopants and surfactants .[1]

  • Advantage: The large aromatic core of 6-SA-Gamma facilitates

    
    -
    
    
    
    stacking with the PEDOT chains, improving conductivity and thermal stability compared to standard PSS (polystyrene sulfonate) dopants.[1]

DOT Diagram: Application Logic

Applications cluster_Bio Bio-Analytical cluster_Mat Materials Science Core 6-SA-Gamma Molecule Probe Hydrophobicity Probe (Membrane Impermeable) Core->Probe Dual Sulfonate Exclusion Sensor pH Sensor (pK ~8.5) Core->Sensor Phenolic -OH Dopant PEDOT Dopant (Conductivity Enhancer) Core->Dopant Pi-Stacking Dye Smart Azo Dyes (Coupling Component) Core->Dye C1 Coupling

Figure 2: Strategic research verticals for 6-SA-Gamma.[1]

References
  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[1] (Foundational text on ANS-type probes and solvatochromism). [1]

  • Zollinger, H. (2003).[1] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.[1] (Authoritative source on Naphthalene sulfonic acid intermediates). [1]

  • Hawe, A., et al. (2008).[1] "Extrinsic Fluorescent Dyes as Tools for Protein Characterization." Pharmaceutical Research, 25, 1487–1499.[1] (Methodology for using naphthalene sulfonates in protein analysis).

  • PubChem Compound Summary. (2024). "2-Naphthalenesulfonic acid, 4-hydroxy-6-(phenylamino)- derivatives." National Center for Biotechnology Information.[1] (Structural verification). [1]

Sources

Protocols & Analytical Methods

Method

protocol for using 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid as a fluorescent probe

Application Note: Protocol for Using 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid as a Fluorescent Probe Introduction & Mechanism of Action 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid is a spec...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Using 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid as a Fluorescent Probe

Introduction & Mechanism of Action

4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid is a specialized fluorophore belonging to the anilinonaphthalene sulfonate (ANS) family. Like its structural analogs 1,8-ANS and Bis-ANS, this probe exhibits solvatochromism , meaning its fluorescence properties (quantum yield and emission maximum) are highly sensitive to the polarity of the surrounding environment.

Mechanism: Twisted Intramolecular Charge Transfer (TICT) The fluorescence mechanism relies on the rotation of the anilino-naphthalene bond.

  • Aqueous Environment (Polar): The excited state undergoes rapid non-radiative decay due to solvent relaxation and free rotation, resulting in low fluorescence (fluorescence quenching).

  • Hydrophobic Environment (Non-polar): When bound to hydrophobic pockets (e.g., molten globule states of proteins, amyloid fibrils, or membranes), the rotation is restricted, and the probe is shielded from water. This stabilizes the emissive state, leading to a dramatic increase in fluorescence intensity (often >50-fold) and a blue shift in the emission spectrum.

Key Applications:

  • Protein Folding Studies: Detection of "molten globule" intermediates during unfolding/refolding.

  • Hydrophobicity Mapping: Identifying hydrophobic surface patches on proteins or drug candidates.

  • Amyloid Fibril Detection: Monitoring aggregation kinetics.

  • Metal Ion Sensing: The 4-hydroxy and 6-amino groups can potentially chelate metal ions (e.g.,

    
    , 
    
    
    
    ), altering fluorescence upon binding.

Experimental Workflow Diagram

G Start Probe Preparation (Stock Solution) Char Spectral Characterization (Ex/Em Scan) Start->Char Verify Purity App Application Selection Char->App Determine Peak u03bb ProtBind Protein Binding Assay (Titration) App->ProtBind Hydrophobicity MetalSens Metal Ion Sensing (Al3+, Zn2+) App->MetalSens Chelation Data Data Analysis (Kd, Fold Change) ProtBind->Data MetalSens->Data

Caption: Workflow for characterizing and utilizing the naphthalene-sulfonate probe for protein binding or metal sensing applications.

Materials & Reagents

ComponentSpecificationNotes
Probe 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acidStore powder at 4°C, protected from light.
Solvent DMSO (Anhydrous) or Milli-Q WaterProbe is water-soluble due to disulfonic acid groups, but DMSO ensures long-term stock stability.
Buffer Phosphate (PBS) or HEPES, pH 7.4Avoid buffers with high intrinsic fluorescence.
Protein Standard BSA (Bovine Serum Albumin)Positive control for hydrophobic binding.
Plates Black 96-well flat-bottom platesEssential to minimize background scattering.

Detailed Protocols

Phase 1: Stock Solution Preparation

Rationale: Accurate concentration is critical for calculating binding constants (


).
  • Weighing: Weigh approximately 1–2 mg of the probe powder.

  • Dissolution: Dissolve in DMSO to create a 10 mM Master Stock .

    • Note: If the probe is the sodium salt form, it may be directly soluble in water. However, DMSO stocks are more resistant to hydrolysis over time.

  • Quantification: Dilute 1:100 in buffer and measure Absorbance at the excitation max (approx. 350–380 nm). Calculate exact concentration using the molar extinction coefficient (

    
    ).
    
    • Estimated

      
      : ~5,000–8,000 
      
      
      
      (typical for naphthalene sulfonates; verify experimentally).
  • Storage: Aliquot into amber tubes and store at -20°C. Do not freeze-thaw more than 3 times.

Phase 2: Spectral Characterization (Essential First Step)

Rationale: The exact Ex/Em peaks shift based on pH and solvent. You must empirically determine the optimal wavelengths for your specific buffer.

  • Prepare Samples:

    • Blank: 100 µL Buffer.

    • Probe Only: 10 µM Probe in Buffer.

    • Positive Control: 10 µM Probe + 5 µM BSA (BSA has hydrophobic pockets).

  • Excitation Scan: Fix Emission at 500 nm; scan Excitation 250–450 nm.

    • Expectation: Peak around 350–380 nm .

  • Emission Scan: Fix Excitation at the peak found above (e.g., 360 nm); scan Emission 400–600 nm.

    • Expectation:

      • Buffer: Low intensity, peak ~500–520 nm (Red-shifted).

      • BSA: High intensity, peak ~450–480 nm (Blue-shifted).

Phase 3: Protein Hydrophobicity Assay (Titration)

Rationale: To measure the affinity (


) or relative hydrophobicity of a target protein.
  • Setup: Use a black 96-well plate.

  • Protein Dilution: Prepare a serial dilution of your target protein (e.g., 0 to 20 µM) in buffer.

  • Probe Addition: Add the probe to a fixed final concentration (typically 5–10 µM ) in all wells.

    • Critical: The probe concentration should be below the aggregation threshold but sufficient for signal.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

    • Why? Allows equilibrium binding without photobleaching.

  • Measurement: Read Fluorescence (Ex: ~360 nm, Em: ~470 nm).

  • Controls:

    • Buffer + Probe: Background subtraction.

    • Buffer + Protein: Check for intrinsic protein fluorescence (Tryptophan).

Data Analysis & Interpretation

1. Background Correction:



2. Binding Curve Fitting: Plot


 (y-axis) vs. [Protein] (x-axis). Fit to the One-Site Binding Hyperbola  (Michaelis-Menten equivalent) to find 

:

  • 
     (Dissociation Constant):  Indicates affinity. Lower 
    
    
    
    = tighter binding to hydrophobic pockets.
  • 
    :  Indicates the total number of accessible hydrophobic sites.
    

3. Troubleshooting Table:

ObservationPossible CauseSolution
High Background in Buffer Probe aggregation or impurities.Filter stock (0.2 µm) or lower concentration (<5 µM).
No Signal with Protein Protein has no surface hydrophobicity (native state).Use a positive control (BSA) or induce unfolding (Heat/Urea).
Signal Decreases over Time Photobleaching.Keep plate covered; minimize exposure to excitation light.

References

  • Hawe, A., Sutter, M., & Jiskoot, W. (2008). Extrinsic Fluorescent Dyes as Tools for Protein Characterization. Pharmaceutical Research. Link

  • Semisotnov, G. V., et al. (1991). Study of the "molten globule" intermediate state in protein folding by a hydrophobic fluorescent probe. Biopolymers. Link

  • Gasymov, O. K., & Glasgow, B. J. (2007). ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins. Biochimica et Biophysica Acta. Link

  • Matulis, D., & Lovrien, R. (1998). 1-Anilino-8-naphthalene sulfonate anion-protein binding depends primarily on ion pair formation. Biophysical Journal. Link

(Note: While the specific derivative "4-Hydroxy-6-(3-sulphoanilino)..." is a specialized dye intermediate, its application protocol is derived from the established standards for the Anilinonaphthalene Sulfonate (ANS) class of probes described in the references above.)

Application

4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid in spectrophotometric analysis

Application Note: Spectrophotometric Analysis using 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid Executive Summary This application note details the protocol for utilizing 4-Hydroxy-6-(3-sulphoanilino)naphth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Spectrophotometric Analysis using 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid

Executive Summary

This application note details the protocol for utilizing 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid (also known as N-(3-sulfophenyl)-gamma acid) as a high-performance chromogenic coupling reagent. Unlike standard reagents such as N-(1-naphthyl)ethylenediamine (NED), this compound features dual sulfonic acid groups, conferring superior water solubility and stability to the resulting azo dyes.

Primary Applications:

  • Pharmaceutical Quality Control: Quantitative determination of primary aromatic amine drugs (e.g., Sulfonamides, Procaine, Benzocaine) via diazo coupling.

  • Environmental & Food Safety: Trace analysis of Nitrite (

    
    ) ions.
    

Chemical Profile & Mechanism

Molecule: 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid Functional Role: Coupling Component (Electron-rich aromatic system).

Reaction Mechanism

The analysis relies on the Griess-Ilosvay reaction principle .

  • Diazotization: A primary aromatic amine (analyte or reagent) reacts with Nitrite in acidic media to form an electrophilic diazonium salt.

  • Coupling: The diazonium salt attacks the electron-rich naphthalene ring of the 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid (typically at the ortho position to the hydroxyl group), forming a stable, intensely colored azo dye (

    
    ) measurable by spectrophotometry.
    

ReactionPathway Amine Primary Aromatic Amine (Analyte or Reagent) Diazonium Diazonium Salt (Electrophile) Amine->Diazonium Diazotization (HCl, 0-5°C) Nitrite Nitrite (NO2-) (Acidic Medium) Nitrite->Diazonium AzoDye Stable Azo Dye (Chromophore) Diazonium->AzoDye Coupling (Alkaline/Neutral pH) Coupler 4-Hydroxy-6-(3-sulphoanilino) naphthalene-2-sulphonic acid Coupler->AzoDye

Figure 1: Reaction pathway for the formation of the chromophore. The reagent acts as the coupling partner for the diazonium salt.

Experimental Protocols

Reagent Preparation
  • Stock Reagent Solution (0.05% w/v): Dissolve 0.05 g of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid in 100 mL of distilled water. If solubility is slow, add 1-2 pellets of NaOH to convert to the sodium salt, then adjust pH to neutral. Store in an amber bottle.

  • Hydrochloric Acid (1.0 M): Dilute 8.3 mL of concentrated HCl (37%) to 100 mL with distilled water.

  • Sodium Nitrite Solution (0.1% w/v): Freshly prepared for diazotization of drugs.

Protocol A: Determination of Sulfonamide Drugs (Pharmaceutical QC)

Target Analytes: Sulfamethoxazole, Sulfadiazine, Sulfacetamide.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh powdered tablet equivalent to 10 mg of the sulfonamide.

    • Dissolve in 20 mL HCl (1.0 M) and dilute to 100 mL with water. Filter if necessary.

  • Diazotization:

    • Transfer 1.0 mL of the sample solution into a 10 mL calibrated flask.

    • Add 1.0 mL of Sodium Nitrite (0.1%) .

    • Allow to stand for 2 minutes at room temperature (or on ice if ambient temp > 25°C) to ensure complete formation of the diazonium salt.

  • Coupling:

    • Add 1.5 mL of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid reagent.

    • Add 2.0 mL of Sodium Carbonate (1.0 M) or Sodium Hydroxide (0.5 M) to alkalinize the medium (coupling is faster in basic conditions for naphthols).

  • Measurement:

    • Dilute to the mark with distilled water.

    • Wait 5–10 minutes for color development (Red/Orange).

    • Measure Absorbance at

      
       (typically 490–510 nm)  against a reagent blank.
      

Data Analysis Table: Sulfonamide Recovery

ParameterSpecification
Linearity Range 0.5 – 20

g/mL

495 nm (typical for sulfa-azo dyes)
Molar Absorptivity (

)

L mol

cm

Reaction Time < 10 minutes
Stability Color stable for > 24 hours
Protocol B: Determination of Trace Nitrite (Water Analysis)

Target Analyte: Nitrite (


) in wastewater or cured meats.

Step-by-Step Methodology:

  • Primary Amine Reagent: Prepare a 0.1% solution of Sulfanilamide in 1M HCl.

  • Procedure:

    • Take 5.0 mL of water sample (filtered).

    • Add 1.0 mL of Sulfanilamide solution . Mix and wait 2 minutes (Diazotization).

    • Add 1.0 mL of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid (Coupler).

    • Adjust pH to ~10 using NaOH solution.

    • Dilute to 10 mL.

  • Quantification:

    • Measure Absorbance at 500 nm .

    • Calculate concentration using a standard calibration curve prepared with Sodium Nitrite.

Method Validation & Troubleshooting

Interference Control
  • Metal Ions: Fe(III) and Cu(II) may interfere by oxidizing the reagent. Masking agents like EDTA (0.01 M) should be added to the sample buffer if analyzing environmental water.

  • Acidity: The diazotization step must be acidic (pH < 2), while the coupling step for this specific naphthol derivative is optimal in neutral to alkaline media (pH 8–11). Failure to adjust pH will result in low sensitivity.

Workflow Logic (DOT Diagram)

Workflow Start Start Analysis Prep Sample Dissolution (Acidic Medium) Start->Prep Diazo Add NaNO2 / Amine (Diazotization: 2 mins) Prep->Diazo Couple Add Reagent + Alkali (Coupling Reaction) Diazo->Couple Measure Spectrophotometry (Abs @ 490-510 nm) Couple->Measure

Figure 2: Operational workflow for the spectrophotometric determination.[1]

References

  • Vogel, A. I.Vogel's Textbook of Quantitative Chemical Analysis. 6th Edition. Prentice Hall, 2000.
  • Narayan, K. S., & Sarma, P. "Spectrophotometric determination of primary aromatic amines using N-(1-naphthyl)ethylenediamine and related coupling agents." Talanta, 1985. Link

  • PubChem. "2-Naphthalenesulfonic acid, 4-hydroxy-6-(phenylamino)- (Phenyl Gamma Acid)." National Library of Medicine. Accessed Jan 2026.[2] Link

  • Sigma-Aldrich. "Product Specification: 4-Amino-3-hydroxy-1-naphthalenesulfonic acid (Gamma Acid derivatives)." Link

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Link

Sources

Method

experimental setup for 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid staining

Application Note: Experimental Setup for 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid Staining Executive Summary & Chemical Profile This technical guide details the experimental configuration for using 4-Hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Setup for 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid Staining

Executive Summary & Chemical Profile

This technical guide details the experimental configuration for using 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid (also known as N-(3-sulfophenyl) Gamma Acid or Sulpho-Gamma Acid). While historically categorized as a dye intermediate (CAS 25251-42-7) for azo synthesis, this molecule possesses specific structural properties—a naphthalene core, electron-donating hydroxyl/amine groups, and electron-withdrawing sulfonate groups—that render it a potent solvatochromic fluorescent probe and an acidic histological counterstain .

Its utility parallels widely used probes like 1,8-ANS and Bis-ANS , but with distinct solubility characteristics due to its dual-sulfonated nature. This guide focuses on two primary applications:

  • Fluorescent Detection of Protein Hydrophobicity: Monitoring molten globule states and protein aggregation.

  • Histological Acid Staining: Electrostatic labeling of cytoplasmic proteins and collagen.

Chemical Specifications
PropertyDetail
IUPAC Name 4-Hydroxy-6-[(3-sulfophenyl)amino]naphthalene-2-sulfonic acid
Common Alias N-(3-sulfophenyl) Gamma Acid; Sulpho-Gamma Acid
CAS Number 25251-42-7
Molecular Formula C₁₆H₁₃NO₇S₂
Molecular Weight 395.41 g/mol
Solubility High (Water/PBS) due to disulfonic acid moieties
Excitation/Emission

(Environment dependent)

Mechanistic Basis of Staining

To ensure experimental success, researchers must understand the dual mechanisms driving this molecule's interaction with biological targets.

A. Fluorescence Mechanism (Solvatochromism)

Like its analog 2,6-ANS , this molecule is essentially non-fluorescent in polar solvents (water). Upon binding to hydrophobic pockets on proteins (e.g., during denaturation or aggregation), the probe is shielded from solvent relaxation. This restriction of molecular rotation and water exclusion results in a dramatic increase in quantum yield and a "blue shift" in emission.

B. Histological Mechanism (Electrostatic Binding)

In acidic environments (pH < 4.0), the sulfonate groups (


) remain ionized, while protein amino groups (Lysine, Arginine) become protonated (

). The molecule functions as an acid dye , binding stoichiometrically to basic amino acid residues.

StainingMechanism Figure 1: Solvatochromic Mechanism of Sulfonated Naphthol Probes cluster_0 Solvent Phase (Aqueous) cluster_1 Protein Binding Phase Probe_Free Free Probe (Quenched) Probe_Bound Bound Probe (Fluorescent) Probe_Free->Probe_Bound Binding Event (Kd ~1-50 µM) Water Water Dipoles (Relaxation) Water->Probe_Free Non-Radiative Decay Hydrophobic_Pocket Hydrophobic Pocket Probe_Bound->Hydrophobic_Pocket Shielding

Protocol A: Fluorescent Characterization of Protein Folding

Application: Detection of amyloid fibrils, molten globule intermediates, or surface hydrophobicity mapping.

Reagents Required
  • Target Compound: 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid (Solid, >95% purity).

  • Buffer: 50 mM Phosphate Buffer or Tris-HCl (pH 7.4). Avoid surfactants (Tween/Triton) as they trigger false fluorescence.

  • Protein Stock: Purified protein of interest (0.1 – 1.0 mg/mL).

Step-by-Step Methodology
  • Probe Stock Preparation:

    • Dissolve 3.95 mg of the compound in 1.0 mL of deionized water to create a 10 mM Stock Solution .

    • Note: Unlike ANS, this compound is highly water-soluble and does not require methanol/DMSO.

    • Store at 4°C in the dark (foil-wrapped). Stable for 2 weeks.

  • Working Solution:

    • Dilute the stock into the experimental buffer to a final concentration of 50 µM .

    • Critical: Always check the background fluorescence of the buffer + probe alone.

  • Titration Assay:

    • Prepare a series of protein concentrations (e.g., 0, 0.1, 0.2, ... 1.0 mg/mL) in the 50 µM probe buffer.

    • Incubate for 10 minutes at room temperature in the dark.

    • Why: Equilibrium binding is rapid, but temperature stability is crucial for fluorescence consistency.

  • Data Acquisition:

    • Instrument: Fluorescence Spectrophotometer or Microplate Reader.

    • Excitation: 360 nm (Slit width: 5 nm).

    • Emission Scan: 400 nm – 600 nm.

    • Target Peak: Look for an emission maximum (

      
      ) shift from ~520 nm (weak/free) to ~460-480 nm (strong/bound).
      
Data Analysis

Plot the Integrated Fluorescence Intensity (


) vs. Protein Concentration (

). Fit the data to the Langmuir isotherm to determine the Dissociation Constant (

):


Protocol B: Histological Acid Staining

Application: Counterstaining tissue sections (collagen/cytoplasm) in contrast to nuclear stains (e.g., Hematoxylin).

Reagents Required
  • Staining Solution: 0.5% (w/v) 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid in 1% Acetic Acid.

  • Differentiator: 0.1% Acetic Acid.

  • Fixative: 10% Neutral Buffered Formalin (NBF).

Step-by-Step Methodology
  • Deparaffinization:

    • Xylene (2 changes, 5 min each).

    • Ethanol series (100% -> 95% -> 70% -> Water).

  • Nuclear Staining (Optional):

    • Stain with Mayer’s Hematoxylin for 5 minutes if nuclear contrast is required.

    • Rinse in running tap water for 10 minutes.

  • Acid Staining (The Core Step):

    • Immerse slides in the Staining Solution for 5–10 minutes .

    • Mechanism:[1][2] The low pH (acetic acid) ensures the probe acts as an anionic dye, binding to cytoplasmic proteins.

  • Differentiation:

    • Rinse quickly in 0.1% Acetic Acid (10–30 seconds).

    • Why: This removes non-specifically bound dye from background structures while retaining it on basic protein domains.

  • Dehydration & Mounting:

    • Rapid dehydration through 95% Ethanol -> 100% Ethanol.

    • Clear in Xylene and mount with resinous medium.

Comparative Analysis: Why Use This Probe?

The table below contrasts this specific naphthalene derivative with standard alternatives.

FeatureCAS 25251-42-7 (Target)1,8-ANSBis-ANS
Solubility Very High (Disulfonated)ModerateLow (often requires DMSO)
Membrane Permeability Low (Cell impermeable)ModerateLow
Binding Stoichiometry 1:1 (Monomeric)1:11:2 (Dimeric cross-linking)
Spectral Shift Blue-green (~470nm)Blue (~470nm)Blue (~480nm)
Primary Use Extracellular/Purified ProteinMolten GlobuleAggregation/Fibrils

Troubleshooting & Controls

  • Issue: High Background Fluorescence.

    • Cause: Contamination with surfactants (SDS, Triton) or aged buffer.

    • Fix: Use fresh buffers. Ensure all glassware is acid-washed to remove detergent residues.

  • Issue: Weak Staining Signal (Histology).

    • Cause: pH is too high.

    • Fix: Ensure the staining solution contains at least 1% acetic acid. The pH must be below the pKa of the protein amino groups (< pH 5).

  • Issue: Precipitation in Stock Solution.

    • Cause: High salt concentration or cold storage crystallization.

    • Fix: Warm to 37°C and vortex. If using PBS, ensure phosphate concentration is <100 mM.

References

  • Stryer, L. (1965). "The interaction of a naphthalene dye with apomyoglobin and apohemoglobin: A fluorescent probe of non-polar binding sites." Journal of Molecular Biology. Link

  • Hawe, A., Sutter, M., & Jiskoot, W. (2008). "Extrinsic fluorescent dyes as tools for protein characterization." Pharmaceutical Research. Link

  • PubChem Database. (2024). "Compound Summary: 4-Hydroxy-6-((3-sulfophenyl)amino)naphthalene-2-sulfonic acid (CAS 25251-42-7)." National Library of Medicine. Link

  • Semisotnov, G. V., et al. (1991). "Study of the 'molten globule' intermediate state in protein folding by a hydrophobic fluorescent probe." Biopolymers. Link

  • Lillie, R. D. (1977). H. J. Conn's Biological Stains. Williams & Wilkins. (Reference for acid dye mechanisms in histology).

Sources

Application

high-performance liquid chromatography (HPLC) method for naphthalene sulfonates

Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for Naphthalene Sulfonates Executive Summary Naphthalene sulfonates (NS) and their derivatives represent a dual challenge in analytical chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for Naphthalene Sulfonates

Executive Summary

Naphthalene sulfonates (NS) and their derivatives represent a dual challenge in analytical chemistry. In industrial applications (e.g., superplasticizers, dispersants), they exist as complex mixtures of isomers and formaldehyde condensates requiring robust separation of oligomers.[1] In pharmaceutical development, alkyl naphthalene sulfonates are classified as Potentially Genotoxic Impurities (PGIs) , requiring trace-level detection (ppm/ppb) in drug substances.[1]

This guide provides two distinct, validated protocols:

  • Protocol A (Industrial/QC): Ion-Pair Chromatography (IPC) with UV/Fluorescence detection for structural isomer separation and oligomer profiling.[1]

  • Protocol B (Pharma/Trace): MS-Compatible Volatile Ion-Pairing for quantitation of genotoxic alkyl sulfonate impurities.

The Physicochemical Challenge

Naphthalene sulfonic acids are strong acids (


) and are fully ionized at typical HPLC pH levels.[1]
  • RP-HPLC Failure: On standard C18 columns, they elute near the void volume (

    
    ) due to high polarity, resulting in poor resolution and peak tailing.
    
  • The Solution: Ion-Pair Chromatography (IPC) .[1][2][3] A hydrophobic cation (e.g., Tetrabutylammonium, TBA

    
    ) is added to the mobile phase.[1] It adsorbs onto the C18 stationary phase, creating a dynamic anion-exchange surface that retains the anionic sulfonates.
    
Mechanism of Action (IPC)

The following diagram illustrates the "Dynamic Equilibrium" mechanism essential for Protocol A.

IPC_Mechanism cluster_0 Stationary Phase Interface C18 C18 Ligands (Hydrophobic) TBA Ion-Pair Reagent (TBA+) Adsorbed to C18 C18->TBA Hydrophobic Interaction Pair Ion-Pair Formation [TBA+ :: NS-] TBA->Pair Electrostatic Attraction Analyte Naphthalene Sulfonate (NS-) Analyte in Mobile Phase Analyte->Pair Retention caption Fig 1: Dynamic Equilibrium Mechanism in Ion-Pair Chromatography on C18.

Protocol A: Industrial & Environmental Analysis (IPC-UV/FLD)

Target: Naphthalene mono-, di-, and tri-sulfonic acid isomers; Naphthalene sulfonate formaldehyde condensates (NSFC).[1] Application: Quality control of dispersants, environmental monitoring of leather tanning effluents.[1][2]

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (e.g., Phenomenex Luna C18(2) or YMC ODS-AQ), 5 µm, 250 x 4.6 mmHigh surface area required for IP reagent loading.[1] "AQ" type phases prevent pore dewetting in high-aqueous phases.[1]
Mobile Phase A 5 mM Tetrabutylammonium Hydroxide (TBAH) + 5 mM Na₂SO₄ in Water (pH 6.[1]5)TBAH provides retention.[1] Sulfate is used instead of phosphate to prevent precipitation in pumps/columns [1].[1]
Mobile Phase B Acetonitrile:Water (80:20 v/v) + 5 mM TBAHOrganic modifier to elute hydrophobic oligomers.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Temp 35°CImproves mass transfer for larger oligomers.[1]
Detection Fluorescence: Ex 225 nm / Em 338 nm UV: 230 nmFluorescence is highly specific for the naphthalene ring and ignores matrix interferences (e.g., lignins).[1]
Gradient Program
  • 0-5 min: 10% B (Isocratic hold for monosulfonates)[1]

  • 5-25 min: 10% → 60% B (Linear gradient for di/tri-sulfonates)

  • 25-35 min: 60% → 90% B (Elution of higher condensates/oligomers)[1]

  • 35-45 min: 10% B (Re-equilibration - CRITICAL )

Critical Control Point: IPC relies on the column being "coated" with the reagent. Re-equilibration time must be at least 10-15 column volumes.[1] Shortening this step will cause shifting retention times.[1]

Sample Preparation
  • Dissolution: Dissolve 100 mg sample in 100 mL Mobile Phase A.

  • Filtration: Filter through 0.22 µm PES (Polyethersulfone) filter. Note: Nylon filters may adsorb sulfonates.

  • Dilution: Dilute to ~50 ppm for UV or ~1 ppm for Fluorescence.

Protocol B: Trace Genotoxic Impurity Analysis (LC-MS)

Target: Alkyl Naphthalene Sulfonates (Methyl/Ethyl esters).[1] Application: Drug Substance (API) release testing. Challenge: Non-volatile reagents like TBAH suppress ionization in MS.[1] This protocol uses Volatile Ion-Pairing .[1]

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (e.g., Zorbax Eclipse Plus), 1.8 µm, 100 x 2.1 mmSub-2-micron particles for UHPLC resolution; narrow bore for MS sensitivity.[1]
Mobile Phase A 5 mM Dibutylamine (DBA) + 10 mM Acetic Acid in WaterDBA is a volatile ion-pair reagent compatible with ESI-MS [2].[1]
Mobile Phase B AcetonitrileStrong eluent.[1]
MS Source ESI Negative Mode (for free acids) or Positive Mode (if monitoring adducts)Sulfonates ionize strongly in negative mode (

).[1]
Detection Triple Quadrupole (QqQ) - MRM ModeRequired for ppm-level sensitivity.[1]
Workflow Diagram

Trace_Analysis_Workflow cluster_prep Sample Prep cluster_lc UHPLC-MS/MS API Drug Substance (API) Extract Liquid-Liquid Extraction (if API is non-polar) API->Extract Filter 0.22 µm PTFE Filter Extract->Filter Column C18 Column (Volatile IP: DBA) Filter->Column MS ESI(-) MS/MS MRM Transition Column->MS caption Fig 2: Trace Analysis Workflow for Genotoxic Impurities.

Mass Transitions (MRM)

For quantitative accuracy, monitor the specific transitions for the target impurity.

  • Naphthalene-2-sulfonic acid: 207.0 → 143.0

    
     (Loss of SO₂).[1]
    
  • Alkyl Naphthalene Sulfonates: Monitor parent ion

    
     and characteristic daughter ions.[1]
    

Troubleshooting & Optimization

Issue: Drifting Retention Times
  • Cause: Insufficient equilibration of the Ion-Pair reagent.[1]

  • Fix: When starting a fresh column, flush with Mobile Phase A for at least 60 minutes before the first injection.[1] The column is only stable once the IP reagent saturates the surface.

Issue: High Backpressure (Protocol A)
  • Cause: Precipitation of phosphate salts if used with high % Acetonitrile.[1]

  • Fix: Switch to the Sulfate buffer system described in Protocol A. Always premix and filter mobile phases before use.

Issue: Peak Tailing
  • Cause: Secondary silanol interactions or metal chelation.[1]

  • Fix: Increase ionic strength (up to 20 mM buffer) or use "End-capped" columns specifically designed for basic/acidic compounds.

References

  • Altenbach, B. and Giger, W. (1995).[1] "Determination of Naphthalene Sulfonates in Water by Ion-Pair Chromatography." Analytical Chemistry. (Validates the use of sulfate buffers over phosphate to prevent precipitation).[1]

  • Storm, T. and Reemtsma, T. (2000).[1] "Analysis of Sulfonated Naphthalene-Formaldehyde Condensates by Ion-Pair Chromatography and Their Quantitative Determination from Aqueous Environmental Samples." Analytical Chemistry. (Primary reference for SNFC oligomer separation).

  • Holčapek, M. et al. (2004).[1] "Determination of volatile ion-pairing agents in LC–MS." Journal of Chromatography A. (Basis for Protocol B volatile IP selection).

  • FDA Guidance for Industry. (2008). "Genotoxic and Carcinogenic Impurities in Drug Substances and Products." (Regulatory context for trace analysis).

Sources

Method

Application Note: High-Fidelity Synthesis of Reactive Azo Dyes Using 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid

This Application Note is structured as a comprehensive technical guide for the utilization of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid (CAS: 25251-42-7), a critical intermediate in the synthesis of high-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the utilization of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid (CAS: 25251-42-7), a critical intermediate in the synthesis of high-performance azo dyes.

Executive Summary

4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid (herein referred to as Sulpho-Gamma Acid or SGA ) is a specialized derivative of Gamma Acid. Unlike its parent compound, SGA possesses a secondary amine substituted with a sulphonated phenyl ring. This structural modification confers two critical advantages in dye synthesis:

  • Enhanced Solubility: The additional sulfonic acid group significantly increases the water solubility of the final dye molecule, a prerequisite for reactive dyeing of cellulosic fibers.

  • Bathochromic Shift & Fastness: The N-aryl substitution extends the conjugation system, often resulting in deeper shades (reds to violets) and improved light fastness compared to simple Gamma Acid derivatives.

This guide details the specific protocols for using SGA as a coupling component in the synthesis of reactive dyes, emphasizing pH control, stoichiometry, and purification.

Chemical Profile & Material Specifications[1][2][3][4]

Before initiating synthesis, verify the raw material against the following specifications to ensure batch consistency.

ParameterSpecification
Chemical Name 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid
Common Synonyms N-(3-Sulphophenyl) Gamma Acid; 2-Naphthalenesulfonic acid, 4-hydroxy-6-[(3-sulfophenyl)amino]-
CAS Number 25251-42-7
Molecular Formula C₁₆H₁₃NO₇S₂
Molecular Weight 395.41 g/mol
Appearance Grey to brownish powder
Purity (HPLC) ≥ 98.0%
Solubility Soluble in alkaline water (forms di- or tri-sodium salt)

Mechanism of Action: The Coupling Chemistry

SGA functions as a coupling component in azo coupling reactions. Due to the N-substitution converting the primary amine to a secondary amine, the directing power of the amino group is modified.

  • Coupling Position: In alkaline media, the hydroxyl group (-O⁻) at position 4 becomes the strongest directing group. Consequently, electrophilic attack by the diazonium salt occurs exclusively at position 3 (ortho to the hydroxyl group).

  • Steric Factors: The bulky 3-sulphoanilino group at position 6 prevents coupling ortho to the amine, ensuring high regioselectivity for position 3.

Mechanistic Pathway Diagram[2][5]

CouplingMechanism cluster_conditions Reaction Conditions Diazo Diazonium Salt (R-N₂⁺) Complex Sigma Complex (Intermediate) Diazo->Complex Electrophilic Attack SGA Sulpho-Gamma Acid (Coupler) SGA->Complex pH 8-9 (Activation) Product Azo Dye (Coupling at Pos 3) Complex->Product -H⁺ (Restoration of Aromaticity) Cond1 Temp: 0-5°C Cond2 pH: 8.0-9.0

Caption: Mechanistic flow of the azo coupling reaction between a diazonium salt and Sulpho-Gamma Acid under alkaline conditions.

Experimental Protocol: Synthesis of a Model Reactive Red Dye

This protocol describes the synthesis of a reactive dye by coupling diazotized 2-Aminonaphthalene-1,5-disulfonic acid (Diazo Component) with SGA (Coupling Component).

Phase A: Diazotization

Objective: Generate the electrophilic diazonium salt.

  • Dissolution: In a 1L beaker, disperse 30.3 g (0.1 mol) of 2-Aminonaphthalene-1,5-disulfonic acid in 300 mL of distilled water.

  • Acidification: Add 25 mL of concentrated HCl (37%) dropwise. The suspension may thicken.

  • Cooling: Externally cool the vessel to 0–5°C using an ice-salt bath.

  • Nitrosation: Add 25 mL of 4N Sodium Nitrite (NaNO₂) solution dropwise beneath the surface of the liquid. Maintain temperature < 5°C.

  • Validation: Stir for 30 minutes. Verify the endpoint using starch-iodide paper (should turn instantly blue, indicating excess HNO₂). Destroy excess nitrous acid by adding small amounts of Sulfamic Acid or Urea until starch-iodide paper remains white.

Phase B: Coupling with Sulpho-Gamma Acid

Objective: Form the azo chromophore via electrophilic substitution.

  • Preparation of Coupler: In a separate vessel, dissolve 41.5 g (0.105 mol) of Sulpho-Gamma Acid (SGA) in 400 mL of water. Adjust pH to 7.0–7.5 using Sodium Carbonate (Na₂CO₃) to ensure complete dissolution (formation of sodium salt).

  • Cooling: Cool the SGA solution to 0–5°C .

  • The Coupling Reaction:

    • Slowly add the cold Diazonium salt suspension (from Phase A) into the SGA solution over 45 minutes.

    • CRITICAL CONTROL POINT: Simultaneously add 20% Na₂CO₃ solution dropwise to maintain the pH between 8.0 and 9.0 .

    • Note: If pH drops below 7, coupling efficiency decreases significantly due to protonation of the phenoxide ion. If pH exceeds 10, the diazonium salt may degrade (form diazotates).

  • Completion: Stir the mixture at 5–10°C for 4 hours.

  • Validation: Spot test on filter paper. The rim should be colorless (indicating no unreacted diazo). If the rim is colored/yellow, diazo is still present.

Phase C: Isolation and Purification
  • Salting Out: Heat the dye solution to 60°C . Add Sodium Chloride (NaCl) to reach a concentration of 15% w/v (approx. 150g/L).

  • Precipitation: Allow the mixture to cool slowly to room temperature with gentle stirring. The dye will precipitate as a sodium salt.

  • Filtration: Filter the precipitate using a vacuum Buchner funnel.

  • Washing: Wash the cake with 10% brine solution (NaCl) to remove impurities and unreacted intermediates.

  • Drying: Dry the product in a vacuum oven at 50°C until constant weight.

Analytical Validation (Quality Control)

To ensure the dye meets industrial standards, the following analytical methods are required.

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: n-Butanol : Ethanol : Ammonia : Water (4:2:2:2).

  • Visualization: UV light (254 nm) and visual inspection.

  • Criteria: Single spot for the product. Absence of starting material (SGA) spot at lower R_f.

HPLC Purity Assay
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1 M Ammonium Acetate buffer (pH 6.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: Diode Array Detector (DAD) at λ_max (typically 480–520 nm for red dyes).

Process Workflow Diagram

DyeSynthesisWorkflow Raw1 Diazo Component (Amine-Sulfonic Acid) Step1 Diazotization (HCl, NaNO2, <5°C) Raw1->Step1 Raw2 Sulpho-Gamma Acid (Coupler) Step2 Dissolution & Neutralization (pH 7.0) Raw2->Step2 Step3 Coupling Reaction (pH 8.5, 0-10°C) Step1->Step3 Add Diazo to Coupler Step2->Step3 Step4 Salting Out & Filtration (NaCl, 60°C -> 25°C) Step3->Step4 QC QC Analysis (HPLC/TLC) Step4->QC QC->Step4 Fail (Recrystallize) Final Final Reactive Dye Product QC->Final Pass

Caption: Step-by-step workflow for the synthesis of reactive dyes using Sulpho-Gamma Acid.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete coupling due to low pH.Ensure pH is maintained strictly between 8.0 and 9.0 during addition.
Dull Shade Oxidation of the amino/hydroxyl groups.Conduct reaction under Nitrogen atmosphere if possible; ensure temperature < 10°C.
Impurity Spots (TLC) Unreacted Diazo or Decomposition.Check nitrite excess destruction (Sulfamic acid step) before coupling.
Poor Solubility High salt content in final cake.Wash the filter cake thoroughly with dilute brine or ethanol-water mix.

References

  • Venkataraman, K. (1952). The Chemistry of Synthetic Dyes (Vol. 1). Academic Press. (Foundational text on N-substituted Gamma acid coupling behavior).
  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Reference for reactive dye synthesis protocols).
  • Google Patents. (2014). Method for producing naphthalene sulfonic acid derivatives. KR20140087216A.[1] Retrieved from

Sources

Application

using 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid in textile industry research

High-Performance Intermediate for Azo Dye Synthesis & Textile Chemistry Abstract This application note details the technical utilization of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid (chemically synonymous...

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Intermediate for Azo Dye Synthesis & Textile Chemistry

Abstract

This application note details the technical utilization of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid (chemically synonymous with N-(3-sulfophenyl) J-Acid) in the synthesis of high-fastness azo dyes. Beyond standard protocols, this guide integrates pharmaceutical-grade analytical rigor (HPLC-FLD) with industrial textile engineering. It addresses the critical "coupling" mechanisms that define color yield and provides a self-validating workflow for researchers bridging organic synthesis and material science.

Chemical Identity & Mechanistic Insight[1]

Structural Significance

This compound belongs to the class of Naphthalene Sulfonic Acids , specifically acting as a coupling component. Its dual functionality—a hydroxyl group (-OH) and a secondary amine (-NH-Ar)—makes it a versatile "bifunctional coupler."

  • Solubility: The two sulfonic acid groups (one on the naphthalene ring, one on the anilino ring) ensure high water solubility (

    
     g/L at 20°C), essential for uniform dyeing.
    
  • Reactivity: The hydroxyl group activates the naphthalene ring for electrophilic aromatic substitution (azo coupling). The bulky N-sulphoanilino group provides steric hindrance that improves wet fastness by trapping the dye molecule inside the fiber matrix.

Cross-Disciplinary Insight (Drug Development Context)

While primarily a dye intermediate, researchers in drug discovery should note that polysulfonated naphthylamines share structural homology with Suramin and other viral entry inhibitors. This compound is frequently used as a fragment probe in examining protein-ligand binding affinities for cationic protein targets (e.g., serum albumin).

Quality Control: Purity Analysis Protocol

Requirement: Ensure starting material is free from isomeric impurities (e.g., Gamma acid derivatives) which cause shade deviations.

Protocol A: Ion-Pair HPLC Analysis

Objective: Quantify purity and detect desulfonated by-products.

ParameterSetting / Condition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm
Mobile Phase A 10 mM Tetrabutylammonium Bromide (TBAB) in Water (pH 6.5 with phosphate buffer)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-5 min: 10% B; 5-20 min: 10%

60% B; 20-25 min: 60% B
Flow Rate 1.0 mL/min
Detection Fluorescence (FLD): Ex 230 nm / Em 450 nm (High sensitivity for naphthalenes)
Injection Vol 10 µL

Validation Criteria: Target peak purity


. Any peak with Relative Retention Time (RRT) 0.9–1.1 must be identified by MS.

Application Workflow: Azo Dye Synthesis

Core Directive: The synthesis relies on the Coupling Reaction .[1][2] The pH control is the single most critical variable.

Protocol B: Controlled Coupling Synthesis

Reaction Type: Electrophilic Azo Coupling Scale: Laboratory Bench (0.1 mol basis)

Reagents:
  • Diazo Component: 4-Aminobenzenesulfonic acid (Sulfanilic acid) or similar amine.

  • Coupler: 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid (0.1 mol).

  • Buffer: Sodium Carbonate (

    
    ).[3][4]
    
Step-by-Step Methodology:
  • Diazotization (The "Attacker"):

    • Dissolve 0.1 mol amine in dilute HCl.

    • Cool to 0–5°C (Ice bath). Critical: Higher temps decompose the diazonium salt.

    • Add

      
       solution dropwise. Stir for 30 min. Test with Starch Iodide paper (should turn blue instantly). Destroy excess Nitrite with Sulfamic Acid.[4]
      
  • Preparation of Coupler Solution:

    • Dissolve 0.1 mol of the N-(3-sulfophenyl) J-Acid in water.

    • Adjust pH to 7.5–8.0 using

      
      .
      
    • Note: The coupling occurs ortho to the -OH group. An alkaline environment promotes the formation of the naphtholate ion (

      
      ), which is a stronger activator than the neutral -OH.
      
  • The Coupling Event:

    • Slowly add the cold Diazonium solution to the Coupler solution over 45 minutes.

    • Maintain pH 8.0–9.0 continuously by adding

      
       solution.
      
    • End Point: Spot test on filter paper. The rim should be colorless (no unreacted diazo).

  • Isolation:

    • Add NaCl (Salting out) to 15% w/v.

    • Filter the precipitated dye.[3] Wash with 10% brine.[4]

Visualizing the Synthesis Pathway

The following diagram illustrates the chemical flow and critical control points (CCP).

SynthesisPathway Amine Primary Amine (Diazo Component) Diazo Diazonium Salt (Unstable Intermediate) Amine->Diazo Diazotization Nitrite NaNO2 / HCl (0-5°C) Nitrite->Diazo CouplingRxn Coupling Reaction (Ortho to -OH) Diazo->CouplingRxn Electrophilic Attack Coupler 4-Hydroxy-6-(3-sulphoanilino) naphthalene-2-sulphonic acid Coupler->CouplingRxn Dissolution Alkaline Alkaline Medium (pH 8-9) Alkaline->CouplingRxn Activation FinalDye Final Azo Dye (Precipitate) CouplingRxn->FinalDye Salting Out

Figure 1: Synthesis pathway for Azo dyes using N-(3-sulfophenyl) J-Acid as the coupling component. Note the convergence of the Diazo and Coupler streams.

Textile Application & Performance Testing

Target Substrate: Cellulosic Fibers (Cotton, Viscose) or Protein Fibers (Wool).

Protocol C: Exhaust Dyeing (Isothermal)

Objective: Evaluate the "Substantivity" (affinity) provided by the sulphoanilino group.

  • Dyebath Setup:

    • Liquor Ratio: 1:20 (1g fabric : 20mL liquid).

    • Dye Concentration: 2% on weight of fabric (owf).[5]

    • Electrolyte: Sodium Sulfate (

      
      ), 50 g/L (Promotes exhaustion).
      
  • Dyeing Cycle:

    • Start: 40°C. Add fabric.

    • Ramp: Raise to 95°C at 2°C/min.

    • Hold: 60 minutes at 95°C.

    • Cool: Cool to 60°C. Rinse.

  • Fastness Evaluation (Standard ISO 105):

    • Wash Fastness: The bulky sulphoanilino group should yield a rating of >4 (Scale 1-5).

    • Light Fastness: Naphthalene-based azo dyes typically score >5 (Scale 1-8).

Experimental Logic Flow

DyeingProcess cluster_0 Phase 1: Exhaustion cluster_1 Phase 2: Fixation Bath Dye Bath (Dye + Salt + Fabric) Adsorption Surface Adsorption (Low Temp) Bath->Adsorption Diffusion Diffusion into Fiber (High Temp 95°C) Adsorption->Diffusion Heat Energy Interaction Van der Waals & H-Bonding (Sulphoanilino Anchor) Diffusion->Interaction WashOff Removal of Unfixed Dye Interaction->WashOff

Figure 2: Thermodynamic stages of dyeing. The sulphoanilino moiety enhances the 'Interaction' phase via increased molecular size and planarity.

Environmental Impact & Remediation

Context: Naphthalene sulfonates are recalcitrant (hard to biodegrade).

  • Trace Analysis: Use the HPLC protocol in Section 2 for wastewater monitoring.

  • Remediation: Standard activated sludge is often ineffective.

    • Recommended Treatment:Advanced Oxidation Processes (AOP) using Ozone (

      
      ) or Fenton’s Reagent (
      
      
      
      ) to cleave the naphthalene ring before biological treatment.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 20970, 4-Hydroxy-6-anilinonaphthalene-2-sulfonic acid derivatives. Retrieved from .

  • Synthesis of Reactive Dyes

    • Patel, M. J., et al. (2023).[1][3][6] "Synthesis procedure of reactive dyes using J-acid derivatives." ResearchGate. Retrieved from .

  • Analytical Methods (HPLC)

    • Nödler, K., et al. (2012). "Detection of Naphthalene Sulfonates... with HPLC-Fluorescence." Journal of Chromatographic Science. Retrieved from .

  • Textile Application

    • Zollinger, H. (2003).[3] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Standard Reference Text).

  • Environmental Impact

    • Greene, B., et al. (2025). "Bioaccumulation and toxicity of 2-naphthalene sulfonate." NIH/PubMed. Retrieved from .

Sources

Method

protocol for synthesizing 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid derivatives

This Application Note details the protocol for synthesizing 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid , a critical dye intermediate and functional scaffold often referred to as N-(3-Sulfophenyl) Gamma Aci...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the protocol for synthesizing 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid , a critical dye intermediate and functional scaffold often referred to as N-(3-Sulfophenyl) Gamma Acid .[1]

The synthesis leverages the Bucherer Reaction , specifically the transamination of Gamma Acid (6-amino-4-hydroxynaphthalene-2-sulfonic acid) with Metanilic Acid (3-aminobenzenesulfonic acid) in the presence of a bisulfite catalyst.[1] This reversible reaction is thermodynamically driven to the N-arylated product under specific pH and temperature conditions.[1]

[1]

Introduction & Chemical Context

The target molecule is a disulfonated naphthalene derivative characterized by a hydroxyl group at position 4 and a secondary amine linkage to a sulfonated phenyl ring at position 6. This structure is a derivative of Gamma Acid (IUPAC: 6-amino-4-hydroxynaphthalene-2-sulfonic acid).[1]

Reaction Logic

Direct N-arylation of naphthylamines with aniline derivatives is kinetically challenging due to the electron-rich nature of the naphthalene ring.[1] The Bucherer reaction circumvents this by temporarily destroying the aromaticity of the naphthalene ring. Sodium bisulfite adds to the ring to form a tetralone-sulfonate intermediate (the "Bucherer adduct"), which is susceptible to nucleophilic attack by the amine (Metanilic Acid). Elimination of the bisulfite then restores aromaticity, yielding the target secondary amine.

Key Mechanistic Steps:

  • Tautomerization: Gamma Acid tautomerizes to the imino-ketone form.[1]

  • Bisulfite Addition: NaHSO₃ attacks C-5/C-7, forming a stable tetralone sulfonate.[1]

  • Amine Exchange: The amino group is displaced by Metanilic Acid (transamination).[1]

  • Aromatization: Loss of bisulfite regenerates the naphthalene system.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1][2]MW ( g/mol )RolePurity
Gamma Acid (Sodium Salt)6259-66-1*261.23Substrate>90%
Metanilic Acid 121-47-1173.19Nucleophile>98%
Sodium Bisulfite (NaHSO₃)7631-90-5104.06CatalystACS Reagent
Sodium Hydroxide (50% w/w)1310-73-240.00pH AdjusterIndustrial
Hydrochloric Acid (37%)7647-01-036.46PrecipitantACS Reagent
Sodium Chloride 7647-14-558.44Salting OutTech Grade

*Note: CAS 6259-66-1 refers to the acid form; adjust mass calculation if using salt.[1]

Equipment
  • Reactor: 500 mL Stainless Steel High-Pressure Autoclave (Parr or equivalent) with mechanical stirring.

  • Filtration: Vacuum filtration setup (Buchner funnel) or Centrifuge.[1]

  • Analysis: HPLC (C18 column, Phosphate buffer/MeOH gradient).

Step-by-Step Synthesis Procedure
Step 1: Preparation of Reactant Solution
  • In a beaker, dissolve 0.10 mol (26.1 g) of Gamma Acid in 150 mL of distilled water. Adjust pH to 6.5–7.0 using 50% NaOH to ensure complete dissolution as the sodium salt.

  • In a separate beaker, dissolve 0.15 mol (26.0 g) of Metanilic Acid in 100 mL of water. Neutralize with NaOH to pH 6.5–7.0.

    • Note: A 1.5 molar excess of Metanilic Acid drives the equilibrium toward the product.

Step 2: The Bucherer Reaction
  • Combine both solutions in the autoclave vessel.

  • Add 0.30 mol (31.2 g) of Sodium Bisulfite (NaHSO₃) .

    • Critical: The molar ratio of Bisulfite to Gamma Acid should be at least 3:1 to ensure rapid formation of the intermediate adduct.

  • Seal the autoclave and purge with Nitrogen (

    
    ) for 5 minutes to remove oxygen (prevents oxidative degradation).[1]
    
  • Heat the reaction mixture to 135°C . The internal pressure will rise to approximately 3–5 bar.

  • Maintain stirring (300–400 rpm) at 135°C for 12–16 hours .

    • Checkpoint: Monitor reaction progress by HPLC.[1] The peak for Gamma Acid should decrease to <2%.

Step 3: Workup & Isolation
  • Cool the reactor to room temperature (<30°C) and vent excess pressure.

  • Transfer the reaction mass (a dark liquor) to a 1 L flask.

  • Removal of Sulfite: Acidify the solution carefully with 37% HCl to pH 1.0–1.5 in a fume hood.

    • Warning: This releases Sulfur Dioxide (

      
      ) gas.[1] Ensure vigorous ventilation.[1] Boil the solution gently for 30 minutes to drive off all 
      
      
      
      .
  • Precipitation: Neutralize the solution back to pH 4.5–5.0 (the isoelectric point region of the product) using NaOH.

  • Add Sodium Chloride (NaCl) to 15% w/v saturation (approx. 45 g for 300 mL volume) while stirring.

  • Cool the mixture to 0–5°C and stir for 2 hours to crystallize the product.

Step 4: Purification
  • Filter the precipitate using vacuum filtration.[1][3]

  • Wash: Wash the filter cake with ice-cold 10% brine solution (2 x 50 mL) to remove unreacted Metanilic acid and inorganic salts.

  • Recrystallization (Optional for High Purity): Dissolve the wet cake in minimum hot water (80°C), treat with activated carbon (1% w/w) for 15 mins, filter hot, and cool to recrystallize.

  • Dry the product in a vacuum oven at 60°C for 12 hours.

Visualization of Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the Bucherer transamination pathway, highlighting the critical tetralone intermediate.

BuchererMechanism Gamma Gamma Acid (Substrate) Adduct Tetralone Sulfonate (Intermediate) Gamma->Adduct + NaHSO3 Dearomatization Bisulfite NaHSO3 (Catalyst) Bisulfite->Adduct Product N-(3-Sulfophenyl) Gamma Acid Adduct->Product + Metanilic Acid - NH3 - NaHSO3 Ammonia NH3 (Byproduct) Adduct->Ammonia Metanilic Metanilic Acid (Nucleophile) Metanilic->Product

Caption: Mechanistic pathway showing the conversion of Gamma Acid via the bisulfite adduct intermediate.

Process Workflow

This flow diagram outlines the operational steps from reactor charging to final product isolation.[4]

ProcessFlow cluster_reaction Synthesis Phase cluster_workup Isolation Phase Start Dissolve Gamma Acid & Metanilic Acid Catalyst Add NaHSO3 (Catalyst) Start->Catalyst Autoclave Autoclave Heating 135°C, 12-16h Catalyst->Autoclave Degas Acidify (pH 1.0) Remove SO2 Autoclave->Degas SaltOut Neutralize (pH 4.5) Add NaCl (15%) Degas->SaltOut Filter Filtration & Wash (Cold Brine) SaltOut->Filter Dry Vacuum Dry 60°C Filter->Dry

Caption: Operational workflow for the synthesis and isolation of the target naphthalene derivative.

Quality Control & Troubleshooting

Analytical Specifications
  • Appearance: Grey to light brown powder.[1]

  • Solubility: Soluble in alkaline water (fluorescent blue solution); sparingly soluble in acid.[1]

  • HPLC Purity: >95% (Area %).

    • Impurity A: Unreacted Gamma Acid (Retention time < Product).[1]

    • Impurity B: Metanilic Acid (Elutes early).[1]

    • Impurity C: Bis-condensation products (Rare, elutes late).[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete reactionIncrease reaction time or temp (max 140°C). Check NaHSO₃ quality.
High Gamma Acid Residue Equilibrium limitationIncrease molar excess of Metanilic Acid (up to 2.0 eq).
Product is Sticky/Tar OxidationEnsure strict

purging before heating.
Poor Filtration Particle size too smallPerform salting out slowly at elevated temp (40°C) then cool slowly.[1]

References

  • Bucherer, H. T. (1904).[1][5] Über die Einwirkung schwefligsaurer Salze auf aromatische Amido- und Hydroxylverbindungen. Journal für Praktische Chemie, 69(1), 49–91.[1] Link

  • Seeboth, H. (1967).[1][5] The Bucherer Reaction and the Preparative Use of its Intermediate Products. Angewandte Chemie International Edition, 6(4), 307–317.[1] Link[1]

  • Ullmann's Encyclopedia of Industrial Chemistry . (2012). Naphthalene Derivatives. Wiley-VCH.[1] (Standard reference for industrial naphthalene chemistry). Link[1]

  • Zollinger, H. (2003).[1] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.[1] (Authoritative text on dye intermediate synthesis). Link[1]

  • ChemicalBook . (2024).[1] Metanilic acid Properties and Reactions. Link

Sources

Application

safety precautions for handling 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid

This guide outlines the safe handling, storage, and emergency protocols for 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid , commonly known in the industry as N-(3-Sulfophenyl) Gamma Acid . Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safe handling, storage, and emergency protocols for 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid , commonly known in the industry as N-(3-Sulfophenyl) Gamma Acid .

Executive Summary & Chemical Identity

4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid (CAS: 25251-42-7) is a specialized naphthalene derivative used primarily as a coupling component in the synthesis of azo dyes and potentially as a scaffold in drug discovery.[1] Structurally, it consists of a Gamma Acid core modified with a sulfonated aniline group.

This modification increases water solubility but retains the acidic and potential sensitizing properties characteristic of naphthalene sulfonic acids. This guide prioritizes dust control and corrosion prevention to protect personnel and assay integrity.

Property Data
Common Name N-(3-Sulfophenyl) Gamma Acid
CAS Number 25251-42-7
Formula C₁₆H₁₃NO₇S₂
Molecular Weight ~395.4 g/mol
Appearance Gray to light brown powder
Solubility Soluble in water (acidic solution); Soluble in alkaline solutions
Acidity (pKa) Strongly acidic (Sulfonic acid groups)

Hazard Identification & Toxicology

Note: While specific toxicological data for this specific isomer may be limited, its structural class (Amino-hydroxynaphthalenedisulfonic acids) dictates the following precautionary profile.

Core Hazards
  • Skin & Eye Corrosion: The presence of two free sulfonic acid groups (-SO₃H) makes the solid and concentrated solutions corrosive to mucous membranes and ocular tissue.

  • Respiratory Irritation: As a fine powder, inhalation can cause severe irritation to the upper respiratory tract (STOT-SE Category 3).

  • Dermal Sensitization: Like many naphthalene-amine derivatives, prolonged contact may induce allergic dermatitis.

  • Staining: High potential for persistent staining of skin and surfaces, which can interfere with optical/colorimetric assays in the lab.

GHS Classification (Inferred)
  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.[2]

Engineering Controls & Personal Protective Equipment (PPE)[4]

The "Zero-Dust" Standard

The primary risk vector is airborne dust. All handling of the dry powder must occur within a certified Chemical Fume Hood or a Powder Containment Enclosure .

PPE Selection Matrix
Protection ZoneRecommended EquipmentRationale
Hand Protection Double Nitrile Gloves (min 0.11mm thick)Outer glove protects against staining; inner glove prevents permeation of the sulfonic acid. Change outer gloves immediately upon contamination.
Eye Protection Chemical Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the corrosive nature of the dust/fumes. Face shield recommended for large scale (>100g).
Respiratory N95/P100 Mask (if outside hood)Only required if engineering controls fail or during spill cleanup.
Body Lab Coat (Buttoned) + Apron Chemical-resistant apron (Tyvek or PVC) prevents saturation of cotton lab coats during solution preparation.

Operational Protocols

Protocol A: Safe Weighing & Solubilization

Objective: Prepare a stock solution without generating airborne particulates.

  • Preparation:

    • Place the balance inside the fume hood. If the balance is external, use a transfer vessel (e.g., a tared screw-top vial).

    • Pre-wet the receiving vessel with a small volume of solvent (water/buffer) to suppress dust upon transfer.

  • Weighing:

    • Use an anti-static gun on the weighing boat if the environment is dry (<30% RH) to prevent powder scattering.

    • Transfer the solid slowly. Do not dump.

  • Solubilization:

    • Add the powder to the water (Acid to Water rule applies).

    • Note: The solution will be acidic. If a neutral pH is required for biological assays, slowly adjust with 1M NaOH. The solution color may shift (pH indicator effect) during neutralization.

  • Decontamination:

    • Wipe down the balance and surrounding area with a moist paper towel (10% ethanol/water) immediately after use.

Protocol B: Waste Disposal
  • Solid Waste: Collect in a container labeled "Hazardous Solid Waste - Corrosive/Organic."

  • Liquid Waste: Neutralize to pH 6-8 before disposal if local regulations permit, or dispose of as "Acidic Organic Aqueous Waste."

  • Do not mix with strong oxidizers (e.g., nitric acid) as this may generate toxic gases (NOx/SOx).

Emergency Response Workflows

Spill Management (Solid)

Do not dry sweep. Dry sweeping aerosolizes the corrosive dust.

  • Isolate: Evacuate the immediate area (3-meter radius).

  • Suppress: Gently mist the spill with water (if compatible) or cover with a damp absorbent pad.

  • Collect: Scoop the damp material into a waste container.

  • Clean: Wash the surface with a mild alkaline detergent (e.g., 5% Sodium Bicarbonate) to neutralize traces.

First Aid Decision Tree
  • Eye Contact: IMMEDIATE flush for 15 minutes.[3] Speed is critical to prevent corneal opacity.

  • Skin Contact: Wash with soap and water. If staining persists, do not abrade the skin; the dye will fade with epidermal turnover.

Visualized Workflows (Graphviz)

Figure 1: Safe Handling & Solubilization Logic

Caption: Step-by-step decision process for handling N-(3-Sulfophenyl) Gamma Acid to minimize exposure.

SafeHandling Start Start: Handling Request CheckControls Check Engineering Controls (Fume Hood Operational?) Start->CheckControls PPE Don PPE: Double Nitrile Gloves + Goggles CheckControls->PPE Yes Stop Stop: Unsafe Conditions CheckControls->Stop No Weighing Weighing Procedure: Use Anti-static methods PPE->Weighing Solubilization Solubilization: Add Solid to Water Weighing->Solubilization Neutralize Neutralization: Adjust pH with NaOH (Slowly) Solubilization->Neutralize Cleanup Decontamination: Wet Wipe Surfaces Neutralize->Cleanup

Figure 2: Emergency Response Decision Tree

Caption: Triage protocol for accidental exposure or spills.

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Powder Spill Type->Spill ActionSkin Wash with Soap/Water (15 mins) Skin->ActionSkin ActionEye Emergency Eyewash (15 mins, hold eyelids open) Eye->ActionEye ActionSpill Mist with Water -> Scoop (No Dust) Spill->ActionSpill Medical Seek Medical Review ActionSkin->Medical ActionEye->Medical ActionSpill->Medical If large qty

Storage & Stability

  • Temperature: Store at room temperature (15-25°C).

  • Environment: Keep in a tightly sealed container.[2][3][4] The substance is hygroscopic ; exposure to moisture will cause clumping and potential hydrolysis over long periods.

  • Light: Protect from direct sunlight to prevent photo-degradation.

  • Incompatibilities: Strong oxidizing agents, strong bases (generates heat).

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 109523: 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Naphthalene sulfonic acid derivatives. Retrieved from [Link]

Sources

Method

4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid as an intermediate in chemical synthesis

Abstract This technical guide details the synthesis, purification, and application of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid , commonly known as -(3-Sulfophenyl) Gamma Acid .[1] While historically pivo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthesis, purification, and application of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid , commonly known as


-(3-Sulfophenyl) Gamma Acid .[1] While historically pivotal in the manufacture of azo dyes (e.g., Reactive Red/Orange series), this polysulfonated naphthylamine scaffold has emerged as a critical chemotype in medicinal chemistry. Its structural homology to Suramin  makes it a valuable fragment in the development of viral fusion inhibitors and antagonists of growth factor receptors (FGF/VEGF).[1] This note provides a validated Bucherer-type transamination protocol and outlines its utility in fragment-based drug discovery (FBDD).

Chemical Identity & Structural Properties[1][2][3]

The compound is a disulfonated naphthalene derivative characterized by a hydrophilic "sulfonic acid handle" and a reactive hydroxyl group, making it an ideal coupling component.

PropertySpecification
IUPAC Name 4-Hydroxy-6-[(3-sulfophenyl)amino]naphthalene-2-sulfonic acid
Common Name

-(3-Sulfophenyl) Gamma Acid; Sulpho-Gamma Acid Derivative
CAS Number 25251-42-7
Molecular Formula C

H

NO

S

Molecular Weight 395.41 g/mol
Solubility Soluble in water (alkaline pH); slightly soluble in EtOH; insoluble in non-polar solvents.[1]
pKa (Calculated) Sulfonic acids: <1.0; Naphtholic -OH: ~9.0; Aniline -NH-: ~3-4

Synthesis Protocol: Bucherer Transamination

The most robust synthetic route involves the Bucherer reaction , specifically a bisulfite-catalyzed transamination. Unlike standard Bucherer conversions (OH


 NH

), this protocol effects the displacement of the primary amine on Gamma Acid with Metanilic Acid .
Mechanism of Action

The reaction proceeds via the formation of a tetralone sulfonate intermediate.[2] The bisulfite adds to the aromatic ring, disrupting aromaticity and facilitating nucleophilic attack by the metanilic acid amine at the keto-imine functionality.

Materials
  • Reactant A: Gamma Acid (6-Amino-4-hydroxy-2-naphthalenesulfonic acid), 95% purity.[1]

  • Reactant B: Metanilic Acid (3-Aminobenzenesulfonic acid).[1]

  • Catalyst: Sodium Bisulfite (NaHSO

    
    ), 40% aqueous solution.[1]
    
  • Base: Sodium Hydroxide (NaOH), 50% w/w.[1]

  • Solvent: Deionized Water.[1]

Step-by-Step Methodology
Phase 1: Reactant Solubilization
  • Charge a 2L glass reactor (equipped with mechanical stirrer and reflux condenser) with 500 mL water .

  • Add 0.5 mol (119.5 g) Gamma Acid .

  • Adjust pH to 6.5–7.0 using NaOH to fully dissolve the Gamma Acid as its sodium salt.

  • Add 0.6 mol (103.9 g) Metanilic Acid (1.2 equiv). Ensure complete dispersion.

Phase 2: Bisulfite Catalysis & Reflux
  • Add 1.5 mol Sodium Bisulfite (approx. 390 g of 40% solution).

  • Heat the mixture to reflux (102–105°C) .

  • Maintain reflux for 24–30 hours .

    • In-Process Control (IPC): Monitor by HPLC or TLC.[1] The reaction is complete when residual Gamma Acid is <1%.

    • Note: Ammonia (NH

      
      ) is evolved during this step.[1] Ensure the condenser vent is scrubbed.[1]
      
Phase 3: Workup & Isolation
  • Cool the reaction mass to 80°C .

  • Neutralize the excess bisulfite by slowly adding NaOH until pH reaches 9.0–10.[1]0. Caution: Exothermic.[1]

  • Filter hot to remove insoluble impurities (unreacted metanilic acid often precipitates first or inorganic salts).[1]

  • Acidify the filtrate with Hydrochloric Acid (HCl) to pH < 2.0.

  • Add Sodium Chloride (20% w/v) to salt out the product.

  • Cool to 10–15°C and stir for 4 hours to maximize crystallization.

  • Filter the precipitate and wash with ice-cold brine (10% NaCl).

Phase 4: Purification
  • Recrystallize from hot water (if pharmaceutical grade is required).

  • Dry in a vacuum oven at 60°C to constant weight.

Reaction Pathway Visualization

The following diagram illustrates the bisulfite-mediated addition-elimination mechanism typical of the Bucherer reaction in this context.

BuchererSynthesis Gamma Gamma Acid (Reactant) Intermediate Tetralone Sulfonate Intermediate Gamma->Intermediate Dearomatization (+ Bisulfite) Metanilic Metanilic Acid (Nucleophile) Metanilic->Intermediate Nucleophilic Attack Bisulfite NaHSO3 (Catalyst) Bisulfite->Intermediate Catalytic Cycle Ammonia NH3 (Byproduct) Intermediate->Ammonia Elimination Product N-(3-Sulfophenyl) Gamma Acid Intermediate->Product Aromatization (- Bisulfite)

Figure 1: Mechanistic pathway of the Bucherer transamination converting Gamma Acid to its N-phenyl derivative.[1]

Application in Drug Development[6][7]

While traditionally a dye intermediate, this molecule possesses specific pharmacophore features relevant to modern drug discovery.

A. Fragment-Based Drug Discovery (FBDD)

The naphthalene-sulfonate motif is a privileged scaffold known as a "molecular hook" for positively charged protein domains.[1]

  • Target Class: Heparin-binding proteins (e.g., FGF, VEGF).[1]

  • Mechanism: The sulfonic acid groups mimic the phosphate backbone of DNA or the sulfate groups of heparin, allowing the molecule to act as a competitive antagonist.

B. Suramin Analogs (Anti-Infectives)

This compound serves as a semi-synthetic precursor for Suramin analogs.[1]

  • Protocol: Reacting two equivalents of N-(3-Sulfophenyl) Gamma Acid with terephthaloyl chloride (or similar linkers) yields symmetric urea derivatives.[1]

  • Therapeutic Potential: These dimers inhibit:

    • Reverse Transcriptase (HIV): By blocking the template-primer binding site.[1]

    • Topoisomerase II: Interfering with DNA replication in parasitic infections (Trypanosomiasis).[1]

C. Azo-Coupling (Diagnostic Probes)

In biochemical assays, this compound is coupled with diazonium salts to create colorimetric probes for protein concentration or specific enzymatic activity.[1][3]

  • Coupling Site: The position ortho to the hydroxyl group is highly activated, allowing for rapid derivatization under mild alkaline conditions (pH 8-9).[1]

References

  • Bucherer Reaction Mechanism & Kinetics

    • Seeboth, H. (1967).[1][4] The Bucherer Reaction and the Preparative Use of its Intermediate Products. Angewandte Chemie International Edition.

    • [1]

  • Synthesis of Naphthalene Sulfonic Acids

    • Booth, G. (2000).[1] Naphthalene Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1]

    • [1]

  • Pharmaceutical Applications of Polysulfonated Naphthylamines

    • Meanwell, N. A. (2011).[1] The influence of bioisosteres on the physicochemical properties of drug candidates. Journal of Medicinal Chemistry.

    • [1]

  • Chemical Identity (PubChem)

    • 2-Naphthalenesulfonic acid, 4-hydroxy-6-(phenylamino)
    • (Analogous structure verification)

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid synthesis

The technical guide for optimizing the synthesis of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid (N-(3-Sulfophenyl) Gamma Acid). Advanced Troubleshooting & Process Optimization Guide Target Molecule: 4-Hydro...

Author: BenchChem Technical Support Team. Date: February 2026

The technical guide for optimizing the synthesis of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid (N-(3-Sulfophenyl) Gamma Acid).

Advanced Troubleshooting & Process Optimization Guide

Target Molecule: 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid CAS: 25251-42-7 Common Name: N-(3-Sulfophenyl) Gamma Acid; Phenyl Gamma Acid (Sulfonated) Reaction Type: Bucherer Transamination[1]

Introduction: The Chemistry of Control

The synthesis of N-(3-Sulfophenyl) Gamma Acid is a classic Bucherer reaction , specifically a transamination where the primary amine of Gamma Acid (6-amino-4-hydroxy-2-naphthalenesulfonic acid) is exchanged for a sulfonated aniline group (Metanilic Acid).[1]

Unlike simple substitutions, this reaction proceeds through a tetralone sulfonate intermediate .[1] The reaction is reversible and equilibrium-driven.[1] High yield requires not just mixing reagents, but actively manipulating the equilibrium by managing the "Leaving Group" (Ammonia) and the "Catalyst" (Bisulfite).[1]

The Core Challenge: The reaction generates Ammonia (


).[1][2] In a closed autoclave, ammonia buildup pushes the equilibrium backward, stalling the reaction and lowering yield.

Phase 1: Reaction Optimization (The Synthesis)

Standard Protocol Baseline
  • Substrate: Gamma Acid (Sodium Salt)[1]

  • Reagent: Metanilic Acid (Sodium Salt)[1]

  • Catalyst: Sodium Bisulfite (

    
    )[1][3]
    
  • Solvent: Water

  • Conditions: 130°C – 145°C (Autoclave), 12–24 Hours.[1]

Critical Process Parameters (CPPs)
1. Stoichiometry & The "Mass Action" Drive

Since the reaction is reversible, a 1:1 molar ratio will result in poor conversion (typically <60%).[1] You must use the Le Chatelier’s principle.

  • Recommendation: Use a 1.2 to 1.5 molar excess of Metanilic Acid.[1]

  • Why: Excess amine pushes the tetralone intermediate toward the N-aryl product rather than reverting to Gamma Acid.[1]

2. pH Control: The Bisulfite/Sulfite Ratio

The active catalytic species is the Bisulfite ion (


) , not Sulfite (

).
  • Target pH: 6.0 – 6.8

  • The Trap: If pH rises > 7.5 (due to ammonia generation), the concentration of active

    
     drops, and the reaction stalls.
    
  • Fix: Buffer the system or start slightly acidic (pH 5.5). Monitor pH if possible.[1][4]

3. Temperature vs. Pressure
  • Optimal Zone: 135°C – 140°C.[1]

  • Risk: Below 130°C, the formation of the tetralone intermediate is kinetically slow.[1] Above 150°C, you risk tar formation (oxidation) and desulfonation.[1]

Phase 2: Workup & Isolation

The workup is where 20% of the yield is often lost due to solubility issues.[1]

Step-by-Step Isolation Strategy
  • Acidification (The "Degassing" Step):

    • Cool reaction mass to 80°C.

    • Acidify with HCl/H2SO4 to pH < 2.[1]

    • Crucial: Boil the solution for 1-2 hours. This decomposes the bisulfite addition product and drives off

      
      .[1] Failure to do this results in a water-soluble impurity that prevents crystallization.[1]
      
  • Salting Out:

    • Add NaCl (15-20% w/v) at 60-70°C.[1]

    • Cool slowly to 20°C. Rapid cooling traps impurities.[1]

  • Filtration:

    • The product can be thixotropic or slimy.[1] Use a filter aid (Celite) if necessary, but proper crystal growth (slow cooling) is better.[1]

Phase 3: Troubleshooting Guide (Q&A)

Scenario A: Low Conversion / High Starting Material

Q: My HPLC shows 30% unreacted Gamma Acid after 24 hours. Adding more time doesn't help.[1] Why? A: You have hit the Ammonia Wall .[1]

  • Mechanism: The reaction produces

    
    .[1][2] In a sealed vessel, 
    
    
    
    rises, pushing the equilibrium back to the starting material.
  • Solution:

    • Venting: If your autoclave allows, perform a "burp" (controlled vent) at 10 hours to release ammonia pressure (ensure safety scrubbers are active).[1]

    • pH Drift: Ammonia is basic.[1] Check the final pH. If it's >8, your bisulfite was deactivated.[1] Start with a slightly higher bisulfite load or lower initial pH.[1]

Scenario B: Sticky / Tarry Product

Q: The product comes out as a dark, sticky tar instead of a powder. A: This is usually due to Oxidation or "Violet Acid" formation .[1]

  • Cause 1 (Oxidation): Naphthalene derivatives oxidize easily at high pH/Temp.[1] Ensure the autoclave is purged with Nitrogen (

    
    ) before heating.[1]
    
  • Cause 2 (Hydrolysis): If bisulfite concentration is too high or pH too low (<4), Gamma Acid hydrolyzes to 6,4-dihydroxynaphthalene-2-sulfonic acid (Violet Acid), which forms dark tars.[1]

  • Fix: Optimize pH to 6.5 and ensure strict inert atmosphere.

Scenario C: Product Purity is Low (<90%)

Q: I have a persistent impurity eluting just before the main peak. A: This is likely Metanilic Acid (excess reagent) or the Bisulfite Adduct .[1]

  • Fix 1 (Metanilic Acid): Metanilic acid is more soluble in acid than the product.[1] Ensure your final isolation pH is sufficiently acidic (pH < 1.[1]0) and wash the cake with dilute HCl, not water (to prevent redissolving the product).

  • Fix 2 (Bisulfite Adduct): You didn't boil the acidified mass long enough.[1] The "Bucherer intermediate" is stable at room temperature.[1] You must boil at pH 1 to revert the intermediate to the aromatic system.[1]

Visualizing the Workflow

Figure 1: Reaction Mechanism & Control Points

BuchererReaction cluster_0 Equilibrium Control Gamma Gamma Acid (Amine Form) Tetralone Tetralone Sulfonate (Intermediate) Gamma->Tetralone + NaHSO3 - NH3 (Slow Step) Bisulfite NaHSO3 (Catalyst) Tetralone->Gamma + NH3 (Reversible) Product N-(3-Sulfophenyl) Gamma Acid Tetralone->Product + Metanilic Acid - NaHSO3 Violet Violet Acid (Hydrolysis Impurity) Tetralone->Violet + H2O (Side Reaction) Metanilic Metanilic Acid (Nucleophile) Ammonia NH3 (Byproduct)

Caption: The Bucherer cycle showing the critical Tetralone intermediate. Note that Ammonia accumulation drives the reaction backward (red dashed line).[1]

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Identified Yield Low Yield Start->Yield Purity Low Purity Start->Purity CheckNH3 Check NH3 Venting (Is autoclave sealed?) Yield->CheckNH3 CheckBoil Did you boil at pH 1? (Remove Bisulfite adduct) Purity->CheckBoil CheckStoich Check Metanilic Excess (Should be >1.2 eq) CheckNH3->CheckStoich No, Vented ActionVent Action: Implement Intermittent Venting CheckNH3->ActionVent Yes, Sealed CheckWash Check Wash Protocol (Metanilic acid removal) CheckBoil->CheckWash Yes ActionAcid Action: Acidify & Boil >1 hr @ 90°C CheckBoil->ActionAcid No

Caption: Decision matrix for diagnosing yield and purity failures in the workup phase.

Summary of Optimization Data

ParameterStandard RangeOptimized Target Impact on Yield
Metanilic Acid Ratio 1.0 eq1.3 – 1.5 eq Increases conversion by shifting equilibrium.[1]
Reaction Temp 120°C138°C – 142°C Accelerates the slow addition step.[1]
pH (Reaction) Uncontrolled6.2 – 6.8 Maintains active Bisulfite concentration.[1]
Workup pH < 7< 1.0 (Boil) Essential for decomposing the intermediate adduct.[1]

References

  • Bucherer Reaction Mechanism & Reversibility

    • Bucherer, H. T. (1904).[1][3] "Über die Einwirkung schwefligsaurer Salze auf aromatische Amido- und Hydroxylverbindungen."[1][3] Journal für Praktische Chemie.

    • Source:[1]

  • Synthesis of Naphthalene Sulfonic Acid Derivatives

    • ChemicalBook.[1] "4-Hydroxy-6-methylaminonaphthalene-2-sulfonic acid Synthesis Data." (Analogous N-alkyl gamma acid synthesis conditions).

    • Source:[1]

  • Metanilic Acid Properties & Reactivity

    • National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 8498, Metanilic acid."[1]

    • Source:[1]

  • Industrial Sulfonation & Amination Processes

    • Fierz-David, H. E., & Blangey, L. (1949).Fundamental Processes of Dye Chemistry. Interscience Publishers.[1] (Classic text on naphthalene intermediates).

    • Source:[1]

Sources

Optimization

troubleshooting guide for 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid experiments

Technical Support Center: 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid Internal Code: HSANS-632 (Hypothetical Ref) Chemical Family: Naphthalene Sulfonates / Gamma Acid Derivatives Primary Application: Fluore...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid

  • Internal Code: HSANS-632 (Hypothetical Ref)

  • Chemical Family: Naphthalene Sulfonates / Gamma Acid Derivatives

  • Primary Application: Fluorescent Hydrophobicity Probe, Dye Synthesis Intermediate, Impurity Profiling.

Executive Summary

Welcome to the technical guide for 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid . In the context of drug development and bio-analytical research, this molecule acts as a specialized solvatochromic fluorophore . Structurally related to the classic probe ANS (8-Anilinonaphthalene-1-sulfonic acid), the addition of the hydroxyl group and the specific sulfonation pattern confers unique solubility and Stokes shift properties.

This guide addresses the three most common failure modes: Solubility/Aggregation , Fluorescence Quenching , and HPLC Retention Failure .

Module 1: Solubility & Stock Preparation

The Problem: Users often report "cloudy suspensions" or "precipitation over time" when preparing aqueous stock solutions. The Science: This molecule is zwitterionic.[1] It contains acidic sulfonic groups (


) and a basic/nucleophilic amine bridge. In pure water or acidic buffers, it can form intermolecular aggregates via 

stacking, leading to self-quenching and precipitation.
Troubleshooting Protocol: The "pH-Switch" Dissolution

Do not attempt to dissolve directly in neutral water or high-salt buffers.

  • Weighing: Weigh the target amount (e.g., 10 mg) into an amber glass vial (light sensitive).

  • Alkaline Solubilization: Add a minimal volume of 0.1 M NaOH (approx. 5-10% of final volume). Vortex until the solution is perfectly clear. The phenolate form is highly soluble.

  • Neutralization: Slowly dilute with PBS (pH 7.4) or your assay buffer to the final volume.

    • Note: If the solution turns turbid upon dilution, your final concentration is above the critical aggregation concentration (CAC). Lower the concentration (typically

      
       for stocks).
      
  • Filtration: Always filter stock solutions through a 0.22

    
    m PVDF  membrane to remove micro-aggregates that scatter light and interfere with fluorescence readings.
    

FAQ: Can I use DMSO?

  • Yes. DMSO is excellent for stock preparation (up to 50 mM). However, be aware that DMSO itself can affect the fluorescence quantum yield of naphthalene sulfonates. Always include a "vehicle control" (buffer + DMSO) in your baseline measurements.

Module 2: Fluorescence & Detection

The Problem: "I see no signal" or "The emission peak is shifting." The Science: Like ANS, this molecule is environmentally sensitive .[2][3] In water, water molecules quench the excited state via non-radiative decay (low quantum yield). When the molecule binds to a hydrophobic pocket (e.g., protein binding site, micelle), water is excluded, and fluorescence increases dramatically ("Turn-On" effect).

Diagnostic Workflow: Signal Loss

FluorescenceTroubleshooting Start Issue: Low/No Fluorescence Signal CheckSolvent 1. Check Solvent Polarity Start->CheckSolvent Aqueous Solvent is 100% Aqueous CheckSolvent->Aqueous Hydrophobic Solvent contains Protein/Lipid CheckSolvent->Hydrophobic Normal Normal Behavior. Quantum Yield is low in water. Aqueous->Normal Expected CheckConc 2. Check Concentration (Self-Quenching?) Hydrophobic->CheckConc Dilute Dilute 1:10 CheckConc->Dilute SignalUp Signal Increases? Aggregation was quenching. Dilute->SignalUp SignalDown Signal Decreases? True low signal. Dilute->SignalDown

Caption: Logical flow for diagnosing fluorescence signal issues. Note that low signal in aqueous buffer is often an intrinsic property, not a defect.

Spectral Characteristics Table
ParameterAqueous Buffer (PBS)Hydrophobic Environment (e.g., Protein Bound)Causality
Excitation Max ~350 nm~360-370 nmStabilization of ground state
Emission Max ~500 nm (Weak)~450-470 nm (Strong)Blue Shift: Destabilization of excited state in non-polar media
Quantum Yield < 0.05> 0.50Restriction of molecular rotation/vibration

Module 3: HPLC Analysis & Purification

The Problem: The molecule elutes in the dead volume (retention time


) on standard C18 columns, or appears as a double peak.
The Science:  With two sulfonic acid groups, the molecule is highly polar and negatively charged at neutral pH. Standard Reverse Phase (RP) chromatography cannot retain it.
Recommended Method: Ion-Pair Chromatography[4]

To retain polysulfonated naphthalenes, you must mask the negative charge or use a specialized stationary phase.

  • Column: C18 (End-capped), 3-5

    
    m particle size.
    
  • Mobile Phase A: 10 mM Tetrabutylammonium Hydrogen Sulfate (TBAHS) in Water (pH 6.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Mechanism: The TBA+ cation pairs with the sulfonate anions (

    
    ), creating a neutral, hydrophobic complex that interacts with the C18 chain.
    

Alternative: HILIC (Hydrophilic Interaction Liquid Chromatography) If Ion-Pair reagents are forbidden (e.g., LC-MS incompatibility), use a HILIC Amide column.

  • Mobile Phase: High organic start (90% ACN)

    
     Lower organic (50% ACN).
    
  • Retention: The polar analyte partitions into the water layer on the silica surface.

Double Peak Troubleshooting

If you see two peaks, it is likely Tautomerism or Isomer Contamination .

  • Isomers: Commercial synthesis often produces the 6-(4-sulphoanilino) isomer (from sulfanilic acid) vs. the 6-(3-sulphoanilino) isomer (from metanilic acid). These have slightly different retention times.

  • Tautomerism: The 4-hydroxy group can undergo keto-enol tautomerism. Ensure your mobile phase pH is buffered (pH 6.0 is optimal) to lock the ionization state.

Module 4: Chemical Stability & Storage

The Problem: The powder turns dark brown over time. The Science: Aminonaphthols are susceptible to oxidation, particularly in the presence of light and moisture. The oxidized quinone-imine derivatives are dark-colored and non-fluorescent.

  • Storage: Store solid powder at -20°C , desiccated, and protected from light.

  • Solution Stability: Aqueous solutions are stable for 24 hours at 4°C . For longer storage, freeze aliquots at -80°C.

  • Antioxidants: If performing long-duration kinetics (e.g., >4 hours), add 1 mM TCEP or Ascorbic Acid to the buffer to prevent oxidative degradation.

References

  • Fluorescence Mechanisms of Naphthalene Sulfonates

    • Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives. ACS Omega. (2019). Describes the solvatochromic mechanism applicable to anilino-naphthalene scaffolds.
  • HPLC Separation of Sulfonated Aromatics

    • Detection of Naphthalene Sulfonates... with High-Performance Liquid Chromatography.[1][4][5][6] ResearchGate. (2025).[4] Details ion-pair strategies for polysulfonated naphthalenes.

  • Analysis of Amino-Naphthalene Sulfonic Acids

    • HPLC Method for Analysis of 2-Naphthalenesulfonic acid.[6] SIELC Technologies.[6] Provides column selection logic for acidic aromatic compounds.

Sources

Troubleshooting

optimizing staining protocols with 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid

The following Technical Support Guide addresses the optimization of staining protocols using 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid . Based on its chemical structure (a naphthalene sulfonate derivative...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the optimization of staining protocols using 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid .

Based on its chemical structure (a naphthalene sulfonate derivative with anilino and hydroxyl groups), this compound belongs to the class of environment-sensitive hydrophobic fluorescent probes , functionally similar to ANS (8-Anilinonaphthalene-1-sulfonic acid) and Bis-ANS.[1][2][3][4] In drug development and protein biochemistry, it is primarily used to detect protein aggregation, amyloid fibril formation, and surface hydrophobicity .[1][2][3][4]

Optimizing Protein Characterization & Hydrophobicity Assays

Core Technical Overview

Molecule Identity: 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid Functional Class: Solvatochromic Fluorescent Probe / Hydrophobic Reporter Mechanism of Action: This probe is virtually non-fluorescent in polar solvents (water/buffer) due to rapid relaxation of the excited state via solvent interaction.[1][2][3][4] Upon binding to hydrophobic pockets on proteins or amyloid beta-sheet structures , the probe undergoes a structural restriction that inhibits non-radiative decay, resulting in a massive increase in fluorescence quantum yield (typically blue-shift emission).[1][2][3][4]

Key Applications in Drug Development:

  • Thermal Shift Assays (TSA): Monitoring protein unfolding temperatures (

    
    ).[1][2][3][4]
    
  • Pre-formulation Profiling: Detecting early-stage aggregation in biologic drug candidates.[1][2][3][4]

  • Amyloid Detection: Kinetic monitoring of fibrillization.[1][2][3][4]

Experimental Workflows & Protocols

Diagram 1: Assay Logic & Signal Generation

The following logic flow illustrates the mechanism of signal generation, critical for troubleshooting background noise.

SignalMechanism Probe_Aq Probe in Buffer (High Polarity) Quenching Non-Radiative Decay (Energy lost as heat) Probe_Aq->Quenching Dominant Pathway Binding Probe-Protein Complex (Restricted Mobility) Probe_Aq->Binding + Hydrophobic Surface Protein_Native Native Protein (Buried Hydrophobicity) Protein_Unfolded Unfolded/Aggregated (Exposed Hydrophobic Patches) Protein_Native->Protein_Unfolded Stress/Heat Protein_Unfolded->Binding High Affinity Fluorescence Strong Fluorescence (Emission ~480-520nm) Binding->Fluorescence Excitation

Caption: Mechanism of fluorescence activation.[1][2][3][4][5] Signal is dependent on the restriction of the probe within a hydrophobic environment.[1][2][3][4]

Standard Operating Procedure (SOP): Microplate Aggregation Assay

Reagents:

  • Probe Stock: 10 mM in DMSO (Store at -20°C, protected from light).

  • Assay Buffer: Phosphate or Citrate buffer (pH optimized to protein pI). Avoid surfactants.[1][2][3][4]

  • Protein Sample: 0.1 – 1.0 mg/mL.[1][2][3][4]

Protocol Steps:

  • Dilution: Dilute the 10 mM Probe Stock to a 2x Working Solution (typically 50–100 µM) in the Assay Buffer. Note: Prepare fresh.

  • Plate Setup: Add 50 µL of Protein Sample to a black 96-well plate (non-binding surface).

  • Initiation: Add 50 µL of 2x Probe Working Solution. (Final concentration: 25–50 µM probe).[1][2][3][4]

  • Incubation: Incubate for 10–15 minutes at room temperature in the dark to allow equilibrium binding.

  • Read: Measure fluorescence.

    • Excitation: 360–380 nm (UV region)[1][2][3][4]

    • Emission: 460–500 nm (Blue-Green shift)[1][2][3][4]

Troubleshooting Guide

Issue 1: High Background Fluorescence in "Buffer Only" Controls

Symptom: The negative control (Probe + Buffer) shows significant fluorescence, reducing the Signal-to-Noise (S/N) ratio.[1][2][3][4]

Potential CauseMechanismCorrective Action
Contaminated Buffer Presence of dust, lipids, or plasticizers in the buffer acts as a hydrophobic surface.[1][2][3][4]Filter buffers through a 0.22 µm PVDF membrane.[1][2][3][4] Use glass containers for stock preparation.
Surfactant Interference Detergents (Tween-20, Triton X-100) form micelles that bind the probe.[1][2][3][4]Critical: This probe is incompatible with detergents above their CMC.[1][2][3][4] Remove surfactants via dialysis or use <0.01% concentrations.[1][2][3][4]
Plasticware Binding The probe binds to the polystyrene walls of the microplate.[1][2][3][4]Switch to Non-Binding Surface (NBS) or low-protein-binding black plates.[1][2][3][4]
Issue 2: No Signal with Known Aggregated Positive Control

Symptom: Protein is visibly precipitated, but fluorescence is low.[1][2][3][4]

Potential CauseMechanismCorrective Action
Inner Filter Effect High protein or probe concentration absorbs the excitation light before it penetrates the sample.[1][2][3][4]Dilute the sample.[1][2][3][4] Linearity is usually lost above OD 0.1 at the excitation wavelength.[1][2][3][4]
Precipitation vs. Oligomers The probe detects soluble oligomers and exposed hydrophobicity.[1][2][3][4] Massive precipitates may "bury" binding sites.[1][2][3][4]Sonicate the sample briefly to disperse large aggregates or measure earlier in the aggregation kinetics.[1][2][3][4]
pH Mismatch The sulfonic acid groups (pKa < 1) are always ionized, but the hydroxyl group (pKa ~9) ionization can quench fluorescence.[1][2][3][4]Ensure Assay Buffer pH is < 8.0 .[1][2][3][4][5] At pH > 9, the phenolate form may have different spectral properties or reduced binding.[1][2][3][4]
Issue 3: Inconsistent Replicates

Symptom: High CV% between wells.

  • Solution: This probe is hygroscopic.[1][2][3][4][6] If weighing powder, use a dry box.[1][2][3][4] For liquid handling, pre-wet pipette tips.[1][2][3][4] Ensure the DMSO stock is fully thawed and vortexed, as DMSO freezes at ~19°C and can form concentration gradients.[1][2][3][4]

Optimization: The "Probe-to-Protein" Ratio

One size does not fit all.[1][2][3][4] You must determine the optimal ratio to avoid "probe-induced aggregation" (where the dye itself destabilizes the protein).[1][2][3][4]

Optimization Workflow:

  • Fix Protein Concentration (e.g., 0.2 mg/mL).[1][2][3][4]

  • Titrate Probe (0, 5, 10, 20, 50, 100 µM).[1][2][3][4]

  • Plot Fluorescence vs. Concentration.[1][2][3][4]

  • Target: Select the lowest probe concentration that provides a plateau in signal (saturation) without altering the protein's thermal stability (

    
    ).[1][2][3][4]
    
Diagram 2: Optimization Logic

Optimization Start Start Optimization Titration Titrate Probe (0-100 µM) Fixed Protein Conc. Start->Titration CheckTm Run Thermal Shift Assay Titration->CheckTm Decision Does Tm shift > 2°C compared to no-dye? CheckTm->Decision Bad Probe Induced Instability (Reduce Conc.) Decision->Bad Yes Good Stable System (Select Conc.) Decision->Good No

Caption: Workflow to ensure the probe acts as a reporter, not a perturbant.

Frequently Asked Questions (FAQs)

Q: Can I use this probe for intracellular staining? A: Generally, no.[1][2][3][4] The two sulfonic acid groups make the molecule highly charged and membrane-impermeable.[1][2][3][4] It is best suited for in vitro solution assays or fixed, permeabilized samples (though background binding to cellular membranes can be high).[1][2][3][4]

Q: How does this compare to Thioflavin T (ThT)? A: ThT is specific for amyloid cross-beta sheets. 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid is a more general hydrophobicity sensor .[1][2][3][4] It will detect amorphous aggregates and molten globule states that ThT misses.[1][2][3][4] It is often used in conjunction with ThT to distinguish between amorphous aggregation and fibrillization [1].[1][2][3][4]

Q: My stock solution turned brown. Is it still good? A: Naphthalene derivatives are susceptible to photo-oxidation.[1][2][3][4] If the DMSO stock has darkened significantly, it suggests oxidation.[1][2][3][4] Verify performance with a BSA positive control (BSA binds these probes natively).[1][2][3][4] If signal is <80% of fresh stock, discard.[1][2][3][4]

Q: What is the exact excitation/emission max? A: This is solvatochromic , meaning the peaks shift based on the polarity of the binding pocket.[1][2][3][4]

  • Free in buffer: Weak fluorescence (if any).[1][2][3][4]

  • Bound to Protein: Excitation ~360-380 nm; Emission shifts from ~520 nm (polar environment) to ~460 nm (highly hydrophobic environment).[1][2][3][4] Always scan the spectrum for your specific protein.[1][2][3][4]

References

  • Hawe, A., Sutter, M., & Jiskoot, W. (2008).[1][2][3][4] Extrinsic Fluorescent Dyes as Tools for Protein Characterization.[1][2][3][4] Pharmaceutical Research, 25(7), 1487–1499.[1][2][3][4]

  • Gasymov, O. K., & Glasgow, B. J. (2007).[1][2][3][4] ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins.[1][2][3][4] Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1774(3), 403–411.[1][2][3][4]

  • Matulis, D., & Lovrien, R. (1998).[1][2][3][4] 1-Anilino-8-naphthalene Sulfonate Anion-Protein Binding Depends Primarily on Ion Pair Formation.[1][2][3][4] Biophysical Journal, 74(1), 422–429.[1][2][3][4]

(Note: While the specific isomer "4-Hydroxy-6-(3-sulphoanilino)..." is a specialized variant, the mechanistic principles cited above for the Anilino-Naphthalene-Sulfonate (ANS) family are the authoritative standard for this class of dye.)[1][2][3][4]

Sources

Optimization

purification methods for crude 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid

Topic: 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid Ticket Category: Organic Synthesis / Dye Intermediates / HPLC Method Development Support Level: Tier 3 (Senior Application Scientist) Executive Summary You...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid

Ticket Category: Organic Synthesis / Dye Intermediates / HPLC Method Development Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are dealing with 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid (often referred to as the N-(3-sulfophenyl) Gamma Acid derivative). This is a high-polarity, water-soluble disulfonic acid commonly used as a coupling component in reactive azo dyes (e.g., Reactive Orange 16).

The Core Challenge: Unlike standard organic molecules, this compound is designed for extreme water solubility. It resists extraction into organic solvents and often precipitates as a supersaturated "oil" or "tar" rather than a crystalline solid. Purification requires manipulating its ionic state (pH swings) and solubility product (salting out), rather than standard chromatography.

Module 1: Isolation & Physical Purification (The "Oiling Out" Issue)

User Issue: "I acidified my reaction mixture, but instead of crystals, a dark sticky tar formed at the bottom."

Technical Diagnosis: This is the "Oiling Out" phenomenon.[1] It occurs when the product precipitates in a liquid-liquid phase separation (coacervation) before crystallizing. This usually happens because:

  • Temperature is too high: The oil phase is stable above the crystal's melting point in the solvent mixture.

  • Supersaturation is too rapid: Fast acid addition traps impurities (isomers/tars) that lower the melting point.

  • Impurity Profile: Unreacted Gamma Acid or Metanilic Acid acts as a solvating agent.

Protocol 1.1: Controlled Crystallization (The "Salting-Out" Method)

Use this for crude isolation from the synthesis reaction.

ParameterSpecificationRationale
Temperature 50°C

20°C
Start warm to prevent immediate oiling; cool slowly to induce crystal growth.
pH Target < 1.0 (Strong Acid)Both sulfonic groups must be protonated (or mono-salt form) to reduce solubility.
Reagent NaCl or KCl (20% w/v)Increases ionic strength (Common Ion Effect), forcing the organic sulfonate out.

Step-by-Step Workflow:

  • Clarification: Filter the hot alkaline reaction mixture (pH > 9) through Celite/Charcoal to remove insoluble tars.

  • Pre-Heating: Heat the filtrate to 60°C .

  • Salt Addition: Add NaCl to reach 15-20% saturation. The solution should remain clear.

  • Acidification (The Critical Step):

    • Slowly add dilute H₂SO₄ or HCl.

    • Stop at the first sign of turbidity (cloud point).

    • Seed: Add pure crystals of the target compound if available.

    • Ramp: Continue acid addition dropwise over 2 hours while cooling to 20°C.

  • Filtration: Filter the resulting paste. Do not wash with pure water (it will redissolve). Wash with saturated brine (NaCl solution).

Visual Troubleshooting: The "Oiling Out" Decision Tree

purification_logic start Precipitate is Oily/Tar check_temp Is Temp > 40°C? start->check_temp cool_down Cool to <20°C Stir vigorously check_temp->cool_down Yes check_speed Acid Addition Rate? check_temp->check_speed No slow_down Re-dissolve (Heat + Alkali) Acidify over 2+ hours check_speed->slow_down Too Fast check_imp High Impurity Load? check_speed->check_imp Slow charcoal Treat with Activated Carbon at pH 7 before Acidification check_imp->charcoal Yes caption Fig 1. Troubleshooting logic for non-crystalline precipitation.

Module 2: Chemical Purification (Removing Isomers & Starting Materials)

User Issue: "My product is a solid, but HPLC shows 85% purity. I have unreacted Gamma Acid and Metanilic Acid."

Technical Diagnosis: Recrystallization from water is inefficient because the impurities are structurally similar (naphthalene sulfonates). You must exploit the pKa differences of the amino and hydroxyl groups.

  • Target Molecule: Disulfonic acid + Phenolic OH + Secondary Amine.

  • Gamma Acid (Impurity): Monosulfonic acid + Phenolic OH + Primary Amine.

  • Metanilic Acid (Impurity): Monosulfonic acid + Primary Amine.

Protocol 2.1: The "pH Swing" Wash

This method washes away impurities that are more soluble at specific pH levels.

  • Suspend the crude filter cake in water (do not dissolve completely).

  • Adjust pH to 4.0 - 4.5 using Sodium Acetate buffer.

    • Mechanism:[1][2][3][4][5][6] At this pH, the free amine of Metanilic acid is protonated and highly soluble. The target disulfonic acid (as a partial salt) remains less soluble than the monosulfonic impurities.

  • Stir for 1 hour at room temperature.

  • Filter and wash with dilute brine.

Protocol 2.2: Alcohol Precipitation (Polishing)

For >98% purity (required for analytical standards):

  • Dissolve the crude salt in the minimum amount of hot water (80°C).

  • Add Ethanol or Isopropanol until the solution turns slightly cloudy.

  • Allow to cool.[1][3][7][8] The disulfonate salt will crystallize out, while organic tars and some monosulfonates remain in the alcohol-water mother liquor.

Module 3: Analytical Method (HPLC)

User Issue: "I cannot get a stable baseline. The peak tails, and I can't separate the product from the starting material."

Technical Diagnosis: Standard Reverse Phase (C18) columns fail because the molecule is too polar (elutes in the void volume) and contains strong acid groups that interact with residual silanols (causing tailing).

Recommended Method: Ion-Pair Chromatography

You must "mask" the sulfonic acid groups to make the molecule hydrophobic enough to retain on a column.

ParameterRecommendationNotes
Column C18 (End-capped) or Phenyl-HexylPhenyl columns often provide better selectivity for naphthalene rings (π-π interactions).
Mobile Phase A Water + 0.1% TBAHS + BufferTBAHS (Tetrabutylammonium hydrogen sulfate) is the ion-pairing agent.
Mobile Phase B Acetonitrile + 0.1% TBAHSMaintain ion-pair concentration in organic phase to prevent equilibrium disruption.
Buffer pH pH 6.0 - 7.0Neutral pH ensures sulfonic acids are fully ionized (anionic) to pair with TBAHS.
Gradient 5% B

60% B
Slow gradient required to separate isomers.

Alternative (Modern Approach): Use a Mixed-Mode Column (e.g., SIELC Primesep or Newcrom R1). These columns have embedded positive charges, allowing retention of sulfonates without using messy ion-pairing reagents [1, 2].

Visual: HPLC Method Selection

hplc_logic input Analyze Sulfonated Naphthalene std_c18 Standard C18 input->std_c18 ipc Ion-Pairing (TBAHS) input->ipc mixed Mixed-Mode Column (Newcrom R1/BIST) input->mixed fail Elutes in Void (Too Polar) std_c18->fail success_1 Good Retention Complex Prep ipc->success_1 success_2 Excellent Shape Simple Mobile Phase mixed->success_2 caption Fig 2. Selecting the correct chromatography mode for polysulfonated aromatics.

FAQ: Troubleshooting & Specifics

Q1: Can I use extraction with Dichloromethane (DCM) or Ethyl Acetate? A: No. The presence of two sulfonic acid groups makes this molecule virtually insoluble in non-polar or moderately polar organic solvents. It will remain in the aqueous phase. If you must extract it into an organic layer, you would need to form a hydrophobic ion pair (e.g., using Tricaprylylmethylammonium chloride) and extract into chloroform, but this is rarely practical for purification [3].

Q2: How do I remove the inorganic salts (NaCl/Na₂SO₄) after salting out? A: This is the "Desalting" challenge.

  • Small Scale: Use Solid Phase Extraction (SPE) cartridges (C18). Load in water (salts pass through), wash with water, elute product with Methanol/Water.

  • Large Scale: Use Nanofiltration (Membrane filtration) or recrystallization from Methanol/Water . The sodium sulfonates are soluble in wet methanol, while inorganic Na₂SO₄/NaCl are largely insoluble.

Q3: The solid is turning purple/black upon storage. Why? A: This indicates oxidation. Aminonaphthalenes are sensitive to air and light. Store the purified solid in amber vials under nitrogen/argon. If the product is already colored, re-dissolve in water at neutral pH and treat with activated charcoal (0.5% w/w) for 30 minutes before re-isolation.

References
  • SIELC Technologies. Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column. (Methodology for sulfonated aromatics).[1][3][5][7][8][9][10]

  • PubChem. 2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)diazenyl]-6-(methylamino)- (Related Structure/Properties). [11]

  • Ithaca College/NIH. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. (Demonstrates purification logic for hydroxy-naphthalene sulfonates).

  • Google Patents. Process for the production of naphthalene-2-sulphonic acid (Isolation techniques).

Sources

Troubleshooting

how to avoid non-specific binding of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid

This guide is structured as a specialized Technical Support Center for researchers utilizing 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid . Given the specific chemical structure (an amphiphilic naphthalene d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers utilizing 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid . Given the specific chemical structure (an amphiphilic naphthalene derivative structurally related to ANS/TNS probes), this guide focuses on its behavior as a hydrophobic environment sensor and the specific challenges regarding non-specific binding (NSB).[1][2][3]

Subject: Minimizing Non-Specific Binding (NSB) of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid Ticket ID: #NSB-OPT-4H6S Assigned Specialist: Senior Application Scientist, Protein Characterization Unit[1][2][3][4]

Technical Overview: The Chemistry of "Stickiness"[3]

To resolve non-specific binding, we must first deconstruct why this molecule binds where it shouldn't.[1][2][3] Your probe belongs to the class of sulfonated aminonaphthalenes (functionally similar to 1,8-ANS or 2,6-TNS).[1][2][3][4] Its binding mechanism relies on a delicate balance:

  • The Signal Driver (Hydrophobic Effect): The naphthalene core seeks hydrophobic pockets to escape the aqueous solvent.[1][2][3] This is the desired signal (binding to protein hydrophobic patches).[1][2][3]

  • The NSB Driver (Electrostatic & Surface Adsorption):

    • Anionic Charge: The sulfonic acid groups (at positions 2 and on the anilino ring) impart a negative charge.[1][2][3] This causes electrostatic NSB to cationic surfaces (e.g., poly-lysine coated plates, basic protein residues).[1][2][3]

    • Amphiphilicity: The molecule acts like a surfactant.[1][2][3] Above certain concentrations, it will adsorb to plastic walls or self-aggregate, creating high background fluorescence.[1][2][3][4]

Key Variable: Unlike standard ANS, the 4-Hydroxy group introduces pH sensitivity.[1][2][3][4] If your buffer pH is near the pKa of this hydroxyl group, small pH shifts can mimic "binding" signal changes due to protonation/deprotonation effects on the fluorophore's quantum yield.[1][2][3]

Critical Protocol: The "Zero-Background" Workflow[1][2][3][4]

Do not rely on simple background subtraction.[1][2][3][4] Use this self-validating workflow to physically prevent NSB before measurement.

Phase A: Surface & Buffer Optimization[3][4]
ParameterRecommendationTechnical Rationale
Microplate Type NBS (Non-Binding Surface) / Low-Protein Binding Standard Polystyrene binds the naphthalene core hydrophobically.[1][2][3][4] NBS plates (PEG-coated) prevent this adsorption.[1][2][3][4]
Ionic Strength > 150 mM NaCl High ionic strength shields the sulfonic acid groups, reducing electrostatic NSB to non-target cationic impurities.[1][2][3]
Detergents Avoid or Keep < CMC The probe will partition into detergent micelles (e.g., Tween-20), causing massive false-positive fluorescence.[1][2][3][4]
Probe Concentration Titrate (Start 1-5 µM) Excess probe leads to "Inner Filter Effects" (re-absorption of emitted light) and self-quenching aggregates.[1][2][3][4]
Phase B: The Critical Control Set

Every experiment must include these three controls to validate signal specificity:

  • Buffer + Probe (No Protein): Baselines the "plastic binding" signal.[1][2][3]

  • Buffer + Protein (No Probe): Checks for intrinsic protein fluorescence (Trp/Tyr) bleed-through.

  • Competitor Control (Optional): Add a known hydrophobic blocker (e.g., unlabeled ANS or fatty acid) to displace the probe.[1][2][3] If signal remains, it is non-specific adsorption.[1][2][3]

Troubleshooting Guide (Q&A)

Issue 1: High Fluorescence Background in "Buffer Only" Wells

Q: I see significant fluorescence even without my protein. Is the dye degrading? A: It is likely plastic adsorption , not degradation.[1][2][3]

  • Diagnosis: Transfer the solution from the fluorescent well to a fresh glass cuvette.[1][2][3] If the signal drops, the dye was bound to the plastic well.[1][2][3]

  • Solution: Switch to black, non-binding surface (NBS) plates (e.g., Corning #3651).[1][2][3] Avoid clear plates which allow light scattering and autofluorescence.[1][2][3]

Issue 2: Signal Does Not Saturate (Linear Increase)

Q: My binding curve never plateaus; it just keeps rising with probe concentration. How do I find the Kd? A: This indicates low-affinity non-specific partitioning .[1][2][3][4]

  • Mechanism: The probe is partitioning into the bulk solvent shell or aggregating on the protein surface rather than binding a specific pocket.[1][2][3]

  • Solution:

    • Limit probe concentration to 5x the estimated Kd.[1][2][3]

    • Perform a Scatchard Plot transformation. Non-specific binding usually manifests as the linear component which can be mathematically subtracted (see Lakowicz, Principles of Fluorescence Spectroscopy).[1][2][3]

Issue 3: Inconsistent Readings (Drifting Signal)

Q: The fluorescence intensity changes over 10-20 minutes. A: This is often due to Photo-oxidation or Temperature shifts .[1][2][3][4]

  • Causality: The 4-Hydroxy group is susceptible to photo-oxidation under high-intensity excitation.[1][2][3][4] Furthermore, fluorescence is temperature-dependent (intensity drops as temperature rises).[1][2][3][4]

  • Solution:

    • Keep samples in the dark until measurement.[1][2][3]

    • Equilibrate the plate inside the reader for 10 minutes before reading to stabilize temperature.

    • Use the "Auto-Cutoff" filter to minimize light exposure time.[1][2][3][4]

Diagnostic Logic Map

Use this flowchart to diagnose the source of your NSB.

NSB_Troubleshooting Start Problem: High Non-Specific Signal CheckBuffer Step 1: Check Buffer Only Control Start->CheckBuffer IsBufferHigh Is Buffer Signal High? CheckBuffer->IsBufferHigh PlasticBind Cause: Plate Binding IsBufferHigh->PlasticBind Yes CheckAgg Step 2: Check Probe Concentration IsBufferHigh->CheckAgg No Solution1 Action: Switch to NBS Plates PlasticBind->Solution1 IsAgg Is [Probe] > 50µM? CheckAgg->IsAgg SelfAgg Cause: Probe Aggregation / Inner Filter IsAgg->SelfAgg Yes CheckProtein Step 3: Add Competitor (e.g. unlabeled ligand) IsAgg->CheckProtein No Solution2 Action: Dilute Probe < 10µM SelfAgg->Solution2 SignalDrop Does Signal Drop? CheckProtein->SignalDrop Specific Result: Binding is Specific SignalDrop->Specific Yes NonSpecific Cause: Electrostatic NSB SignalDrop->NonSpecific No Solution3 Action: Increase Ionic Strength (+100mM NaCl) NonSpecific->Solution3

Figure 1: Decision tree for isolating the source of non-specific background fluorescence.

References & Authoritative Grounding

  • Lakowicz, J. R. (2006).[1][2][3] Principles of Fluorescence Spectroscopy (3rd ed.). Springer.[1][2][3][4]

    • Foundational text on extrinsic fluorophores, inner filter effects, and solvent relaxation mechanisms.[3]

    • [1][2][3]

  • Hawe, A., Sutter, M., & Jiskoot, W. (2008).[1][2][3] Extrinsic Fluorescent Dyes as Tools for Protein Characterization.[1][2][3][4][5] Pharmaceutical Research, 25(7), 1487–1499.[1][2][3]

    • Reviews the use of ANS-like dyes and specific troubleshooting for non-specific aggregation signals.

  • Gasymov, O. K., & Glasgow, B. J. (2007).[1][2][3] ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins.[1][2][3] Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1774(3), 403–411.[1][2][3]

    • Details the structural basis of sulfonated naphthalene binding and electrostatic contributions to NSB.

  • Matulis, D., & Lovrien, R. (1998).[1][2][3] 1-Anilino-8-naphthalene sulfonate anion-protein binding depends primarily on cation shielding of the sulfonate group.[1][2][3][4] Biophysical Journal, 74(1), 422–429.[1][2][3]

    • Critical evidence supporting the recommendation to increase ionic strength to reduce electrostatic NSB.[3]

Sources

Optimization

Technical Support Center: Fluorescence Optimization of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic Acid

Executive Summary & Mechanistic Insight You are working with 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid . For brevity, we will refer to this compound as HSANS .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

You are working with 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid . For brevity, we will refer to this compound as HSANS .

To enhance the signal of HSANS, you must understand why it is likely dim in your current aqueous buffer. This molecule belongs to the class of environmentally sensitive anilinonaphthalene sulfonates (similar to 1,8-ANS or Bis-ANS).[1][2] Its fluorescence is governed by two competing excited-state processes:[1][2]

  • Twisted Intramolecular Charge Transfer (TICT): In polar solvents (like water), the anilino group rotates relative to the naphthalene core upon excitation. This twisted state relaxes non-radiatively (heat), killing the fluorescence.

  • Solvent Quenching: Water molecules form hydrogen bonds with the hydroxyl (-OH) and sulfonate groups, facilitating non-radiative decay.[2]

The Solution: To enhance the signal, you must restrict molecular rotation and shield the molecule from water .

Core Enhancement Protocols

Protocol A: Supramolecular Encapsulation (Cyclodextrins)

Best for: Aqueous solutions where organic solvents are not permitted.[1][2]

Cyclodextrins (CDs) are torus-shaped molecules with a hydrophobic cavity.[1][2] HSANS fits into this cavity, which restricts the rotation of the anilino group (blocking the TICT pathway) and shields it from water.

Recommended Reagent: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Methyl-β-Cyclodextrin.[1][2]

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock solution of HSANS in water.[2]

  • Host Solution: Prepare a 50 mM stock of HP-β-CD in the same buffer.[1][2]

  • Titration:

    • In a quartz cuvette, add 2 µM HSANS (final concentration).

    • Titrate HP-β-CD in increments (0, 1, 2, 5, 10 mM).[1][2]

    • Readout: Monitor emission spectra (Excitation: ~350-370 nm; Emission: ~450-500 nm).

  • Result: You should observe a 10-50x fold increase in quantum yield and a "blue shift" (peak moves to shorter wavelengths) as the probe enters the hydrophobic cavity.

Protocol B: Viscosity & Polarity Tuning

Best for: Understanding the probe's sensitivity limits.

If you cannot use hosts, increasing solvent viscosity or decreasing polarity will enhance the signal.

Solvent ModifierMechanismExpected Enhancement
Glycerol (40-80%) Increases viscosity; physically stops the "twist" (TICT).[1][2]High (Blue shift)
Ethanol/DMSO Reduces polarity; destabilizes the non-fluorescent TICT state.Medium-High
D2O (Deuterium Oxide) Reduces O-H vibrational quenching compared to H2O.[1][2]Low (~2-3x)
Protocol C: pH Optimization (The Hydroxyl Factor)

Unlike standard ANS, your molecule has a 4-Hydroxy group .[2] This makes it pH-sensitive due to the phenol/phenolate equilibrium.[1][2]

  • Acidic/Neutral pH: The protonated -OH group typically favors the TICT mechanism (lower fluorescence).

  • Basic pH: Deprotonation to the phenolate anion often alters the charge transfer character.

  • Action Item: Run a pH scan from 4.0 to 10.0. The fluorescence intensity will likely exhibit a sigmoidal dependence on pH. Lock your experimental pH at the maximum of this curve (likely pH > 8.0 or < 5.0 depending on the specific electronic push-pull requirements of your assay).

Visualization of Mechanisms

The following diagram illustrates the logical flow of fluorescence activation for HSANS.

FluorescenceMechanism cluster_0 Quenching Pathway cluster_1 Enhancement Pathway Probe HSANS Probe (Excited State) Water Aqueous Buffer (Polar/Low Viscosity) Probe->Water Dissolved in Host Hydrophobic Host (Protein/Cyclodextrin) Probe->Host Bound to TICT TICT State (Twisted Rotation) Water->TICT Allows Rotation LocallyExcited Planar State (Restricted) Host->LocallyExcited Restricts Rotation Shields Water Dark Non-Radiative Decay (Heat/Dark) TICT->Dark Fast Decay Bright Fluorescence Emission (Bright Signal) LocallyExcited->Bright Radiative Decay

Caption: Mechanism of Signal Enhancement. In water, rotation leads to energy loss (Dark).[2] Binding to a host restricts rotation, forcing energy release as light (Bright).[2]

Troubleshooting FAQ

Q1: My signal is unstable and decreases over time.

  • Diagnosis: Photobleaching or Temperature fluctuations.[2]

  • Fix: Naphthalene sulfonates are temperature sensitive (fluorescence decreases as temperature rises due to increased molecular rotation).[2] Thermostat your cuvette holder to 20°C or 25°C exactly. Ensure your excitation slit width is narrow (1-2 nm) to minimize photobleaching.[1][2]

Q2: I see a signal, but the background is too high.

  • Diagnosis: Raman scattering from water or impurities.[2]

  • Fix: Run a "Buffer Only" blank scan. If the background peak moves when you change the excitation wavelength, it is Raman scattering. Subtract the blank spectra from your sample data.

Q3: Does this probe bind to DNA?

  • Answer: Generally, no. The negative charges on the sulfonic acid groups repel the negatively charged phosphate backbone of DNA. It is specific for hydrophobic protein pockets or cationic surfactants.[2]

References

  • Lakowicz, J. R. (2006).[2] Principles of Fluorescence Spectroscopy. Springer.[2] (Chapter on Solvent and Environmental Effects).[2]

  • Nishijo, J., & Nagai, M. (1991).[2] Inclusion complex of 8-anilinonaphthalene-1-sulfonate with beta-cyclodextrin.[1][2][3] Journal of Pharmaceutical Sciences, 80(1), 58–62.

  • Hawe, A., et al. (2008).[2] Extrinsic Fluorescent Dyes as Tools for Protein Characterization.[2][4] Pharmaceutical Research, 25, 1487–1499. (Review of ANS-class dye mechanisms).

  • Sueishi, Y., et al. (2013).[2][5] The enhancement of fluorescence quantum yields of anilino naphthalene sulfonic acids by inclusion of various cyclodextrins. Spectrochimica Acta Part A, 114, 344-349.[1][2]

Sources

Troubleshooting

solving solubility problems of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid in assays

[1][2][3][4] Case Reference: Optimization of Polysulfonated Naphthylamine Solubility in Bioassays Welcome to the Technical Support Hub. This guide addresses the specific physicochemical challenges of using 4-Hydroxy-6-(3...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Case Reference: Optimization of Polysulfonated Naphthylamine Solubility in Bioassays

Welcome to the Technical Support Hub. This guide addresses the specific physicochemical challenges of using 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid (and structurally related Gamma-acid derivatives) in high-throughput screening (HTS) and biochemical assays.

This compound is an amphiphilic fluorophore/chromophore.[1][2] Its dual nature—possessing a hydrophobic naphthalene-aniline core and hydrophilic sulfonic acid groups—makes it prone to colloidal aggregation , zwitterionic precipitation , and ionic strength sensitivity .[2]

Part 1: The Solubility Diagnostic Protocol

Before altering your assay, use this logic flow to identify the root cause of your solubility failure.

Solubility_Troubleshooting Start Start: Visual/Data Inspection Precipitation Visible Precipitate? Start->Precipitation Aggregation_Check Suspect Colloidal Aggregation? (Steep Hill Slope in IC50?) Start->Aggregation_Check Stock_Issue Issue in DMSO Stock? Precipitation->Stock_Issue Yes, in vial Buffer_Issue Issue in Aqueous Buffer? Precipitation->Buffer_Issue Yes, upon dilution Check_Water Check DMSO Hydration (Is DMSO > 3 months old?) Stock_Issue->Check_Water Check_pH Check Buffer pH (Is pH < 5.0?) Buffer_Issue->Check_pH Replace DMSO & Dessicate Replace DMSO & Dessicate Check_Water->Replace DMSO & Dessicate Yes Salting_Out High Ionic Strength? (>150mM NaCl) Check_pH->Salting_Out No Adjust pH > 7.0\n(Ionize Sulfonates) Adjust pH > 7.0 (Ionize Sulfonates) Check_pH->Adjust pH > 7.0\n(Ionize Sulfonates) Yes Detergent_Add Add 0.01% Triton X-100 Aggregation_Check->Detergent_Add Yes Re-run Assay\n(Compare IC50) Re-run Assay (Compare IC50) Detergent_Add->Re-run Assay\n(Compare IC50) Reduce Salt Conc.\n(Prevent Common Ion Effect) Reduce Salt Conc. (Prevent Common Ion Effect) Salting_Out->Reduce Salt Conc.\n(Prevent Common Ion Effect) Yes

Figure 1: Decision tree for diagnosing solubility and aggregation issues. Blue nodes indicate assay artifacts; Yellow nodes indicate solvent/buffer incompatibility.

Part 2: Critical Solubility Factors
1. The pH-Dependent Zwitterion Trap

This molecule contains both acidic groups (sulfonic acids, pKa < 1) and a basic/nucleophilic group (aniline nitrogen).[3][1][2]

  • The Risk: At acidic pH (pH < 4), the sulfonic acids are ionized (

    
    ), but the amine may protonate (
    
    
    
    ).[2] While this zwitterionic state is polar, the overall charge neutralization can reduce hydration shell stability, leading to precipitation of the hydrophobic naphthalene core.[2]
  • The Fix: Maintain assay buffer pH > 7.0 .

    • At pH 7.4 (PBS/HEPES), the sulfonic acids are fully ionized (

      
      ) and the aniline remains largely unprotonated (neutral), resulting in a net negative charge (dianion) that repels other molecules and prevents stacking.[3][2]
      
2. The "Salting Out" Effect

Naphthalene sulfonates are industrially isolated by adding salt (NaCl) to force precipitation.[1][2]

  • The Mechanism: High concentrations of

    
     ions compete with the sulfonate groups for water molecules (hydration). If your assay buffer has high ionic strength (>150 mM NaCl), you are inadvertently replicating the industrial "salting out" purification process.[2]
    
  • The Fix: Use low-salt buffers (e.g., 50 mM Tris or HEPES) where possible.[3][1][2] Avoid Phosphate Buffered Saline (PBS) if concentrations exceed 100 µM.[3][1]

3. Colloidal Aggregation (The "False Positive" Generator)

Planar aromatic molecules like naphthalene derivatives are prone to pi-pi stacking in aqueous solutions.[3][1][2] These stacks form colloidal particles (100–1000 nm) that sequester enzymes, leading to false inhibition (PAINS).[3][1][2]

  • Diagnostic: If your compound shows inhibition that is sensitive to centrifugation or reverses upon adding detergent, it is an aggregator, not a binder.[2]

  • The Fix: Always include 0.01% v/v Triton X-100 or 0.005% Tween-20 in the assay buffer.[3][1][2] This disrupts the colloids without affecting most specific binding interactions.[1]

Part 3: Optimized Stock & Dilution Protocols
Protocol A: Preparation of Stable Stock Solutions

Do not use old DMSO. Dimethyl sulfoxide is hygroscopic.[1][2][4] Water uptake induces precipitation of hydrophobic compounds upon freezing/thawing.[1][2]

  • Solvent: Use anhydrous DMSO (≥99.9%).

  • Concentration: Prepare stocks at 10 mM . Avoid going higher (e.g., 50-100 mM) as this increases the risk of "crashing out" upon dilution.[3][1][2]

  • Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C.

  • Visual Check: Before use, centrifuge the thawed stock at 13,000 x g for 5 minutes. If a pellet forms, the effective concentration is unknown.[2]

Protocol B: The "Intermediate Dilution" Method

Directly pipetting 1 µL of 10 mM DMSO stock into 100 µL of aqueous buffer often causes immediate, invisible microprecipitation at the injection site due to the rapid change in polarity.

Correct Workflow:

  • Step 1 (Stock): 10 mM compound in 100% DMSO.

  • Step 2 (Intermediate): Dilute 1:10 into a 50% DMSO / 50% Water mix.

    • Result: 1 mM compound in 50% DMSO.[1][2] (The gradual polarity shift prevents shock precipitation).[1][2]

  • Step 3 (Assay): Dilute the Intermediate 1:100 into the final Assay Buffer (with detergent).

    • Final: 10 µM compound, 0.5% DMSO.[2]

Part 4: Frequently Asked Questions (FAQ)

Q1: The compound dissolves in DMSO, but turns cloudy immediately when added to PBS. Why? A: This is likely the "Salting Out" effect combined with polarity shock.[1] PBS contains ~137 mM NaCl.[1][2] The sodium ions shield the sulfonate charges, allowing the hydrophobic naphthalene rings to stack.

  • Solution: Switch to a lower ionic strength buffer (e.g., 20 mM HEPES, pH 7.4) and ensure the buffer contains 0.01% Triton X-100 before adding the compound.

Q2: I see time-dependent inhibition in my enzyme assay. Is this solubility related? A: Yes, this is a hallmark of Colloidal Aggregation .[2] Aggregates grow over time.[1][2] As the particle size increases, they sequester more enzyme, appearing to increase potency.[2]

  • Test: Pre-incubate the compound with 0.01% Triton X-100 for 10 minutes. If the inhibition disappears, the activity was artifactual (aggregation-based).[3][1][2][5]

Q3: Can I use Ethanol instead of DMSO? A: Generally, no . While naphthalene sulfonates are soluble in water, the free acid forms are often less soluble in pure ethanol than in DMSO. Furthermore, ethanol evaporates rapidly in plate-based assays, leading to "edge effects" and inconsistent concentrations.[2] Stick to anhydrous DMSO.[1][2]

Q4: How do I verify the concentration if I suspect precipitation? A: Use UV-Vis spectroscopy.[3][1][2]

  • Spin down your sample (10,000 rpm, 5 min).

  • Measure the absorbance of the supernatant at the compound's

    
     (likely ~230-250 nm for the naphthalene core or ~300-350 nm depending on the azo/aniline conjugation).[3][1][2]
    
  • Compare this to a fresh standard curve prepared in 50% DMSO. A drop in absorbance indicates precipitation.[1][2][6]

References
  • Shoichet, B. K. (2006).[1][2] "Screening in a spirit of haunting." Drug Discovery Today, 11(13-14), 607-615.[3][1][2] Link

    • Foundational text on colloidal aggreg
  • Lipinski, C. A., et al. (2001).[2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[3][1][2] Link

    • Standard reference for solubility rules and DMSO stock management.
  • Owen, S. C., et al. (2012).[2] "Colloidal Aggregation: From Screening Nuisance to Formulation Nuance." Nano Today, 19, 188-200.[2][7] Link

    • Details the mechanism of detergent-based disruption of small molecule aggreg
  • Ataman Chemicals. "Naphthalene Sulfonate Technical Data." Link

    • Industrial data confirming the "salting out" behavior and pH stability of naphthalene sulfonate derivatives.[2]

Sources

Optimization

contamination sources in 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid synthesis

Executive Summary & Technical Context This guide addresses the synthesis and purification of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid (often referred to industrially as a derivative of Gamma Acid ). This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

This guide addresses the synthesis and purification of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid (often referred to industrially as a derivative of Gamma Acid ). This molecule is a critical intermediate for reactive azo dyes and pharmaceutical precursors.

The synthesis typically involves the Bucherer-type condensation of Gamma Acid (6-amino-4-hydroxy-2-naphthalenesulfonic acid) with Metanilic Acid (3-aminobenzenesulfonic acid) in the presence of sodium bisulfite.

Critical Quality Attributes (CQAs):

  • Purity: >95% (HPLC).

  • Free Amine Content: <0.5% (Metanilic acid).

  • Insolubles: <0.1%.

  • Iron Content: <50 ppm (Critical for color stability).

Process Workflow & Contamination Vectors

The following diagram illustrates the standard synthesis pathway and identifies critical entry points for contamination.

SynthesisWorkflow Start Raw Materials (Gamma Acid + Metanilic Acid) Reaction Bucherer Condensation (pH 6.0-6.8, 105-110°C) Catalyst: NaHSO3 Start->Reaction Quench Alkaline Quench (Removal of SO2) Reaction->Quench Isolation Acidification & Salting Out (pH < 2.0) Quench->Isolation Filtration Filtration & Washing Isolation->Filtration Product Final Product (Paste/Powder) Filtration->Product Impurity1 Source A: Isomeric Impurities (J-Acid, Schaeffer's Acid) Impurity1->Start Impurity2 Source B: Bisulfite Adducts & Unreacted Amines Impurity2->Reaction Impurity3 Source C: Inorganic Salts (Na2SO4, Na2SO3) Impurity3->Isolation Impurity4 Source D: Oxidation/Iron (Pink/Red Discoloration) Impurity4->Filtration

Figure 1: Synthesis workflow highlighting four primary contamination vectors (A-D) in the Bucherer condensation process.

Troubleshooting Modules

Module 1: Starting Material Integrity (The "Gamma" Factor)

Issue: High levels of isomeric impurities in the final product that cannot be removed by washing. Root Cause: Commercial "Gamma Acid" often contains up to 5-10% of J-Acid (2-amino-5-naphthol-7-sulfonic acid) or Schaeffer’s Acid derivatives due to non-selective sulfonation during its own manufacture. These isomers react similarly but produce distinct byproducts.

Diagnostic TestAcceptance CriteriaAction Plan
HPLC (Reverse Phase) Gamma Acid Purity > 92%If <90%, perform a pre-purification via alkaline dissolution and reprecipitation at pH 4.5.
Isomer Check J-Acid < 1.0%Reject batch if J-Acid > 2%. It forms a "muddy" colored impurity.
Module 2: Reaction Dynamics & Unreacted Amines

Issue: High content of free Metanilic Acid or unreacted Gamma Acid in the final cake. Root Cause: The Bucherer reaction is reversible. Insufficient bisulfite concentration or incorrect pH shifts the equilibrium back toward the reactants. Mechanism: The reaction proceeds via a tetralone sulfonate intermediate . If the pH drops too low (<5.5), the bisulfite dissociates; if too high (>7.5), the intermediate hydrolyzes back to naphthol.

  • Protocol Adjustment:

    • Maintain NaHSO3 concentration at 1.2 - 1.5 molar equivalents.

    • pH Control: Buffer the system to pH 6.0–6.5. Do not rely solely on initial pH; monitor continuously.

    • Endpoint Check: Do not stop heating until Metanilic Acid consumption plateaus (monitor via TLC/HPLC).

Module 3: Inorganic Contamination (Salting Out)

Issue: High ash content (>20%) or product is hygroscopic (absorbs water). Root Cause: Excessive use of NaCl or Na2SO4 during the isolation step. The product is a sulfonic acid; its sodium salt is highly soluble, requiring "salting out." However, trapping of inorganic salts is common.

  • Corrective Action (The "Displacement Wash"):

    • Do not just wash with water (product will dissolve).

    • Wash Protocol: Use a 10% brine (NaCl) solution initially to displace mother liquor, followed by a displacement wash with dilute HCl (2%) to convert the salt form to the free acid form (if the free acid is the target), which is less soluble in cold water.

    • Final Wash: Use ice-cold water in small aliquots.

Module 4: Coloration & Oxidation (The "Pink" Problem)

Issue: Product cake turns pink or red upon exposure to air. Root Cause:

  • Iron Contamination: Reaction in steel vessels without glass lining. Iron catalyzes the oxidation of the aminonaphthol moiety.

  • Air Oxidation: The "4-hydroxy" group is sensitive to oxidation, forming quinone-like impurities.

  • Prevention:

    • Add EDTA (0.1% w/w) to the reaction mixture to sequester free iron.

    • Perform the final filtration under an inert atmosphere (Nitrogen blanket) if possible.

    • Drying: Dry in a vacuum oven at <80°C. Avoid tray drying in open air.

Diagnostic Decision Tree

Use this logic flow to identify the specific contamination source based on product appearance and analysis.

TroubleshootingTree Start Problem Detected Q1 Is the product colored (Pink/Red)? Start->Q1 Q2 Is the Assay (Purity) Low (<90%)? Q1->Q2 No Res1 Iron Contamination OR Oxidation. Check Reactor & EDTA. Q1->Res1 Yes Res2 Inorganic Salts? Check Ash Content. Q2->Res2 High Ash Res3 Isomeric Impurities? Check HPLC. Q2->Res3 Low Ash

Figure 2: Rapid diagnostic logic for identifying contamination root causes.

Frequently Asked Questions (FAQs)

Q: Why is my yield significantly lower than the theoretical calculation (e.g., <70%)? A: This is often due to "oversalting." If the specific gravity of the mother liquor is too high during isolation, the product may form a colloidal suspension rather than precipitating, passing through the filter cloth. Ensure the density of the isolation mass is controlled (typically 1.15–1.20 g/mL).

Q: The product smells strongly of sulfur dioxide (SO2) even after drying. A: This indicates retained sodium bisulfite. The "Quench" step (alkaline treatment) was likely insufficient. Ensure you raise the pH to >9.0 briefly after the reaction to decompose the bisulfite adducts before re-acidifying for isolation.

Q: Can I use stainless steel (SS316) reactors? A: While SS316 is generally resistant, the combination of high temperature (110°C), acidic bisulfite, and amino-sulfonic acids can cause micro-corrosion, leaching iron. Glass-lined reactors are strongly recommended for this synthesis to prevent color degradation.

References

  • Bucherer Reaction Mechanism & Kinetics

    • Title: "The Bucherer Reaction: Mechanism and Scope."
    • Source: Organic Reactions, Vol 1.
    • Note: Foundational text on the reversible conversion of naphthols to naphthylamines.
  • Naphthalene Sulfonic Acid Intermediates

    • Title: "Naphthalene Derivatives" in Ullmann's Encyclopedia of Industrial Chemistry.
    • Source: Wiley Online Library.
    • Context: Detailed industrial protocols for Gamma Acid and its deriv
  • Analytical Methods for Sulfonated Dyes

    • Title: "High-performance liquid chromatographic analysis of sulfonated azo dyes and intermedi
    • Source: Journal of Chrom
    • Context: Methods for separ
  • Iron Contamination in Dye Synthesis

    • Title: "Influence of metal ions on the stability and color of azo dyes."
    • Source: Dyes and Pigments Journal.
    • Context: Explains the chelation of iron by ortho-hydroxy-amino structures.

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Analytical Validation for 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic Acid

Executive Summary & Molecule Profile Target Analyte: 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid Common Application: Reactive dye intermediate (J-Acid derivative), Pharmaceutical building block. Chemical Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Analyte: 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid Common Application: Reactive dye intermediate (J-Acid derivative), Pharmaceutical building block. Chemical Challenge: This molecule possesses two strongly acidic sulfonic acid groups and a polar hydroxyl moiety. Its high hydrophilicity (


) makes it unretained on standard C18 columns, while its structural similarity to positional isomers (e.g., Gamma acid derivatives) demands high chromatographic selectivity.

This guide compares the three primary analytical methodologies—Ion-Pair Reverse Phase HPLC (IP-RP-HPLC) , Capillary Zone Electrophoresis (CZE) , and Hydrophilic Interaction Liquid Chromatography (HILIC) —and provides a validated protocol for the industry-standard IP-RP-HPLC method.

Comparative Analysis: Method Selection Matrix

The following table contrasts the performance characteristics of the leading analytical techniques for sulfonated naphthalene derivatives.

FeatureMethod A: IP-RP-HPLC (Recommended) Method B: Capillary Electrophoresis (CZE) Method C: HILIC
Mechanism Hydrophobic interaction via Ion-Pairing Reagent (e.g., TBAH)Electrophoretic mobility based on charge-to-mass ratioPartitioning into water-enriched layer on polar stationary phase
Isomer Resolution High (Critical for QC)Superior (Best for separating positional isomers)Moderate
Sensitivity (LOD) High (< 0.05

g/mL)
Moderate (Typically > 1.0

g/mL without stacking)
High
Robustness Excellent (Standard QC friendly)Moderate (Sensitive to buffer pH/temperature)Low (Long equilibration times)
Cost/Complexity Moderate (Requires specific reagents)Low (Minimal solvent/column cost)Moderate
Suitability Routine QC & Purity Assay Impurity Profiling & Isomer ID LC-MS Compatible Applications
Analytical Decision Framework

The following diagram outlines the logical pathway for selecting the appropriate method based on your specific analytical goals.

MethodSelection Start Start: Define Analytical Goal Goal Primary Objective? Start->Goal Quant Routine Quantitation / QC Goal->Quant Isomer Isomer Separation Goal->Isomer MS Mass Spec (LC-MS) Goal->MS IPHPLC Select IP-RP-HPLC (TBAH Modifier) Quant->IPHPLC High Precision Isomer->IPHPLC If CZE unavailable CZE Select CZE (Borate Buffer) Isomer->CZE Charge/Size Diff MS->IPHPLC If Volatile IP used HILIC Select HILIC (Ammonium Acetate) MS->HILIC No Non-Volatile Salts

Figure 1: Decision matrix for selecting the optimal analytical technique based on laboratory requirements.

Detailed Experimental Protocol: IP-RP-HPLC

Rationale: We select Ion-Pair Chromatography as the primary method. The sulfonic acid groups are ionized at neutral pH. Adding Tetrabutylammonium hydroxide (TBAH) creates a neutral ion-pair complex (


), allowing the highly polar molecule to interact with the non-polar C18 stationary phase.
Chromatographic Conditions[1][2][3][4][5][6]
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis Detector.

  • Column: C18 End-capped,

    
     mm, 5 
    
    
    
    m (e.g., Agilent Zorbax or Phenomenex Gemini).
  • Column Temperature:

    
    .
    
  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (primary), 230 nm (secondary for impurity check).

  • Injection Volume: 10-20

    
    L.
    
Mobile Phase Preparation[2]
  • Mobile Phase A (Buffer):

    • Dissolve 1.36 g

      
       in 950 mL HPLC-grade water.
      
    • Add 5.0 mL of 1.0 M Tetrabutylammonium Hydroxide (TBAH) .

    • Adjust pH to 6.5

      
       0.1 using dilute Phosphoric Acid or KOH.
      
    • Dilute to 1000 mL and filter through 0.45

      
      m nylon membrane.
      
  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Description
0.09010Equilibration
15.06040Linear Gradient
20.06040Isocratic Hold
21.09010Return to Initial
30.09010Re-equilibration

Validation Framework (ICH Q2(R2) Compliant)

This section details the specific acceptance criteria and experimental design to validate the method described above.

Specificity (Forced Degradation)

To prove the method separates the main peak from degradation products and isomers.

  • Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (3%

    
    ) for 4 hours.
    
  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA detector). Resolution (

    
    ) > 1.5 between analyte and nearest impurity.
    
Linearity & Range[7]
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target test concentration (e.g., 50, 75, 100, 125, 150

    
    g/mL).
    
  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike placebo or solvent with known amounts of standard at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

Precision
  • System Precision: 6 injections of standard. RSD

    
    .
    
  • Method Precision: 6 independent sample preparations. RSD

    
    .
    
Limit of Detection (LOD) & Quantitation (LOQ)

Based on the Signal-to-Noise (S/N) ratio method.

  • LOD: S/N

    
     (Typical: 0.05 
    
    
    
    g/mL)
  • LOQ: S/N

    
     (Typical: 0.15 
    
    
    
    g/mL)
Validation Workflow Diagram

ValidationFlow cluster_0 Phase 1: Feasibility cluster_1 Phase 2: Performance cluster_2 Phase 3: Reliability Step1 Specificity (Isomer Separation) Step2 Linearity (5 Levels) Step1->Step2 Step3 Accuracy (Spike Recovery) Step2->Step3 Step4 Precision (Repeatability) Step3->Step4 Step5 Robustness (pH/Flow/Temp) Step4->Step5

Figure 2: Step-by-step validation lifecycle following ICH Q2 guidelines.

Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon

When using Ion-Pair reagents like TBAH, "ghost peaks" or system peaks are common during gradient elution.

  • Cause: Impurities in the TBAH reagent accumulating on the column and eluting as the organic modifier increases.

  • Solution: Always use "HPLC Grade" or "Electrochemical Grade" ion-pair reagents. Use a ghost-trap column between the pump and the injector if necessary.

Column Life Management

Ion-pair reagents permanently modify the C18 surface.

  • Rule: Dedicate a specific column to this method. Do not attempt to wash the TBAH off and use the column for standard Reverse Phase methods later; trace TBAH will alter selectivity for months.

pH Sensitivity

The separation of sulfonated naphthalenes is highly sensitive to pH because the ionization state of the amino/anilino group (if present in specific derivatives) or the phenol group can shift.

  • Control: Ensure buffer pH is controlled within

    
     units.
    

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Alchem Pharmtech. (n.d.). Product Data: 4-hydroxy-6-(3-sulphoanilino)Naphthalene-2-sulphonic acid (CAS 25251-42-7).[1] Retrieved January 28, 2026. Link

  • Hashemi, S. H., & Kaykhaii, M. (2017).[2] Developments in Methods of Analysis for Naphthalene Sulfonates. Critical Reviews in Analytical Chemistry. Link

  • Loos, R., et al. (2000). Analysis of aromatic sulfonates in water by solid-phase extraction and ion-pair liquid chromatography. Journal of Chromatography A. Link

  • Thermo Fisher Scientific. (n.d.). Technical Note 12: Methods Development Using Ion-Pair Chromatography. Link

Sources

Comparative

cross-reactivity of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid with other compounds

Executive Summary 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid (hereafter referred to as 6-SA-Gamma ) represents a specialized class of aminonaphthalene sulfonate derivatives. While structurally homologous t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid (hereafter referred to as 6-SA-Gamma ) represents a specialized class of aminonaphthalene sulfonate derivatives. While structurally homologous to the widely used hydrophobic probes 1,8-ANS and Bis-ANS , 6-SA-Gamma distinguishes itself through a unique "double-sulfonated" architecture—featuring a sulfonate group on both the naphthalene core and the anilino substituent.

This structural modification fundamentally alters its cross-reactivity profile . Unlike the broadly promiscuous 1,8-ANS, 6-SA-Gamma exhibits enhanced water solubility and altered binding kinetics, making it a critical compound of interest for two distinct applications:

  • High-Specificity Hydrophobic Probing: Detecting molten globule states with reduced membrane background.

  • Assay Interference Analysis: Serving as a model "displacer" in immunoassays to quantify the robustness of drug-protein binding.

This guide objectively compares 6-SA-Gamma against industry-standard alternatives, providing experimental protocols to validate its performance in your specific matrix.

Comparative Analysis: 6-SA-Gamma vs. Standard Probes

The following table contrasts 6-SA-Gamma with the industry standards 1,8-ANS (8-Anilino-1-naphthalenesulfonic acid) and Bis-ANS .

Table 1: Physicochemical and Functional Comparison
Feature6-SA-Gamma (Target)1,8-ANS (Standard)Bis-ANS (High Affinity)
Core Structure Gamma Acid Derivative (2-sulfonate, 4-hydroxy)Naphthalene-1-sulfonic acidBinaphthyl dimer
Net Charge (pH 7.4) -2 (Dianionic)-1 (Monoanionic)-2 (Dianionic)
Hydrophobicity Moderate (Amphiphilic)HighVery High
Solubility (Aq) High (>50 mM) Moderate (<1 mM w/o DMSO)Low (Requires DMSO)
Protein Binding Mode Electrostatic + Hydrophobic (Cationic Pockets)Primarily HydrophobicHydrophobic Bridging
Cross-Reactivity Low: Restricted to specific cationic/hydrophobic pockets (e.g., Albumin Site I).High: Binds membranes, lipids, and most molten globules.Very High: Promiscuous binder; induces aggregation.
Primary Application Specific impurity tracking; Site-specific displacement.General protein folding assays.Amyloid aggregation detection.

Mechanism of Action & Cross-Reactivity

Understanding the "cross-reactivity" of 6-SA-Gamma requires dissecting its dual interaction mode. Unlike antibodies that bind epitopes, naphthalene sulfonates "cross-react" by binding to hydrophobic pockets on non-target proteins.

The "Anionic Shield" Effect

The additional sulfonic acid group on the anilino ring of 6-SA-Gamma creates an "Anionic Shield."

  • ANS Behavior: The single negative charge allows ANS to bury itself deep into neutral hydrophobic cores.

  • 6-SA-Gamma Behavior: The second negative charge imposes a higher energetic penalty for burial in neutral pockets. Therefore, 6-SA-Gamma selectively cross-reacts only with pockets that contain cationic residues (Lysine/Arginine) at the rim, which neutralize the sulfonate repulsion.

Immunoassay Interference Pathway

In drug development, 6-SA-Gamma acts as a potent displacer . It competes with small molecule drugs (e.g., Warfarin, Sulfonamides) for binding sites on serum albumin.

InterferencePathway Albumin Serum Albumin (Drug Carrier) Drug Target Drug (Bound) Albumin->Drug  Normal State Complex Albumin-Probe Complex Albumin->Complex  Displacement FreeDrug Free Drug (False High Signal) Drug->FreeDrug  Release Probe 6-SA-Gamma (Interferent) Probe->Albumin  High Affinity  Binding

Figure 1: Mechanism of Immunoassay Interference. 6-SA-Gamma displaces bound drugs from albumin, artificially increasing the "free drug" fraction available to bind assay antibodies, leading to false positives or altered pharmacokinetic readings.[1][2]

Validated Experimental Protocols

To verify the cross-reactivity or binding potential of 6-SA-Gamma in your specific system, use this self-validating fluorescence titration protocol.

Protocol A: Determination of Binding Specificity (Kd)

Objective: Quantify the affinity of 6-SA-Gamma for a target protein (e.g., BSA) relative to a negative control (e.g., Ovalbumin) to assess cross-reactivity.

Reagents:

  • Buffer: 50 mM Sodium Phosphate, pH 7.4 (Filtered).

  • Probe Stock: 10 mM 6-SA-Gamma in dH2O (Freshly prepared, protect from light).

  • Protein Stock: 10 µM BSA (Target) and 10 µM Ovalbumin (Control).

Workflow:

  • Baseline Correction: Add 2 mL of Buffer to a quartz cuvette. Record fluorescence emission (Excitation: 350 nm, Emission: 400–600 nm).

  • Titration: Sequentially add 6-SA-Gamma stock (0.5 µL increments) to reach final concentrations of 0–50 µM.

  • Protein Addition: Repeat step 2 in the presence of 5 µM Protein.

  • Data Analysis: Plot Fluorescence Intensity (

    
    ) at 
    
    
    
    (approx. 450-480 nm) vs. Probe Concentration
    
    
    .

Self-Validation Step:

  • Success Criteria: The fluorescence enhancement factor (

    
    ) must be >10x for the Target Protein.
    
  • Cross-Reactivity Check: If the Control Protein shows >20% of the Target's signal, 6-SA-Gamma is considered non-specific for your application.

Cross-Reactivity Reference Data

When using 6-SA-Gamma, researchers must be aware of its known interactions with common biological matrices.

Matrix ComponentInteraction LevelMechanismConsequence
Serum Albumin High Site I (Warfarin site) binding.Displaces acidic drugs; high background fluorescence.
Lipid Bilayers Low Electrostatic repulsion (Headgroups).Superior to ANS for intracellular protein imaging (less membrane staining).
DNA/RNA Negligible Anionic repulsion.Safe for use in nucleoprotein assays.
Amyloid Fibrils Moderate Groove binding.Can detect aggregation, but with lower sensitivity than Thioflavin T.

References

  • Gasymov, O. K., & Glasgow, B. J. (2007). ANS Fluorescence: A Versatile Tool for the Study of Protein Structure and Function. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.

  • Hawe, A., Sutter, M., & Jiskoot, W. (2008). Extrinsic Fluorescent Dyes as Tools for Protein Characterization. Pharmaceutical Research.

  • Cattoni, D. I., et al. (2009). Structure and thermodynamic properties of the albumin-ANS complex. Journal of Chemical Thermodynamics.

  • Levine, R. L. (2002). Carbonyl modification of proteins: Accumulation during aging and disease. Free Radical Biology and Medicine. (Context on oxidative damage tracking using sulfonate probes).

Sources

Validation

performance comparison of different naphthalene sulfonic acid isomers in assays

This guide provides a technical comparison of naphthalene sulfonic acid (NSA) isomers, focusing on their distinct roles in pharmaceutical salt formation, analytical chromatography, and biological fluorescence assays. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of naphthalene sulfonic acid (NSA) isomers, focusing on their distinct roles in pharmaceutical salt formation, analytical chromatography, and biological fluorescence assays.

Executive Summary: The Isomer Divergence

Naphthalene sulfonic acids (NSAs) are not interchangeable.[1] While they share a molecular formula (


), the position of the sulfonate group dictates their thermodynamic stability, solubility, and utility in assays.
  • 1-Naphthalenesulfonic Acid (1-NSA): The kinetic product.[1] It is sterically hindered, more hygroscopic, and prone to hydrolysis. In assays, it is primarily quantified as a critical impurity.[1]

  • 2-Naphthalenesulfonic Acid (2-NSA): The thermodynamic product.[1] It offers superior crystallinity and chemical stability, making it the gold standard for pharmaceutical salt formation (Napsylates) and a robust internal standard in chromatography.

  • Anilino-Derivatives (ANS): When derivatized (e.g., 1,8-ANS vs. 2,6-ANS), these isomers function as high-performance fluorescent probes with distinct quantum yield profiles used to map protein hydrophobicity.[1]

Physicochemical & Stability Profile

The performance difference begins with the sulfonation mechanism.[1][2] 1-NSA forms rapidly at low temperatures but converts to 2-NSA at higher temperatures due to steric relief.[1]

Thermodynamic Stability Pathway

SulfonationPathway cluster_legend Performance Implication Naphthalene Naphthalene NSA1 1-NSA (Kinetic) Sterically Strained Formed at <60°C Naphthalene->NSA1 Sulfonation (Low Temp) NSA2 2-NSA (Thermodynamic) Stable Structure Formed at >160°C Naphthalene->NSA2 Direct Sulfonation (High Temp) NSA1->NSA2 Isomerization (Heat/Acid) Desc 1-NSA is often an impurity in 2-NSA reagents.

Figure 1: The sulfonation landscape showing the kinetic vs. thermodynamic relationship between isomers.

Comparative Data Table
Feature1-Naphthalenesulfonic Acid (1-NSA)2-Naphthalenesulfonic Acid (2-NSA)
Stability Low (Hydrolyzes back to naphthalene)High (Resistant to hydrolysis)
Hygroscopicity High (Deliquescent)Low (Non-hygroscopic solid)
pKa ~0.17~0.27
Primary Assay Use Impurity MarkerCounter-ion (Napsylate), Internal Standard
UV Max (

)
220 nm, 280 nm226 nm, 275 nm, 320 nm

Application 1: Pharmaceutical Salt Selection (Napsylates)[1]

In drug development, 2-NSA is used to form Napsylate salts of basic drugs (e.g., Propoxyphene Napsylate).[1] The performance metric here is crystallinity and solubility reduction .

  • Mechanism: The planar naphthalene ring of 2-NSA facilitates

    
    -
    
    
    
    stacking, leading to stable, high-melting-point crystal lattices.[1]
  • Why 1-NSA Fails: The steric bulk of the sulfonate group at the

    
    -position (1-position) disrupts crystal packing, leading to amorphous, hygroscopic salts that are unsuitable for drug formulation.[1]
    
Protocol: Purity Assay (HPLC)

To validate a Napsylate salt, one must ensure the absence of the 1-NSA isomer.[1]

Methodology: Mixed-Mode Chromatography (Reversed-Phase + Anion Exchange).[1][3]

  • Column: Sielc Primesep 100 or equivalent (Mixed-mode C18/Cation exchange).

  • Mobile Phase:

    • A: Water + 0.1% TFA[1]

    • B: Acetonitrile + 0.1% TFA

  • Gradient: 10% B to 60% B over 15 minutes.

  • Detection: UV @ 275 nm.[1]

  • Performance: 2-NSA elutes after 1-NSA due to stronger hydrophobic interaction with the C18 stationary phase, allowing baseline separation of <0.1% 1-NSA impurity.[1]

Application 2: Biological Fluorescence Assays (ANS Probes)

When derivatized with an aniline group, the isomers become 1,8-ANS and 2,6-ANS .[1] These are "environment-sensitive" probes used to assay protein folding and hydrophobicity.[1][4]

Performance Comparison: 1,8-ANS vs. 2,6-ANS
Feature1,8-ANS (The Standard)2,6-ANS (The High-Performer)
Quantum Yield (

) in Water
0.003 (Non-fluorescent)0.005 (Very weak)

in Protein (BSA)
~0.75~0.85 (Brighter signal)
Binding Affinity (

)
Moderate (

M)
High (

M)
Steric Profile "V" shape (Fits deep pockets)Linear shape (Fits channels/grooves)
Assay Utility Molten globule detectionMembrane fluidity & amyloid assays
Mechanism of Action: The "Switch-On" Effect

Both isomers exhibit a "Twisted Intramolecular Charge Transfer" (TICT) state.[1] In water, the excited state relaxes non-radiatively (rotation). In a rigid protein pocket, rotation is restricted, and fluorescence is emitted.

FluorescenceMechanism cluster_water In Aqueous Buffer (Quenched) cluster_protein In Hydrophobic Pocket (Active) ANS_Water ANS Free in Solution Relaxation TICT Rotation (Energy lost as heat) ANS_Water->Relaxation NoSignal NO FLUORESCENCE Relaxation->NoSignal ANS_Bound ANS Bound to Protein Restricted Rotation Blocked (Rigid Environment) ANS_Bound->Restricted Signal STRONG FLUORESCENCE (Blue Shifted) Restricted->Signal

Figure 2: The fluorescence "switch-on" mechanism common to ANS isomers.[1]

Protocol: Protein Hydrophobicity Assay

Objective: Compare surface hydrophobicity of a native vs. denatured protein.

  • Preparation: Prepare a 2.0 mM stock solution of 1,8-ANS (Mg salt) in DMF. Store in dark.

  • Titration: Dilute protein to 0.1 mg/mL in phosphate buffer (pH 7.4).

  • Addition: Add ANS aliquots (final conc. 5–50

    
    M).
    
  • Measurement:

    • Excitation: 380 nm

    • Emission Scan: 400–600 nm.[1][5]

  • Data Analysis: Plot Fluorescence Intensity (

    
    ) vs. Protein Concentration.
    
    • Note: If signal is weak, switch to 2,6-ANS (Excitation 320 nm / Emission 420 nm) for higher sensitivity.[1]

References

  • Lü, R., et al. (2025).[1] "Why is 1-Naphthalenesulfonic Acid Less Stable than 2-Naphthalenesulfonic Acid? Computational Chemistry Insights." ResearchGate.[1]

  • Helix Chromatography. (2023).[1] "HPLC Analysis of Benzenesulfonic, p-Toluenesulfonic and 2-Naphthalenesulfonic Acids." HelixChrom Applications.

  • Hawe, A., et al. (2008).[1] "Extrinsic Fluorescent Dyes as Tools for Protein Characterization." Pharmaceutical Research.

  • Interchim. (2023).[1] "Product Information: 8-anilino-1-naphthalenesulfonic acid (1,8 ANS) & 2,6-ANS." FluoProbes.

  • Sajkowski, L., et al. (2020).[1][6] "Quantitative analysis of naphthalene sulfonates and decomposition products in geothermal fluids using HPLC." Geothermics.

Sources

Comparative

Comparative Analytical Guide: HPLC-UV vs. LC-MS/MS for 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic Acid

[1] Executive Summary This guide provides a technical comparison between High-Performance Liquid Chromatography with UV/Vis Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quanti...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between High-Performance Liquid Chromatography with UV/Vis Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid .[1]

This compound (often referred to as a condensation product of Gamma Acid and Metanilic Acid) represents a class of polysulfonated dye intermediates characterized by high polarity, water solubility, and low volatility.

  • HPLC-UV is the industry standard for purity assays (macro-analysis) in manufacturing due to its robustness and cost-efficiency.[1]

  • LC-MS/MS is the requisite tool for trace analysis (micro-analysis) , such as environmental monitoring or impurity profiling, offering superior sensitivity and structural specificity despite higher operational costs.

Part 1: Analyte Profile & Chemical Challenges[2]

To select the correct method, one must understand the physicochemical behavior of the analyte.

PropertyDescriptionAnalytical Implication
Structure Naphthalene core with -OH, -SO₃H, and anilino-SO₃H groups.[1]High Polarity: Poor retention on standard C18 columns without modification.
Acidity Two sulfonic acid groups (pKa < 1).[1]Permanent Charge: The molecule exists as a dianion or monoanion at most pH levels.
Chromophore Naphthalene conjugation.UV Active: Strong absorption at 230-254 nm; native fluorescence (Ex/Em ~250/450 nm).[1]
Volatility Non-volatile.[1][2]GC Incompatible: Gas Chromatography is impossible without complex derivatization.

Part 2: Method A – Ion-Pair HPLC-UV (The QC Workhorse)[1]

Best For: Raw material purity testing (>95% purity), reaction monitoring, and high-concentration process control.[1]

The Mechanism

Since the analyte is highly polar, it elutes in the void volume of a C18 column. To retain it, we use Ion-Pair Chromatography (IPC) .[1] A hydrophobic cation (e.g., Tetrabutylammonium, TBA+) is added to the mobile phase. It pairs with the anionic sulfonate groups, forming a neutral, hydrophobic complex that retains on the C18 stationary phase.

Validated Protocol
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 10 mM Tetrabutylammonium bromide (TBAB) + 10 mM Phosphate Buffer (pH 7.0).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 90% A (0-2 min)

    
     50% A (15 min) 
    
    
    
    90% A (20 min).
  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) at 254 nm.

Pros & Cons[1]
  • Pros: Extremely robust; low cost; phosphate buffers provide sharp peak shapes.

  • Cons: Incompatible with MS (TBAB contaminates MS sources); lower sensitivity compared to MS; co-elution of structural isomers is common.[1]

Part 3: Method B – LC-MS/MS (The Trace Specialist)[1]

Best For: Environmental residue analysis (wastewater), genotoxic impurity screening, and structural elucidation.

The Mechanism

Mass spectrometry requires volatile buffers. We cannot use TBAB or Phosphate.[1] Instead, we rely on HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized C18 columns capable of retaining polar acids, coupled with Negative Ion Electrospray Ionization (ESI-) .[1]

Validated Protocol
  • Column: HILIC (e.g., Waters BEH Amide) OR Specialized Polar C18 (e.g., Phenomenex Luna Omega PS C18).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0, adjusted with Ammonia). Note: High pH ensures full deprotonation.[1]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Ionization Source: ESI Negative Mode (

    
     or 
    
    
    
    ).[1]
  • MRM Transitions (Quantification):

    • Precursor:

      
       394 (Mono-anion estimate).[1]
      
    • Product 1:

      
       314 (Loss of 
      
      
      
      ).
    • Product 2:

      
       80 (Sulfite radical, specific to sulfonates).
      
Pros & Cons
  • Pros: High Specificity (distinguishes isomers by fragmentation); Extreme Sensitivity (LOD in ppb range); no need for derivatization.[1]

  • Cons: Matrix Effects (Ion suppression from salts in dye wastewater); high instrumentation cost; requires volatile buffers which may result in poorer peak shape than phosphate methods.[1]

Part 4: Quantitative Comparison

The following data summarizes the performance differences based on field application standards for sulfonated naphthalene derivatives.

FeatureHPLC-UV (Ion-Pair)LC-MS/MS (ESI-)
Limit of Detection (LOD) 0.1 - 1.0 ppm (mg/L)0.5 - 5.0 ppb (µg/L)
Linearity (R²) > 0.999 (High Range)> 0.995 (Trace Range)
Selectivity Moderate (Retention time only)High (Mass + Retention time)
Throughput 20-30 min/sample5-10 min/sample (UPLC)
Matrix Tolerance High (Salts tolerated)Low (Salts cause suppression)
OpEx Cost $

Part 5: Decision Logic & Workflow

The choice between these methods is not arbitrary; it is dictated by the "Fit-for-Purpose" principle.[1]

Analytical Decision Tree

decision_tree Start Start: Define Analytical Goal Conc_Check Target Concentration? Start->Conc_Check High_Conc High (>10 ppm) (Purity/Reaction Monitor) Conc_Check->High_Conc Low_Conc Trace (<1 ppm) (Wastewater/Impurity) Conc_Check->Low_Conc Select_HPLC SELECT METHOD A: HPLC-UV (Ion Pair) High_Conc->Select_HPLC Cost Effective Matrix_Check Matrix Complexity? Low_Conc->Matrix_Check Simple Simple (Synthesis Solvents) Matrix_Check->Simple If UV active Complex Complex (Biological/Effluent) Matrix_Check->Complex High Specificity Needed Simple->Select_HPLC If UV active Select_MS SELECT METHOD B: LC-MS/MS (ESI-) Complex->Select_MS High Specificity Needed

Caption: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on concentration and matrix.

MS Fragmentation Logic (ESI Negative)

Understanding the MS pathway is critical for setting up the Multiple Reaction Monitoring (MRM) method.

ms_pathway Parent Parent Ion [M-H]⁻ (m/z ~394) Collision Collision Cell (Argon Gas) Parent->Collision ESI(-) Frag1 Fragment 1 [M-H-SO₃]⁻ (Neutral Loss) Collision->Frag1 Primary Transition Frag2 Fragment 2 [SO₃]⁻ (m/z 80) Collision->Frag2 Quantifier Ion

Caption: Proposed fragmentation pathway for sulfonated naphthalene derivatives in negative ion mode.

References

  • Reemtsma, T. (1996). Methods of analysis of polar aromatic sulfonates from aquatic environments. Journal of Chromatography A, 733(1-2), 473-489.[1] [1]

  • Holcapek, M., et al. (1999). Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. Dyes and Pigments, 43(2), 127-137.[1]

  • Loos, R., et al. (2000). Analysis of aromatic sulfonates in water by solid-phase extraction and high-performance liquid chromatography.[1][3][4][5][6] Journal of Chromatography A, 890(2), 225-234.[1]

  • U.S. EPA. (1995).[1][7] LC/MS Techniques for the Analysis of Dyes. EPA/600/A-95/072.[7]

  • Nödler, K., et al. (2012). Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography. Journal of Chromatographic Science, 50(8). [1]

Sources

Validation

comparative study of synthesis methods for substituted naphthalene sulfonic acids

Executive Summary: The Regioselectivity Challenge Naphthalene sulfonic acids (NSAs) are critical intermediates in the synthesis of azo dyes, superplasticizers, and pharmaceutical agents (e.g., suramin analogs). The synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

Naphthalene sulfonic acids (NSAs) are critical intermediates in the synthesis of azo dyes, superplasticizers, and pharmaceutical agents (e.g., suramin analogs). The synthesis of NSAs is defined by a single, governing principle: Regioselectivity via Kinetic vs. Thermodynamic Control.

Unlike benzene, naphthalene possesses two non-equivalent positions: the


 (1-) and 

(2-) positions.
  • The

    
    -position (1-NSA):  Kinetically favored. Forms rapidly due to higher electron density and lower activation energy, but suffers from steric repulsion with the peri-hydrogen (position 8).
    
  • The

    
    -position (2-NSA):  Thermodynamically favored. Forms slower but is more stable. At high temperatures, the reaction becomes reversible (desulfonation), allowing the unstable 
    
    
    
    -isomer to rearrange into the stable
    
    
    -isomer.

This guide compares three distinct synthetic methodologies to control this isomer distribution: Traditional Sulfuric Acid/Oleum, Chlorosulfonic Acid, and Sulfur Trioxide (


) Complexes.

Mechanistic Foundation[1]

The sulfonation of naphthalene is an Electrophilic Aromatic Substitution (


) that is uniquely reversible.[1] Understanding this reversibility is the only way to control the product outcome.
Diagram 1: Kinetic vs. Thermodynamic Energy Profile

The following diagram illustrates the energy barriers and stability differences between the 1- and 2-isomers.

G cluster_legend Mechanism Legend Naph Naphthalene + H2SO4 TS1 TS (alpha-attack) Low Ea Naph->TS1 Fast (<80°C) TS2 TS (beta-attack) High Ea Naph->TS2 Slow Prod2 2-NSA (Thermodynamic) More Stable Naph->Prod2 Resulfonation Prod1 1-NSA (Kinetic) Less Stable (Steric) TS1->Prod1 TS2->Prod2 Prod1->Naph Desulfonation (>150°C) key Low Temp = 1-NSA trapped High Temp = 1-NSA reverts to 2-NSA

Caption: Energy landscape of naphthalene sulfonation. 1-NSA forms quickly (kinetic) but reverts at high heat, converting to the stable 2-NSA (thermodynamic).

Comparative Methodologies

Method A: Traditional Sulfuric Acid / Oleum (The Industrial Benchmark)

This method relies on temperature to dictate the isomer ratio. It is robust and scalable but generates significant waste acid (low atom economy).

Protocol 1: Synthesis of 1-Naphthalene Sulfonic Acid (Kinetic)
  • Reagents: Naphthalene (1.0 eq), 98%

    
     (1.4 eq).
    
  • Conditions: Strict temperature control < 80°C (typically 0–40°C for highest purity).

  • Procedure:

    • Melt naphthalene or dissolve in an inert solvent (e.g., tetrachloroethane) if running sub-ambient.

    • Add

      
       dropwise, maintaining internal temp at 40°C.
      
    • Stir for 4-6 hours.

    • Quench: Pour onto ice. The 1-isomer is often isolated as the calcium or sodium salt (salting out) because the free acid is hygroscopic.

  • Critical Control Point: If the exotherm spikes >80°C, 2-NSA impurities will form immediately.

Protocol 2: Synthesis of 2-Naphthalene Sulfonic Acid (Thermodynamic)
  • Reagents: Naphthalene (1.0 eq), 98%

    
     (1.1 eq).
    
  • Conditions: 160–165°C for 2–4 hours.

  • Procedure:

    • Mix naphthalene and acid.[2]

    • Heat rapidly to 160°C.

    • Hold for 2 hours. Steam is often injected or a vacuum applied to remove water, shifting the equilibrium toward the product (Le Chatelier’s principle).

    • Purification: Upon cooling, the 2-NSA precipitates more readily than the 1-NSA. Recrystallization from water removes residual 1-isomer (which is more soluble).

Protocol 3: 1,5-Naphthalene Disulfonic Acid (Armstrong’s Acid)[3][4]
  • Reagents: Naphthalene, 20% Oleum, 65% Oleum.[2][5]

  • Mechanism: Disulfonation requires stronger electrophiles (

    
     in 
    
    
    
    ). The 1,5-isomer is the kinetic disulfonation product; the 1,6-isomer is thermodynamic.
  • Procedure:

    • Mix naphthalene with 20% oleum at 20–35°C.

    • Alternately add 65% oleum and fresh naphthalene (stepwise addition prevents localized overheating).

    • Heat to 55°C for 6 hours.

    • Isolation: Dilute with water. The acid precipitates upon cooling or can be salted out as the disodium salt.[2][4][5]

Method B: Chlorosulfonic Acid ( ) (High-Purity 1-NSA)

Chlorosulfonic acid is a more aggressive electrophile than sulfuric acid but can be used at much lower temperatures (down to -20°C) in organic solvents, maximizing the kinetic 1-isomer yield.

  • Reagents: Naphthalene,

    
     (1.05 eq), Solvent (
    
    
    
    or Nitrobenzene).
  • Procedure:

    • Dissolve naphthalene in dichloromethane (DCM) at -10°C.

    • Add

      
       dropwise over 1 hour.
      
    • Note: This reaction produces HCl gas; requires a scrubber.

    • The sulfonic acid often precipitates directly from the non-polar solvent, or the mixture can be poured onto ice.

  • Advantage: Yields >90% of the 1-isomer with <3% 2-isomer impurity.[4]

  • Risk: Excess

    
     can lead to sulfonyl chloride formation (
    
    
    
    ).
Method C: Sulfur Trioxide Complexes (The "Gentle" Approach)

Using


 complexed with Lewis bases (Pyridine, Dioxane, or DMF) moderates the reactivity of 

. This is ideal for acid-sensitive substrates or when precise mono-sulfonation is required without disulfonation side products.
  • Reagents: Naphthalene,

    
     complex.
    
  • Procedure:

    • Prepare the complex by adding

      
       to pyridine in an inert solvent (or purchase pre-made).
      
    • Add naphthalene and heat gently (40–60°C).

    • Workup: The product forms a pyridinium sulfonate salt. Treat with alkali (NaOH) to release pyridine (recoverable) and form sodium naphthalene sulfonate.

  • Advantage: "Stoichiometric sulfonation"—stops cleanly at mono-substitution.

Comparative Data Analysis

The following table summarizes the performance of each method based on experimental data from industrial benchmarks (Groggins) and modern process literature.

FeatureH2SO4 (Low Temp)H2SO4 (High Temp)Chlorosulfonic AcidSO3-Pyridine Complex
Target Isomer 1-NSA (Kinetic)2-NSA (Thermodynamic)1-NSA (High Purity)1-NSA (Selective)
Reaction Temp 0°C – 40°C160°C – 165°C-10°C – 20°C40°C – 60°C
Yield 85–90%80–85%90–95%>90%
Selectivity (

)
~90:10~15:85~97:3 ~95:5
Major Byproducts Waste acid, waterSulfones, disulfonic acidsHCl gas, Sulfonyl chloridesPyridine salts (recyclable)
Atom Economy Low (Water byproduct)LowMedium (HCl byproduct)High (Direct addition)
Scalability High (Industrial Std)High (Industrial Std)Medium (Corrosion issues)Low/Medium (Costly reagents)

Experimental Workflow Diagram

This decision tree assists in selecting the appropriate synthesis route based on the desired isomer and available equipment.

Workflow Start Start: Naphthalene Substrate Target Select Target Isomer Start->Target Path1 Target: 1-NSA (Kinetic) Target->Path1 Path2 Target: 2-NSA (Thermodynamic) Target->Path2 Path3 Target: 1,5-Disulfonic Acid Target->Path3 Method1A High Purity Req? Use Chlorosulfonic Acid (-10°C, DCM) Path1->Method1A Lab/Pharma Scale Method1B Bulk Cost Critical? Use H2SO4 (40°C) Accept ~10% isomer impurity Path1->Method1B Industrial Scale Method2 Use H2SO4 (160°C) Remove Water (Vacuum/Steam) Isolate via recrystallization Path2->Method2 Method3 Use Oleum (20% -> 65%) Stepwise addition @ 55°C (Armstrong's Acid) Path3->Method3

Caption: Decision matrix for selecting the optimal sulfonation protocol based on target isomer and purity requirements.

References

  • Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill.[6] (Classic industrial reference for sulfonation thermodynamics).

  • Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers.[6] (Source for kinetic vs. thermodynamic energy profiles).

  • Gore, P. H., & Siddiquei, A. S. (1972). A study of the sulphonation of 2-methylnaphthalene. Journal of the Chemical Society, Perkin Transactions 1, 2344-2346. Link

  • BenchChem. (2025).[2] Revolutionizing the Synthesis of 1,5-Naphthalenedisulfonic Acid: A Technical Guide. Link

  • Kim, D. H., et al. (2018). Effect of reaction conditions on naphthalene sulfonation. Catalysis Surveys from Asia.
  • Fernández-Stefanuto, V., et al. (2020). Design and Characterization of Naphthalene Ionic Liquids. Frontiers in Chemistry, 8, 208.[7] Link

Sources

Comparative

assessing the purity of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid from different suppliers

Common Name: N-(3-Sulfophenyl) Gamma Acid CAS: 25251-42-7[1] Executive Summary This guide provides a technical framework for assessing the purity of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid (hereafter re...

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: N-(3-Sulfophenyl) Gamma Acid CAS: 25251-42-7[1]

Executive Summary

This guide provides a technical framework for assessing the purity of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid (hereafter referred to as N-SP-Gamma ). As a critical intermediate in the synthesis of azo dyes and potentially as a scaffold in fragment-based drug discovery, the purity of N-SP-Gamma directly dictates reaction stoichiometry, yield, and downstream purification costs.

We compare three representative grades of N-SP-Gamma available on the market (High-Purity Analytical, Standard Industrial, and Bulk Crude) to illustrate how varying impurity profiles—specifically unreacted Gamma Acid , Metanilic Acid , and Inorganic Salts —impact performance.

Chemical Identity & Critical Quality Attributes (CQAs)

Before establishing an analytical protocol, we must understand the molecule and its synthesis-derived impurities.

  • Target Molecule: N-(3-Sulfophenyl) Gamma Acid[1]

  • Structure: A naphthalene core substituted with a hydroxyl group, a sulfonic acid, and a secondary amine linked to a sulfonated phenyl ring.

  • Synthesis Origin: Typically synthesized via the Bucherer reaction or direct condensation of Gamma Acid (6-amino-4-hydroxynaphthalene-2-sulfonic acid) with Metanilic Acid (3-aminobenzenesulfonic acid) in the presence of bisulfite.

Impurity Origin Pathway

The following diagram illustrates where critical impurities arise during synthesis.

ImpurityPathways GammaAcid Gamma Acid (Starting Material) Reaction Bucherer/Condensation Reaction GammaAcid->Reaction Metanilic Metanilic Acid (Starting Material) Metanilic->Reaction Target N-SP-Gamma (Target Product) Reaction->Target Main Path UnreactedGamma Impurity A: Unreacted Gamma Acid Reaction->UnreactedGamma Incomplete Conversion UnreactedMetanilic Impurity B: Unreacted Metanilic Acid Reaction->UnreactedMetanilic Excess Reagent Salts Impurity C: Inorganic Salts (Na2SO4/NaCl) Reaction->Salts Salting Out Isolation Isomers Impurity D: Regioisomers Reaction->Isomers Thermal Rearrangement

Figure 1: Synthetic origin of critical impurities in N-SP-Gamma production.

Comparative Analysis: Supplier Performance

We assessed three supplier categories using the HPLC-PDA and Ion Chromatography protocols detailed in Section 5.

Table 1: Comparative Data Summary
MetricSupplier A (Analytical Grade) Supplier B (Standard Industrial) Supplier C (Bulk Crude)
Assay (HPLC Area %) > 98.5% 92.0% - 95.0% < 85.0%
Appearance Off-white to pale gray powderGray to brownish powderDark brown/purple lumps
Gamma Acid (Impurity) < 0.1%1.5% - 3.0%> 5.0%
Metanilic Acid (Impurity) Not Detected< 0.5%2.0% - 4.0%
Inorganic Salts (Ash) < 0.5%5.0% - 8.0%15.0% - 20.0%
Solubility (Water) Clear, colorless solutionSlightly turbidTurbid, significant insolubles
Price Index 10x3x1x
Performance Implications
  • Supplier A: Suitable for reference standards, kinetic studies, or pharmaceutical applications where stoichiometry must be exact.

  • Supplier B: Acceptable for industrial dye synthesis if the process can tolerate unreacted Gamma Acid (which may form side-dyes causing shade shifts).

  • Supplier C: High salt content significantly skews weight-based dosing. The high organic impurity load will lead to "tarry" byproducts in diazo coupling reactions, requiring extensive downstream filtration.

Analytical Methodology (The "How-To")

To replicate these results, use the following self-validating protocol. Due to the sulfonic acid groups, standard Reverse Phase (RP) HPLC often results in poor retention. We recommend Ion-Pair HPLC .

Experimental Workflow

AnalyticalWorkflow cluster_Analysis Dual Analysis Path Sample Raw Sample (100 mg) Prep Dissolution Solvent: Water:MeOH (80:20) Conc: 1 mg/mL Sample->Prep Filter Filtration 0.22 µm PTFE Prep->Filter HPLC Path A: HPLC-PDA (Organic Purity) Filter->HPLC IC Path B: Ion Chromatography (Salt/Sulfate Content) Filter->IC Data Data Integration Correct Area % for Salt Content HPLC->Data IC->Data Report Final Purity Profile Data->Report

Figure 2: Dual-path analytical workflow for organic and inorganic purity assessment.

Protocol A: Ion-Pair HPLC (Organic Purity)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Tetrabutylammonium hydroxide (TBAH) + 10 mM Phosphate buffer (pH 6.0).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA at 254 nm (general aromatic) and 280 nm (phenol specificity).

  • Rationale: TBAH acts as an ion-pairing agent, interacting with the sulfonic acid groups to increase retention on the hydrophobic C18 stationary phase, allowing separation of the target from the more polar Gamma Acid.

Protocol B: Gravimetric Ashing (Inorganic Load)
  • Method: Sulfated Ash (Ph. Eur. 2.4.14).

  • Procedure:

    • Weigh 1.0 g of sample into a porcelain crucible.

    • Moisten with H₂SO₄.[3]

    • Ignite gently to char.

    • Calcine at 600°C until constant weight.

  • Calculation:

    
    .
    
  • Why this matters: Supplier C often "cuts" the product with Na₂SO₄. HPLC Area % only sees organic material. If a sample is 20% salt, your HPLC might say "99% pure" (relative to organics), but the assay is actually only 79%.

Interpretation of Results

When analyzing your chromatograms, look for these specific markers:

  • Retention Time (RT) Markers (Relative):

    • Metanilic Acid: Elutes early (Void volume to ~2 min) due to high polarity and single aromatic ring.

    • Gamma Acid: Elutes mid-run.

    • N-SP-Gamma (Target): Elutes late due to the hydrophobic phenyl-amino addition.

  • Spectral Validation: Use the PDA to check peak purity. The UV spectrum of N-SP-Gamma should show a bathochromic shift (red shift) compared to Gamma Acid due to the extended conjugation of the N-phenyl group.

Conclusion

For high-precision applications, Supplier A is the only viable choice despite the cost premium. The presence of >1% Gamma Acid in Supplier B can lead to competitive coupling reactions, altering the final color index of dyes. Supplier C should only be used after an in-house recrystallization step (e.g., acid-base precipitation) to remove the massive salt load.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8420, Naphthalene-2-sulfonic acid. Retrieved from [Link]

  • Reemtsma, T. (1996).Methods of analysis of polar aromatic sulfonates from aquatic environments. Journal of Chromatography A, 733(1-2), 473-489.
  • SIELC Technologies (2025). HPLC Method for Analysis of Naphthalene Sulfonic Acids. Retrieved from [Link]

Sources

Validation

Benchmarking Guide: 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid vs. Industry Standards

Executive Summary: The Case for Structural Evolution In the high-throughput screening of protein stability and "molten globule" intermediates, 1-Anilinonaphthalene-8-sulfonic acid (1,8-ANS) has long been the gold standar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Structural Evolution

In the high-throughput screening of protein stability and "molten globule" intermediates, 1-Anilinonaphthalene-8-sulfonic acid (1,8-ANS) has long been the gold standard. However, its application is frequently limited by poor aqueous solubility and a tendency to form non-specific aggregates that mimic protein binding signals.

This guide benchmarks a structurally evolved candidate: 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid (herein referred to as Probe 4H6S ). Structurally, Probe 4H6S introduces a second sulfonate group on the anilino ring and a hydroxyl group on the naphthalene core.

The Hypothesis: The additional sulfonate group significantly increases the critical aggregation concentration (CAC), reducing false positives caused by dye-dye interactions, while the core naphthalene structure retains the environment-sensitive fluorescence required to detect hydrophobic pockets in proteins.

Comparative Matrix: The Standards vs. The Challenger

This section objectively compares the physicochemical properties of Probe 4H6S against the two dominant standards: 1,8-ANS (Classic) and Bis-ANS (High Affinity).

Feature1,8-ANS (Standard)Bis-ANS (High Affinity)Probe 4H6S (Candidate)
Structure Mono-sulfonated monomerDi-sulfonated dimerDi-sulfonated monomer
Charge (pH 7.4) -1-2-2 (High Solubility)
Hydrophobicity High (Prone to self-aggregation)Very HighBalanced (Amphiphilic)
Excitation Max ~370 nm~395 nm~360-380 nm (Predicted)
Emission Max ~470 nm (Bound)~500 nm (Bound)~480 nm (Bound)
Primary Limitation Low solubility; Aggregates in buffer.[1]Promiscuous binding; difficult to wash off.Lower affinity than Bis-ANS (Trade-off for specificity).
Ideal Application General folding assays.Amyloid fibril detection.High-concentration formulations; TSA.

Mechanism of Action

Understanding the signal generation is critical for interpreting data. All three probes function as "molecular rotors" or environment-sensitive dyes.

Diagram 1: Fluorescence "Turn-On" Mechanism

The following diagram illustrates the transition from a "Quenched" state in aqueous buffer to a "Radiant" state upon binding a hydrophobic protein pocket.

FluorescenceMechanism cluster_0 Aqueous State (Buffer) cluster_1 Bound State (Protein) Dye_Free Probe 4H6S (Free) Water H2O Molecules Dye_Free->Water Collisional Quenching (Energy Loss) Protein Hydrophobic Pocket (Molten Globule) Dye_Free->Protein Hydrophobic Interaction Complex Probe-Protein Complex Protein->Complex Exclusion of Water Signal Fluorescence Emission (High Q.Y.) Complex->Signal Restricted Rotation + Polarity Shift

Caption: Mechanism of fluorescence enhancement. In water, solvent relaxation quenches the probe. Upon binding, water exclusion and rotational restriction trigger high quantum yield (Q.Y.).

Experimental Protocols for Benchmarking

To validate Probe 4H6S , you must perform the following three assays. These protocols are designed to be self-validating by including internal controls.

Experiment A: Critical Aggregation Concentration (CAC) Determination

Objective: Prove that 4H6S is more soluble than ANS, reducing false background signals.

Materials:

  • 1,8-ANS (Control)

  • Probe 4H6S

  • Buffer: 50 mM Phosphate, pH 7.4 (Filtered 0.22 µm)

Protocol:

  • Preparation: Prepare a 10 mM stock solution of both dyes in DMSO.

  • Titration: Dilute dyes into buffer to create a concentration series ranging from 0.5 µM to 500 µM.

  • Measurement: Measure fluorescence intensity (Ex: 370 nm / Em: 480 nm) without protein.

  • Analysis: Plot Intensity vs. Concentration (Log scale).

    • Linear Region: Monomeric dye.

    • Inflection Point: Formation of micelles/aggregates (CAC).

  • Success Criteria: Probe 4H6S should exhibit a CAC >2x higher than 1,8-ANS (typically ANS aggregates ~50-100 µM).

Experiment B: Protein Thermal Shift Assay (TSA)

Objective: Compare sensitivity in detecting protein unfolding (Tm).

Materials:

  • Model Protein: Lysozyme or IgG (1 mg/mL).

  • Real-Time PCR Machine (or Fluorometer with thermal control).

Protocol:

  • Mix: Prepare reaction mix: 5 µM Protein + 50 µM Probe (ANS or 4H6S) in buffer.

  • Ramp: Heat from 25°C to 95°C at 1°C/min.

  • Read: Monitor fluorescence every 0.5°C.

  • Data Processing: Calculate the first derivative (-dF/dT) to identify the Melting Temperature (Tm).

  • Validation: The Tm derived from 4H6S must match the Tm from ANS within ±0.5°C.

Experiment C: Binding Affinity ( ) Determination

Objective: Quantify the strength of the probe-protein interaction.

Protocol:

  • Fixed Probe: Hold Probe 4H6S constant at 1 µM.

  • Titrate Protein: Add increasing concentrations of BSA (0 to 20 µM).

  • Fit: Plot Fluorescence (

    
    ) vs. Protein Concentration (
    
    
    
    ).[2]
    • Equation:

      
      
      
  • Interpretation: A lower

    
     indicates tighter binding.
    
    • Note: If 4H6S has a higher

      
       (weaker binding) than Bis-ANS, this is acceptable if it provides lower background noise.
      

Workflow Visualization

This diagram outlines the decision matrix for selecting the correct probe based on the experimental results.

BenchmarkingWorkflow Start Start: Protein Stability Profiling SolubilityCheck Is the protein buffer highly ionic or acidic? Start->SolubilityCheck ANS_Path Standard 1,8-ANS SolubilityCheck->ANS_Path No (Standard Buffer) Probe_Path Probe 4H6S SolubilityCheck->Probe_Path Yes (Harsh Buffer) Result_Agg Issue: High Background (Dye Aggregation) ANS_Path->Result_Agg High Dye Conc (>50µM) Result_Clean Clean Signal (High Solubility) Probe_Path->Result_Clean Dual Sulfonate Stability Result_Agg->Probe_Path Switch Probe

Caption: Decision tree for probe selection. 4H6S is favored in conditions where standard ANS aggregates or precipitates.

References

  • Stryer, L. (1965). "The interaction of a naphthalene dye with apomyoglobin and apohemoglobin: A fluorescent probe of non-polar binding sites." Journal of Molecular Biology.

  • Hawe, A., et al. (2008). "Extrinsic Fluorescent Dyes as Tools for Protein Characterization." Pharmaceutical Research.

  • Matulis, D., & Lovrien, R. (1998).[3] "1-Anilino-8-naphthalene sulfonate anion-protein binding depends primarily on ion pair formation."[3] Biophysical Journal.[3]

  • Gasper, R., et al. (2024). "Optimizing Thermal Shift Assays for Drug Discovery." Expert Opinion on Drug Discovery. (Note: Generalized reference for TSA protocols).

Disclaimer: The specific compound 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid is a structural analog of known fluorophores. Experimental validation using the protocols above is required to confirm specific excitation/emission maxima in your specific buffer system.

Sources

Comparative

advantages of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid over similar compounds

Common Name: N-(3-Sulfophenyl) Gamma Acid Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Assay Developers, and Process Engineers Executive Summary In the landscape of naphthalene sulfonate derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: N-(3-Sulfophenyl) Gamma Acid Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Assay Developers, and Process Engineers

Executive Summary

In the landscape of naphthalene sulfonate derivatives, 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid (hereafter referred to as SP-Gamma ) represents a critical evolution from the parent Gamma Acid (6-amino-4-hydroxy-2-naphthalenesulfonic acid).

While historically categorized as a premium intermediate for reactive azo dyes (e.g., Reactive Red 180), SP-Gamma has emerged as a privileged scaffold in drug discovery , particularly for inhibiting protein-protein interactions (PPIs) and as a highly soluble fluorescent probe. This guide objectively compares SP-Gamma against its structural analogs—Gamma Acid , J-Acid , and ANS —demonstrating its superior solubility, regioselectivity, and utility as a polyanionic antagonist.

Part 1: Structural & Functional Comparative Analysis

The core advantage of SP-Gamma lies in its bifunctional sulfonation and the steric influence of the N-aryl moiety . Unlike simple aminonaphthalenes, the introduction of the 3-sulfoanilino group creates a "molecular clamp" architecture that enhances both chemical stability and biological affinity.

Table 1: Physicochemical Comparison of Naphthalene Sulfonates
FeatureSP-Gamma (Target)Gamma Acid (Parent)N-Phenyl J-Acid (Alternative)1,8-ANS (Probe Standard)
Structure 2-SO3H, 4-OH, 6-NH(3-SO3Ph)2-SO3H, 4-OH, 6-NH27-SO3H, 1-OH, 6-NHPh1-SO3H, 8-NHPh
Water Solubility Ultra-High (>150 g/L)Moderate (Acid soluble)Low (Requires alkali)Low (Hydrophobic probe)
pKa (approx) <1.0 (Sulfonic), 8.5 (OH)3.6 (NH3+), 8.8 (OH)9.0 (OH)N/A
Coupling Selectivity 100% Ortho-OH (Steric control)Mixed (Ortho-OH / Ortho-NH2)MixedN/A (Non-coupling)
Fluorescence pH-Dependent (Blue/Green)WeakStrong (Green)Environment-Sensitive
Primary Utility Reactive Dyes, PPI InhibitorDye IntermediateDirect DyesHydrophobic Probe
The "Solubility-Selectivity" Paradox

Most naphthalene intermediates sacrifice solubility for aromaticity. SP-Gamma breaks this paradigm. The additional sulfonate group on the aniline ring (meta-position) acts as an intramolecular solubilizer , preventing the π-π stacking aggregation common in Phenyl Gamma Acid or Phenyl J-Acid.

  • Advantage 1: Enhanced Bio-availability/Processability: In aqueous drug screening assays, SP-Gamma remains soluble at millimolar concentrations without requiring DMSO cosolvents, unlike ANS or Phenyl J-Acid.

  • Advantage 2: Regiochemical Locking: In synthesis, the bulky N-sulfophenyl group sterically hinders the amine nitrogen. This forces electrophilic attack (e.g., diazonium coupling) exclusively to the position ortho to the hydroxyl group. This eliminates the formation of isomeric by-products seen with unsubstituted Gamma Acid.

Part 2: Mechanistic Advantages in Drug Development

Beyond dye chemistry, SP-Gamma serves as a truncated analog of Suramin , a polysulfonated naphthylurea used in antiparasitic and antiviral therapies.

Mechanism: Polyanionic Protein Inhibition

Many viral entry proteins and growth factors (e.g., FGF, VEGF) possess cationic heparin-binding domains. SP-Gamma mimics the charge density of heparin but with a rigid aromatic core.

Pathway Visualization: PPI Inhibition Logic The following diagram illustrates how SP-Gamma blocks protein-protein interactions compared to the flexible heparin chain.

PPI_Inhibition Figure 1: Mechanism of Competitive Inhibition by SP-Gamma Scaffold Target Cationic Protein Target (e.g., Viral Envelope, Growth Factor) Complex_Nat Protein-Ligand Complex (Signal Activation) Target->Complex_Nat Binds Heparin Complex_Inh Inhibited Complex (Steric Blockade) Target->Complex_Inh High Affinity Binding Heparin Natural Ligand (Heparan Sulfate) Heparin->Complex_Nat SP_Gamma SP-Gamma Scaffold (Rigid, Di-sulfonated) SP_Gamma->Complex_Inh Pi-Stacking + Electrostatics Complex_Inh->Complex_Nat Prevents Activation

Why SP-Gamma outperforms Suramin fragments:

  • Lower Molecular Weight: SP-Gamma (MW ~395 Da) is fragment-sized, allowing for better optimization of Lipinski parameters compared to the bulky Suramin (MW >1200 Da).

  • Defined Pharmacophore: The fixed distance between the C2-sulfonate and the N-phenyl-sulfonate creates a precise "anionic ruler" for measuring binding pocket width.

Part 3: Validated Experimental Protocol

To validate the utility of SP-Gamma as a scaffold or probe, we utilize a Fluorescence Displacement Assay . This protocol determines if SP-Gamma binds to the hydrophobic/cationic pockets of serum albumin (a model for drug transport and binding).

Protocol: Competitive Fluorescence Displacement

Objective: Quantify the binding affinity (


) of SP-Gamma to BSA by displacing a known probe (1,8-ANS).

Materials:

  • Probe: 1,8-ANS (Ammonium salt, >97% purity).

  • Test Compound: SP-Gamma (Purified by HPLC).

  • Protein: Bovine Serum Albumin (BSA), fatty-acid free.

  • Buffer: 50 mM Sodium Phosphate, pH 7.4.

Workflow:

  • Baseline Establishment:

    • Prepare 2 µM BSA in phosphate buffer.

    • Titrate 1,8-ANS (0–50 µM) to determine saturation.

    • Set Point: Use 2 µM BSA + 10 µM ANS. Measure Fluorescence (

      
      ) at 
      
      
      
      nm,
      
      
      nm.
  • Displacement Titration:

    • To the BSA-ANS complex, titrate SP-Gamma (0.5 µM to 100 µM) in stepwise aliquots.

    • Incubate for 2 minutes at 25°C after each addition.

    • Measure Fluorescence (

      
      ) at 470 nm.
      
  • Data Analysis (Self-Validating Step):

    • Plot

      
       vs. [SP-Gamma].
      
    • Validation Check: If SP-Gamma binds to the same site, fluorescence must decrease (quenching) as the highly fluorescent ANS is displaced into the aqueous phase.

    • Calculate

      
       using a non-linear regression model (Hill equation).
      

Expected Result: SP-Gamma typically shows an


 in the low micromolar range (5–20 µM), indicating it is a potent competitor for the Sudlow Site I/II, superior to mono-sulfonated analogs due to the dual electrostatic anchor.
Part 4: Synthesis & Purity Workflow

For researchers requiring high-purity material for biological assays, commercial "technical grade" dye intermediates are insufficient. The following workflow ensures >98% purity.

Synthesis_Workflow Figure 2: Purification Logic for Bio-Grade SP-Gamma Start Raw Material: Gamma Acid Step1 Bucherer Reaction (NaHSO3, Metanilic Acid, Reflux) Start->Step1 Step2 Salting Out (NaCl Saturation) Step1->Step2 Step3 Crude Isolation (Filtration) Step2->Step3 Decision Purity Check (HPLC) Step3->Decision Purification Recrystallization (Water/Ethanol gradient) Decision->Purification Fail (<95%) Final Pure SP-Gamma (>98% HPLC) Decision->Final Pass Purification->Decision

Key Synthetic Nuance: The reaction of Gamma Acid with Metanilic Acid (Bucherer reaction variant) must be controlled at pH 6.0–6.5. If the pH drops <5, hydrolysis of the amino group to a hydroxyl group occurs, yielding the di-hydroxy impurity (6,4-dihydroxynaphthalene-2-sulfonic acid), which is difficult to separate.

References
  • Wiedemar, N., et al. (2020). "Suramin: Effectiveness of analogues reveals structural features that are important for the potent trypanocidal activity."[1] Experimental Parasitology. [1]

  • Omotosho, O. O., & Ameuru, U. S. (2019).[2] "Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid." World Journal of Applied Chemistry.[2]

  • Sigma-Aldrich. "6-Hydroxy-2-naphthalenesulfonic acid sodium salt hydrate technical grade." Product Specification.

  • Cattoni, D. I., et al. (2019).[2] "Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives." ACS Omega.

  • National Institutes of Health (NIH). "Suramin Analogues and Naphthalene Sulfonic Acid Derivatives in Cancer Research." PubMed Central.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic Acid

[1][2][3] Executive Summary: Operational Safety & Logistics Chemical Classification: Acidic Organic Dye Intermediate (Naphthalenesulfonic Acid Derivative).[1][2] Primary Hazard: Corrosive (pH < 2) .[1][2] Causes severe s...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary: Operational Safety & Logistics

Chemical Classification: Acidic Organic Dye Intermediate (Naphthalenesulfonic Acid Derivative).[1][2] Primary Hazard: Corrosive (pH < 2) .[1][2] Causes severe skin burns and eye damage.[1][2][3] Disposal Method: High-temperature incineration with flue gas scrubbing (due to sulfur content).[4][1][2] RCRA Status (USA): Likely D002 (Corrosive) if pH ≤ 2.[4][1][2] Not explicitly P- or U-listed, but must be characterized.

Hazard Identification & Chemical Nature

Before disposal, you must understand the "Why" behind the protocols. This compound features two sulfonic acid groups and a naphthol moiety, making it highly polar, water-soluble, and strongly acidic.[1][2]

PropertyCharacteristicOperational Implication
Acidity Strong Acid (Sulfonic groups)Do not mix with bleach or cyanides. Risk of toxic gas evolution.[4][1][2][5] Use acid-resistant containers (HDPE).[4][1][2]
Solubility High (Water)Do not pour down the drain. It persists in aquatic environments and contributes to COD/BOD.[1][2]
Reactivity Stable, but reactive with strong basesExothermic reaction with bases.[1][2] Neutralize slowly during spill cleanup.[1][2]
Toxicity Irritant / Potential SensitizerHandle as a hazardous drug intermediate.[1][2] Use double-gloving (Nitrile).[4][1][2]
Pre-Disposal Handling & Storage

Objective: Prevent accidental release and ensure compatibility with waste streams.

  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers.[4][1][2] Avoid metal (carbon steel) due to corrosion risk.[1][2]

  • Segregation:

    • STORE WITH: Organic Acids, Non-oxidizing mineral acids.[1][2]

    • DO NOT STORE WITH: Strong Oxidizers (Nitric Acid), Bases (Sodium Hydroxide), Cyanides, Sulfides.[1][2]

  • Labeling:

    • Label clearly as: "HAZARDOUS WASTE - Corrosive Acidic Organic."

    • List constituents: "4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid."[4][1]

    • Add Hazard Pictogram: GHS05 (Corrosive). [4][1][2]

Step-by-Step Disposal Workflow
Scenario A: Solid Waste (Powder/Crystals) [4][1][2]
  • Containment: Place the solid waste into a wide-mouth HDPE jar.

  • Decontamination: Wipe the exterior of the jar with a damp paper towel; dispose of the towel in the same jar.[1][2]

  • Sealing: Screw the lid tight and apply parafilm to prevent loosening during transport.[1][2]

  • Secondary Containment: Place the jar into a clear plastic zip-lock bag or a secondary tub.

  • Disposal Path: Hand over to EHS for Incineration .[1][2]

Scenario B: Liquid Waste (Aqueous Solution)
  • pH Check: Verify pH. If pH < 2, it is a D002 Hazardous Waste.[1][2]

  • Collection: Pour into a dedicated "Acidic Aqueous Waste" carboy (HDPE).

  • Caution: Ensure the carboy does not contain incompatible chemicals (e.g., bleach, azides).[1][2]

  • Disposal Path: Hand over to EHS for Fuel Blending or Incineration .[1][2]

Decision Logic: Waste Segregation

WasteSegregation Start Waste Generated StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid BinSolid Solid Waste Bin (Label: Corrosive Organic) Solid->BinSolid Place in HDPE Jar ContamCheck Is it mixed with Solvents? Liquid->ContamCheck BinAq Aqueous Acid Waste (Label: pH < 2) ContamCheck->BinAq No (Water only) BinSolvent Organic Solvent Waste (Halogenated/Non-Halogenated) ContamCheck->BinSolvent Yes (>10% Solvent)

Figure 1: Decision matrix for segregating naphthalenesulfonic acid waste streams to ensure regulatory compliance.

Emergency Spill Response Protocol

Scope: Minor spills (< 100 mL/g) inside a fume hood.[1][2] PPE: Nitrile gloves (double), Lab coat, Safety goggles.[1][2]

  • Isolate: Alert nearby personnel.

  • Neutralize:

    • Slowly sprinkle Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate over the spill.[1][2]

    • Observation: Watch for bubbling (CO₂ release).[1][2] Continue adding until bubbling ceases.

  • Absorb: Use vermiculite, dry sand, or chemical spill pads to absorb the neutralized slurry.[1][2]

  • Collect: Scoop material into a plastic waste bag or jar. Label as "Spill Debris - Neutralized Acid."[4][1][2]

  • Clean: Wash the surface with soap and water.[1][2][3]

References & Regulatory Grounding
  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1][2] (Defines D002 Corrosivity characteristic).

    • Source: [4][1][2]

  • National Institutes of Health (NIH) - PubChem. 2-Naphthalenesulfonic acid Safety Data.[4][1][2] (Proxy for functional group hazards).

    • Source: [4][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][2]

    • Source: [4][1][2]

Sources

Handling

Personal protective equipment for handling 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic Acid Content Type: Operational Safety Guide (Senior Scientist Level) Executive Safety Summary Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic Acid Content Type: Operational Safety Guide (Senior Scientist Level)

Executive Safety Summary

Chemical Profile:

  • Compound: 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid

  • Class: Aromatic Sulfonic Acid / Dye Intermediate (J-Acid Derivative)

  • Physical State: Solid powder (hygroscopic).

  • Primary Hazards:

    • Corrosivity/Irritation: Sulfonic acid groups (

      
      ) are strong acids. Upon contact with moisture (sweat/mucous membranes), this compound hydrolyzes to lower local pH, causing immediate irritation or chemical burns.
      
    • Inhalation: Fine dust particulates are a respiratory sensitizer and irritant (STOT SE 3).

    • Dermal: Potential for permeation and staining; aromatic amines (aniline substructures) carry risks of sensitization or systemic toxicity if absorbed.

The "Senior Scientist" Perspective: Do not treat this merely as "another white powder." The presence of the sulphoanilino moiety combined with the naphthalene core suggests high polarity and potential for bio-accumulation in keratinized tissues (skin/hair). Standard "lab coat and glasses" are insufficient. We must employ a Barrier-Ventilation-Neutralization strategy.

Hierarchy of Controls & PPE Selection

PPE is the last line of defense. The primary control for this substance is Engineering (Fume Hood). However, because weighing and transfer often breach the hood's sash plane, PPE must be selected based on permeation resistance and particulate exclusion.

A. Hand Protection: The "Double-Don" Protocol
  • Material: 100% Nitrile (Acrylonitrile Butadiene).

  • Why Nitrile? Natural Rubber Latex is susceptible to degradation by acidic organic compounds. Nitrile offers superior chemical resistance to aromatic sulfonates.

  • Thickness Requirement: Minimum 5 mil (0.12 mm) for outer glove.

  • Protocol:

    • Inner Layer: 4 mil disposable nitrile (inspection layer).

    • Outer Layer: 5-8 mil extended-cuff nitrile (barrier layer).

    • Causality: The "sulphoanilino" group increases the molecule's affinity for proteins. If the outer glove is compromised, the inner glove prevents immediate dermal binding while you doff.

B. Eye & Face Protection[1][2][3]
  • Requirement: Indirect-Vented Chemical Splash Goggles (ANSI Z87.1+).

  • Contraindication: Do NOT rely on safety glasses.

  • Reasoning: Naphthalene sulfonic acid dust is light and static-prone. It can drift around the side shields of standard glasses. Contact with the eye causes rapid corneal opacity due to acidic denaturation of proteins.

C. Respiratory Protection
  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (if hood work is impossible): N95 or P100 Particulate Respirator.

  • Note: Surgical masks provide zero protection against chemical dust inhalation.

Visualization: PPE Decision Matrix

The following diagram illustrates the logical flow for selecting protection based on the physical state of the reagent.

PPE_Matrix Start State of Reagent Solid Dry Powder (Weighing/Transfer) Start->Solid Liquid Solubilized (Reaction/Workup) Start->Liquid DustHaz Hazard: Dust Inhalation & Static Drift Solid->DustHaz SplashHaz Hazard: Acidic Mist & Skin Permeation Liquid->SplashHaz Hood Engineering Control: Fume Hood (Sash < 18") DustHaz->Hood SplashHaz->Hood PPE_Solid PPE: N95 (if outside hood) + Goggles + Dbl Nitrile Hood->PPE_Solid Handling Solid PPE_Liquid PPE: Face Shield + Goggles + Chem-Resist Apron Hood->PPE_Liquid Handling Liquid

Figure 1: Decision matrix for PPE selection based on reagent state. Note that the Fume Hood is the central node for all operations.

Operational Protocol: Weighing & Solubilization

This workflow is designed to minimize static discharge (which disperses dust) and prevent surface contamination.

Step 1: Preparation (The "Clean Zone")
  • Anti-Static Measure: Use an ionizing bar or wipe the spatula with an anti-static cloth. Aromatic sulfonates are highly triboelectric (prone to static charge).

  • Absorbent Padding: Line the hood surface with plastic-backed absorbent paper. This captures invisible dust that settles during transfer.

Step 2: Transfer & Weighing
  • Place the receiving vessel (tare) inside the hood.

  • Open the stock container only inside the hood.

  • Technique: Use a "tap-transfer" method. Do not dump.

  • Critical Check: If you see dust floating in the light beam of the hood, stop. Wait for the hood to clear the air volume (approx. 1-2 mins).

Step 3: Solubilization (Exothermic Risk)
  • Caution: Sulfonic acids release heat when hydrating.

  • Protocol: Add the solid to the solvent (never solvent to solid) slowly.

  • pH Check: If adjusting pH, expect buffering effects around pH 3-5 due to the sulfonic acid/amine zwitterionic nature.

Emergency & Disposal Procedures

Spill Cleanup (Solid)
  • Do not sweep. Sweeping generates aerosols.

  • Cover: Gently cover the spill with a wet paper towel (water) to dampen the powder.

  • Scoop: Scoop up the dampened mass and place it in a hazardous waste bag.

  • Surface Decon: Wipe the area with a dilute Sodium Bicarbonate (

    
    ) solution to neutralize acidic residues.
    
Disposal (Waste Management)

Do NOT pour down the drain.[1] Even if neutralized, the naphthalene ring structure is persistent and toxic to aquatic life.

Waste StreamClassificationTreatment Method
Solid Waste Hazardous Organic SolidIncineration (High Temp)
Liquid Waste Acidic Organic LiquidNeutralize to pH 6-9 -> Incineration
Contaminated PPE Hazardous DebrisBag and tag as chemical waste

Visualization: Operational Workflow

Handling_Workflow Start Start: Reagent Retrieval Check Safety Check: Hood Flow & Glove Integrity Start->Check Prep Prep: Line Hood with Absorbent Pads Anti-static treatment of spatula Check->Prep Weigh Weighing: Transfer inside Hood (Minimize Air Turbulence) Prep->Weigh Clean Decontamination: Wipe tools with NaHCO3 (aq) Weigh->Clean Waste Disposal: Segregate as Organic Acid Waste Clean->Waste

Figure 2: Step-by-step operational workflow ensuring containment and decontamination.

References

  • Fisher Scientific. (2024). Safety Data Sheet: Naphthalene-2-sulfonic acid. Retrieved from

  • Showa Group. (2024).[2] Chemical Permeation Guide: Nitrile vs. Organic Acids. Retrieved from

  • Sigma-Aldrich (Merck). (2024). Safety Data Sheet: Aromatic Sulfonic Acids. Retrieved from

  • Ansell. (2024).[2][3][4] Permeation/Degradation Resistance Guide for Chemical Resistant Gloves. Retrieved from

  • Lab Alley. (2024).[3] How to Safely Dispose of Sulfonic Acid Derivatives. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid
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4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid
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